3,9-Dimethylxanthine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,9-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOWZFHIJSYJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166410 | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15837-08-8 | |
| Record name | 3,9-Dimethylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015837088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 3,9-Dimethylxanthine: A Technical Guide for Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 3,9-dimethylxanthine, a significant purine derivative of interest to researchers and professionals in drug development. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the chemical logic underpinning the synthetic choices. We will explore the prevalent Traube purine synthesis, detailing the critical transformations from readily available uracil derivatives. Each step is elucidated with a focus on the mechanistic rationale, empowering researchers to not only replicate but also adapt these methods for their specific applications. This guide includes detailed, step-by-step experimental protocols, comparative data tables, and visualizations of the synthetic pathways to ensure clarity and reproducibility.
Introduction: The Significance of the Xanthine Scaffold
The xanthine core, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules.[1] Methylated xanthines, such as caffeine and theophylline, are well-known for their diverse pharmacological effects, including central nervous system stimulation and bronchodilation. This compound, a less common isomer, presents a unique substitution pattern that warrants investigation for novel biological activities. Understanding its synthesis is paramount for enabling further research into its potential therapeutic applications.
This guide will focus on the most established and versatile method for the synthesis of the purine ring system: the Traube purine synthesis. This classical approach involves the construction of the imidazole ring onto a pre-existing pyrimidine core, offering a high degree of flexibility in accessing a wide range of substituted xanthines.
The Traube Purine Synthesis: A Pathway to this compound
The Traube purine synthesis, first reported in 1900, remains a cornerstone of purine chemistry.[2] The general strategy involves the cyclization of a 4,5-diaminopyrimidine derivative. For the synthesis of this compound, the key intermediate is 6-amino-5-formamido-1-methyl-3-methylaminouracil. The overall synthetic approach, starting from the readily available 1-methyl-6-chlorouracil, is a multi-step process that offers a logical and efficient route to the target molecule.
A notable synthesis of 3,9-dialkylxanthines, including the dimethyl variant, was reported by Youssif et al.[3] This pathway involves a sequence of nucleophilic substitution, nitrosation, reduction, formylation, and finally, dehydrocyclization.
Visualizing the Traube Pathway for this compound Synthesis
Caption: The Traube synthesis pathway for this compound.
Starting Materials: The Foundation of the Synthesis
The selection of the starting material is a critical decision in any synthetic campaign, directly impacting the overall efficiency and feasibility of the route. For the synthesis of this compound via the Traube pathway, two primary starting materials are of significant interest:
-
1-Methyl-6-chlorouracil: This is a versatile and commercially available starting material. The chloro group at the 6-position is a good leaving group, readily susceptible to nucleophilic substitution, which is the initial step in the synthetic sequence.
-
6-Amino-1-methyluracil: Also commercially available, this compound can be an alternative starting point. However, it requires an additional methylation step to introduce the methyl group at the 3-position, which can sometimes lead to mixtures of products.
For the purpose of this guide, we will focus on the pathway commencing with 1-methyl-6-chlorouracil, as it provides a more direct and controlled route to the desired substitution pattern of this compound.
Detailed Experimental Protocols and Mechanistic Insights
The following sections provide a step-by-step guide to the synthesis of this compound, accompanied by explanations of the underlying chemical principles.
Step 1: Synthesis of 6-(Methylamino)-1-methyluracil
Protocol:
-
In a round-bottom flask, suspend 1-methyl-6-chlorouracil (1.0 eq) in ethanol.
-
To this suspension, add an aqueous solution of methylamine (excess, typically 2-3 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 6-(methylamino)-1-methyluracil, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Expertise & Experience: The use of excess methylamine drives the nucleophilic aromatic substitution reaction to completion. Ethanol is a suitable solvent as it dissolves the starting material to a sufficient extent and is relatively easy to remove. The precipitation of the product upon cooling simplifies the purification process, often yielding a product of high purity without the need for column chromatography.
Step 2: Synthesis of 6-(Methylamino)-1-methyl-5-nitrosouracil
Protocol:
-
Suspend 6-(methylamino)-1-methyluracil (1.0 eq) in a mixture of water and glacial acetic acid.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
The nitroso product, which is often colored (typically reddish-purple), will precipitate.
-
Collect the solid by filtration, wash with cold water, and then with cold ethanol.
-
Dry the product under vacuum.
Trustworthiness: The control of temperature is crucial in this step to prevent the decomposition of nitrous acid and to minimize side reactions. The slow addition of sodium nitrite ensures that the concentration of nitrous acid remains low, which is important for selectivity. The distinct color of the 5-nitroso derivative provides a visual confirmation of the reaction's progress.
Step 3: Synthesis of 5-Amino-6-(methylamino)-1-methyluracil
Protocol:
-
Suspend the 6-(methylamino)-1-methyl-5-nitrosouracil (1.0 eq) in water or a mixture of water and ethanol.
-
Heat the suspension to 50-60 °C.
-
Slowly add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (2-3 eq), in portions. The color of the reaction mixture will change as the nitroso group is reduced.
-
After the addition is complete, continue heating for an additional 30-60 minutes until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
The product, a diaminouracil derivative, may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Authoritative Grounding & Comprehensive References: The reduction of the nitroso group to an amine is a standard transformation in organic synthesis. Sodium dithionite is a common and effective reagent for this purpose.[1] The disappearance of the color of the nitroso compound is a reliable indicator of the reaction's progression.
Step 4: Synthesis of 6-Amino-5-formamido-1-methyl-3-methylaminouracil
Protocol:
-
Dissolve the 5-amino-6-(methylamino)-1-methyluracil (1.0 eq) in formic acid (excess).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the excess formic acid under reduced pressure.
-
The crude formylated product can often be used in the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.
Expertise & Experience: Formic acid serves as both the reagent and the solvent in this formylation step. The reaction is typically clean and proceeds in high yield. The formamido group is essential as it provides the final carbon atom for the formation of the imidazole ring in the subsequent cyclization step.
Step 5: Synthesis of this compound (Dehydrocyclization)
Protocol:
-
The crude 6-amino-5-formamido-1-methyl-3-methylaminouracil can be cyclized by heating.
-
Method A: Heat the solid product above its melting point (typically 200-250 °C) for a short period (15-30 minutes).
-
Method B: Reflux the formylated intermediate in a high-boiling solvent such as formamide or in a mixture of formamide and formic acid.
-
After cooling, the crude this compound can be purified by recrystallization from water or an alcohol-water mixture.
Trustworthiness: The dehydrocyclization is a thermally or acid-catalyzed intramolecular condensation reaction that results in the formation of the imidazole ring of the xanthine core. The choice of method depends on the scale of the reaction and the stability of the intermediate. Direct heating is often suitable for small-scale syntheses, while refluxing in a high-boiling solvent can provide better control for larger batches.
Visualizing the Experimental Workflow
Sources
Introduction: Unveiling a Novel Methylxanthine in Neuronal Research
An In-depth Technical Guide to the Biological Activity of 3,9-Dimethylxanthine in Neuronal Cells
Methylxanthines are a class of purine alkaloids widely recognized for their diverse pharmacological effects on the central nervous system.[1][2][3] Compounds such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are extensively studied for their roles as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[4][5][6] This guide focuses on a lesser-known structural isomer, this compound. While its synthesis has been documented, its specific biological activities and potential therapeutic applications in the context of neuronal function remain largely unexplored.[7]
As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for investigating the neuronal effects of this compound. We will synthesize established principles from well-known methylxanthines to propose a logical, field-proven investigative workflow. This guide will detail not just the "what" but the "why" behind experimental choices, providing robust, self-validating protocols to ensure data integrity and accelerate discovery.
Pillar 1: The Core Mechanisms of Action for Methylxanthines
The biological effects of methylxanthines are primarily attributed to two key molecular mechanisms: the antagonism of adenosine receptors and the non-selective inhibition of phosphodiesterase enzymes.[1][3][5][8] These actions disrupt native signaling cascades, leading to modulated neuronal firing, altered neurotransmitter release, and changes in intracellular second messengers.
Adenosine Receptor Antagonism
Adenosine is a critical neuromodulator that, upon binding to its G protein-coupled receptors (A1, A2A, A2B, and A3), generally exerts an inhibitory effect on neuronal activity.[5][9] By competitively blocking these receptors, methylxanthines prevent adenosine binding, thereby disinhibiting the neuron and leading to increased neuronal excitability and the release of various neurotransmitters.[5][9][10] The stimulant properties of caffeine are a classic example of this mechanism in action.[9]
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that hydrolyze cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][11] By inhibiting these enzymes, methylxanthines lead to an accumulation of intracellular cAMP and cGMP.[11] In neuronal cells, this can influence a wide array of downstream processes, including gene expression, ion channel function, and inflammatory responses.[1]
The diagram below illustrates these dual mechanisms of action, which serve as the foundational hypothesis for investigating this compound.
Pillar 2: A Framework for Experimental Investigation
To characterize the biological activity of this compound, a tiered approach starting with fundamental safety and moving toward specific functional outcomes is recommended.
Foundational Analysis: Neuronal Viability and Cytotoxicity
Expert Rationale: The first and most critical step in evaluating any novel compound is to determine its effect on cell health. This establishes a therapeutic window—a range of concentrations that are non-toxic and can be used for subsequent functional assays. A compound that is toxic at the concentrations required for a biological effect is not a viable therapeutic candidate. We employ assays that measure metabolic activity or membrane integrity as robust indicators of cell viability.[12][13][14]
Workflow: Neuronal Viability Assessment
Protocol: MTS Assay for Neuronal Cell Viability
This protocol uses a colorimetric method to quantify viable cells based on the reduction of the MTS tetrazolium compound by metabolically active cells.[13]
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y human neuroblastoma line) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubation: Culture for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).
-
Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2X compound stocks to achieve the final 1X concentration.
-
Exposure: Incubate the plate for 24-48 hours.
-
Assay: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) directly to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Record the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of media-only wells (background).
-
Calculate the percentage of viability for each concentration relative to the vehicle control: (% Viability) = (Abs_sample / Abs_vehicle) * 100.
-
Plot the dose-response curve and determine the IC₅₀ (concentration causing 50% inhibition of viability).
-
Data Presentation: Sample Viability Data
| Concentration (µM) | Mean Absorbance (490nm) | Std. Deviation | % Viability vs. Vehicle |
| Vehicle (0) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.09 | 97.6% |
| 10 | 1.19 | 0.07 | 95.2% |
| 50 | 1.15 | 0.10 | 92.0% |
| 100 | 0.98 | 0.11 | 78.4% |
| 250 | 0.65 | 0.06 | 52.0% |
| 500 | 0.21 | 0.04 | 16.8% |
Functional Analysis: Intracellular Calcium Imaging
Expert Rationale: Intracellular calcium (Ca²⁺) is a ubiquitous second messenger critical for neuronal function, triggering processes from neurotransmitter release to gene expression.[15][16] Calcium imaging allows for real-time monitoring of changes in intracellular Ca²⁺ concentration in response to a compound, providing a dynamic readout of neuronal excitation and signaling pathway activation.[15][17][18] An increase in intracellular Ca²⁺ could indicate that this compound is promoting neuronal depolarization, a hallmark of stimulant activity.
Workflow: Intracellular Calcium Imaging
Protocol: Calcium Imaging with Fluo-4 AM
This protocol uses a single-wavelength fluorescent dye that increases its emission intensity upon binding to Ca²⁺.
-
Cell Plating: Seed neuronal cells on 35 mm glass-bottom imaging dishes. Culture until they reach 70-80% confluency.
-
Dye Loading: Prepare a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in a physiological saline solution (e.g., HBSS).
-
Incubation: Replace the culture medium with the loading buffer and incubate for 30-45 minutes at 37°C (or room temperature, depending on the cell type) in the dark.
-
Wash: Gently wash the cells three times with fresh saline solution to remove extracellular dye. Add fresh saline for imaging.
-
Imaging Setup: Place the dish on the stage of an inverted fluorescence microscope equipped with a camera and appropriate filters for Fluo-4 (Excitation ~495 nm / Emission ~515 nm).
-
Baseline Recording: Acquire baseline fluorescence images at a set frequency (e.g., 1 frame every 5 seconds) for 2-3 minutes.
-
Compound Application: Add this compound to the dish to reach the desired final concentration (a non-toxic concentration determined from the viability assay).
-
Response Recording: Continue acquiring images for 5-10 minutes to capture the full calcium response.
-
Positive Control: At the end of the experiment, add a high concentration of KCl (e.g., 50 mM) or a calcium ionophore like Ionomycin to elicit a maximal Ca²⁺ response, confirming cell health and dye loading.
-
Analysis:
-
Select regions of interest (ROIs) around individual cell bodies.
-
Measure the mean fluorescence intensity for each ROI in every frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F is the intensity at a given time point and F₀ is the average baseline intensity.
-
Plot ΔF/F₀ over time to visualize the calcium transient.
-
Mechanistic Analysis: Neurotransmitter Release
Expert Rationale: A primary consequence of adenosine receptor antagonism is the modulation of neurotransmitter release.[19][20] For example, blocking inhibitory A1 receptors can enhance the release of excitatory neurotransmitters like glutamate and acetylcholine. Measuring changes in the extracellular concentration of key neurotransmitters after exposure to this compound provides direct evidence of its impact on synaptic communication. High-Performance Liquid Chromatography (HPLC) is a gold-standard technique for accurately quantifying these molecules.[21]
Protocol: Quantifying Neurotransmitter Release from Cell Cultures via HPLC
-
Cell Culture: Grow neuronal cells (e.g., PC12 cells for dopamine studies) in 6-well plates to near confluency.[19]
-
Pre-incubation: Gently wash the cells twice with a pre-warmed, low-potassium physiological salt solution.
-
Basal Release: Add 1 mL of the low-potassium solution and incubate for 15 minutes. Collect this supernatant—this is the "basal release" sample.
-
Stimulated Release (Control): Wash the cells again. Add 1 mL of a high-potassium (e.g., 56 mM KCl) solution to depolarize the cells and stimulate neurotransmitter release. Incubate for 15 minutes and collect the supernatant.
-
Drug Treatment: Wash the cells again and allow them to rest in low-potassium solution for 20 minutes. Then, incubate the cells with a solution containing the desired concentration of this compound for 30 minutes.
-
Stimulated Release (Treated): After the drug incubation, stimulate the cells again with the high-potassium solution (containing this compound). Collect the supernatant after 15 minutes.
-
Sample Preparation: Immediately add an antioxidant (like sodium metabisulfite) to all collected samples to prevent neurotransmitter degradation. Centrifuge to remove any cellular debris and transfer the supernatant to new tubes. Store at -80°C until analysis.
-
HPLC Analysis: Analyze the samples using HPLC with electrochemical detection, which is highly sensitive for monoamine neurotransmitters.[21]
-
Data Analysis: Quantify the concentration of the neurotransmitter of interest (e.g., dopamine) by comparing the peak area to a standard curve. Normalize the amount of neurotransmitter released to the total protein content in each well. Compare the stimulated release in treated vs. untreated conditions.
Pillar 3: Comparative Analysis and Future Directions
To contextualize the findings for this compound, its potency should be compared against well-characterized methylxanthines.
Comparative Pharmacological Data of Common Methylxanthines (Literature Values)
| Compound | A1 Receptor Affinity (Ki, µM) | A2A Receptor Affinity (Ki, µM) | PDE Inhibition (Ki, µM) | Primary CNS Effect |
| Theophylline | 14[22] | 14[22] | 100[22] | Stimulant[9] |
| Caffeine | 50[10] | 27-80[23] | ~400 | Stimulant[9] |
| Paraxanthine | 40-65[23] | 40[23] | ~100 | Stimulant[24] |
| Theobromine | 150-280[10][23] | >1000[23] | ~700 | Weak Stimulant[6] |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Future Directions & Therapeutic Potential The data generated from this investigative framework will elucidate the neuronal profile of this compound.
-
Neuroprotection: If this compound demonstrates an ability to protect neurons from excitotoxicity or oxidative stress (which can be tested in extensions of the viability assays), it could be a candidate for research in neurodegenerative diseases like Parkinson's or Alzheimer's disease.[1][25]
-
Cognitive Enhancement: Should the compound prove to be a potent and selective adenosine receptor antagonist with low toxicity, it could be explored for its potential as a cognitive enhancer or a treatment for conditions involving attention deficits.
-
Neuroinflammation: Given that methylxanthines possess anti-inflammatory properties, future studies could explore the effect of this compound on inflammatory cytokine release from microglia and astrocytes.[1][3]
This structured, hypothesis-driven approach provides a robust pathway to thoroughly characterize the biological activity of this compound in neuronal cells, paving the way for potential new discoveries in neuroscience and pharmacology.
References
-
Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. Available from: [Link]
-
Vázquez-López, A., et al. (2020). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. ACS Chemical Neuroscience, 11(15), 2216-2232. Available from: [Link]
-
Ghayoumi, A., et al. (2021). A Review of Neurotransmitters Sensing Methods for Neuro-Engineering Research. Sensors, 21(16), 5337. Available from: [Link]
-
NeuroProof. Neuronal Cell viability and cytotoxicity assays. NeuroProof. Available from: [Link]
-
Springer Nature Experiments. Calcium Imaging Protocols and Methods. Springer Nature. Available from: [Link]
-
Normandin, M. D., et al. (2020). Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging. Frontiers in Neuroscience, 14, 792. Available from: [Link]
-
Lutas, A., & Yellen, G. (2013). Interpreting in vivo calcium signals from neuronal cell bodies, axons, and dendrites: a review. Journal of Biomedical Optics, 18(3), 030901. Available from: [Link]
-
JoVE. (2023). Video: Calcium Imaging in Neurons Using Fura-2. Journal of Visualized Experiments. Available from: [Link]
-
Brunton, B. W. (2024). Optical Methods in Neuroscience: Calcium Imaging, Optogenetics. YouTube. Available from: [Link]
-
Rhim, H., et al. (2020). A simple Ca2+-imaging approach to neural network analysis in cultured neurons. bioRxiv. Available from: [Link]
-
National Center for Biotechnology Information. Theophylline. PubChem Compound Summary for CID 2153. Available from: [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077-2081. Available from: [Link]
-
LITFL. Phosphodiesterase Inhibitors / Methylxanthines. LITFL.com. Available from: [Link]
-
Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences, 78(5), 3260-3264. Available from: [Link]
-
StudySmarter. Neurotransmitter Release: Mechanism & Cycle. StudySmarter. Available from: [Link]
-
Zlatkov, A., et al. (2000). Synthesis, brain antihypoxic activity and cell neuroprotection of 1-substituted-3,7-dimethylxanthines. European Journal of Medicinal Chemistry, 35(10), 941-948. Available from: [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Handbook of experimental pharmacology, 233, 131–166. Available from: [Link]
-
Youssif, S., et al. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-378. Available from: [Link]
-
Janitschke, D., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients, 13(3), 803. Available from: [Link]
-
PinPick. Adenosine receptors and behavioral actions of methylxanthines. PinPick. Available from: [Link]
-
Fredholm, B. B., et al. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Cellular and Molecular Neurobiology, 3(3), 229-243. Available from: [Link]
-
Rivera-Oliver, M., & Díaz-Ríos, M. (2014). Methylxanthines: Potential Therapeutic Agents for Glioblastoma. Journal of caffeine research, 4(3), 73–83. Available from: [Link]
-
Grimm, M. O. W., et al. (2022). Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells. International Journal of Molecular Sciences, 23(4), 2269. Available from: [Link]
-
Ferré, S. (2016). Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Frontiers in Neuroscience, 10, 175. Available from: [Link]
-
Kou, T., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. Heliyon, 11(1), e33458. Available from: [Link]
-
Eldridge, F. L., & Millhorn, D. E. (1982). Mechanism of respiratory effects of methylxanthines. Journal of Applied Physiology, 53(4), 837-843. Available from: [Link]
-
Grimm, M. O. W., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients, 13(3), 803. Available from: [Link]
-
ResearchGate. Methylxanthine production schemes. ResearchGate. Available from: [Link]
-
ResearchGate. DFT Study and Biological Activity of Some Methylxanthines. ResearchGate. Available from: [Link]
-
Pîrvu, L., et al. (2017). Synthesis and biological evaluation of the new 1,3-dimethylxanthine derivatives with thiazolidine-4-one scaffold. Farmacia, 65(1), 10-16. Available from: [Link]
-
Stavric, B. (1988). Methylxanthines: toxicity to humans. 3. Theobromine, paraxanthine and the combined effects of methylxanthines. Food and Chemical Toxicology, 26(8), 725-733. Available from: [Link]
Sources
- 1. Methylxanthines and Neurodegenerative Diseases: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylxanthines: Potential Therapeutic Agents for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylxanthines and Neurodegenerative Diseases: An Update [mdpi.com]
- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pinpick.it [pinpick.it]
- 11. partone.litfl.com [partone.litfl.com]
- 12. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neuroproof.com [neuroproof.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Video: Calcium Imaging in Neurons Using Fura-2 [jove.com]
- 17. Interpreting in vivo calcium signals from neuronal cell bodies, axons, and dendrites: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 20. mdpi.com [mdpi.com]
- 21. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. caymanchem.com [caymanchem.com]
- 23. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of 3,9-Dimethylxanthine: A Technical Guide to its Presumed Mechanism of Action as a Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,9-Dimethylxanthine is a lesser-studied isomer within the methylxanthine family, a class of compounds renowned for their diverse pharmacological effects.[1] While its counterparts, theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine), are extensively characterized, this compound remains comparatively enigmatic. This guide synthesizes the established mechanisms of action for the methylxanthine class to build a predictive framework for understanding this compound's function as a phosphodiesterase (PDE) inhibitor. We will delve into the foundational principles of PDE inhibition, the consequential impact on cyclic nucleotide signaling pathways, and present the requisite experimental protocols for the definitive characterization of this molecule. This document serves as a technical resource, providing both a summary of current understanding and a methodological roadmap for future investigation into the specific pharmacological profile of this compound.
Introduction: The Methylxanthine Scaffold and the Significance of Isomeric Variation
Methylxanthines are a class of purine alkaloids that act as non-selective inhibitors of phosphodiesterases (PDEs) and antagonists of adenosine receptors.[1][2] The position of the methyl groups on the xanthine core profoundly influences the compound's pharmacological properties, including its potency and selectivity towards different PDE isoenzymes and adenosine receptor subtypes.[3] this compound, with methyl groups at the 3 and 9 positions, represents a unique structural variant whose specific interactions with these targets are not well-documented in publicly available literature. Understanding its mechanism of action is crucial for exploring its potential therapeutic applications.
The Core Mechanism: Phosphodiesterase Inhibition
The primary mechanism of action for methylxanthines is the competitive, non-selective inhibition of phosphodiesterase enzymes.[4] PDEs are a superfamily of enzymes that catalyze the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to their inactivation.[1] By inhibiting PDEs, this compound is presumed to prevent the degradation of cAMP and cGMP, thereby elevating their intracellular concentrations and amplifying their downstream signaling effects.[1]
The Phosphodiesterase Superfamily: A Brief Overview
There are 11 known families of PDEs (PDE1-PDE11), each with distinct substrate specificities (cAMP, cGMP, or both), regulatory properties, and tissue distribution. This diversity allows for highly localized and specific regulation of cyclic nucleotide signaling. The broad, non-selective nature of methylxanthines suggests that this compound likely inhibits multiple PDE families.[4] However, the precise selectivity profile and inhibitory potency (IC50 values) against each PDE isoenzyme remain to be experimentally determined.
Downstream Signaling Consequences of PDE Inhibition
The elevation of intracellular cAMP and cGMP levels triggers a cascade of downstream events, primarily through the activation of protein kinases.
-
cAMP-PKA Pathway: Increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA phosphorylates a multitude of substrate proteins, resulting in a wide array of physiological responses including smooth muscle relaxation (bronchodilation), increased cardiac muscle contractility, and modulation of inflammatory processes.[5]
-
cGMP-PKG Pathway: Elevated cGMP activates Protein Kinase G (PKG), which also phosphorylates various target proteins.[6] This pathway is central to vasodilation, through the relaxation of vascular smooth muscle, and plays a role in neuronal function and other physiological processes.[7]
The interplay and "crosstalk" between the cAMP and cGMP signaling pathways are complex, with some PDEs being regulated by the other cyclic nucleotide. For instance, PDE2 is allosterically activated by cGMP, leading to increased cAMP hydrolysis, while cGMP can competitively inhibit PDE3's hydrolysis of cAMP.[6][8]
Below is a diagram illustrating the central role of PDE inhibition in modulating cyclic nucleotide signaling pathways.
Adenosine Receptor Binding Assay
This assay will determine the affinity of this compound for different adenosine receptor subtypes.
Objective: To determine the binding affinity (Ki) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.
Methodology: This is typically performed as a competitive radioligand binding assay.
-
Membrane Preparation: Use cell membranes expressing the specific adenosine receptor subtype.
-
Assay Setup: In a microplate, combine the cell membranes, a known radioligand for the receptor subtype (e.g., [3H]DPCPX for A1), and varying concentrations of this compound.
-
Incubation: Incubate to allow competitive binding to reach equilibrium.
-
Separation: Separate bound from unbound radioligand via rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
This compound is a molecule of interest within the pharmacologically significant methylxanthine class. Based on the well-established mechanisms of its isomers, it is strongly presumed to function as a non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist. However, a significant data gap exists regarding its specific potency and selectivity profile. The in-depth technical guide provided here outlines the presumed signaling pathways affected by this compound and, more importantly, provides the experimental framework necessary for its definitive characterization. Future research should prioritize conducting comprehensive PDE inhibition and adenosine receptor binding assays to elucidate the unique pharmacological properties of this compound. This will be the crucial first step in unlocking its potential for therapeutic development.
References
-
Hobbs, A. J., Moyes, A. J., Baliga, R. S., Ghedia, D., & Maclagan, D. (2014). Inhibition of Phosphodiesterase 2 Augments cGMP and cAMP Signaling to Ameliorate Pulmonary Hypertension. Circulation, 130(10), 816-827. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Handbook of experimental pharmacology, 232, 165–200. [Link]
-
Zaccolo, M., & Movsesian, M. A. (2017). Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases. International journal of molecular sciences, 18(9), 1848. [Link]
-
Toth, M., & Sinko, P. J. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 16(5), 1030–1041. [Link]
-
Perera, D. N., & Nikolaev, V. O. (2017). PDE2 at the crossway between cAMP and cGMP signalling in the heart. Journal of molecular and cellular cardiology, 108, 103–111. [Link]
-
Kumar, R., Kumar, P., & Kumar, M. (2021). A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease. Current drug discovery technologies, 18(5), e26082020185360. [Link]
-
Stangherlin, A., & Gesellchen, F. (2018). Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts. International journal of molecular sciences, 19(10), 3046. [Link]
-
Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264. [Link]
-
Sarella, S., & Zaccolo, M. (2017). Imaging of PDE2- and PDE3-Mediated cGMP-to-cAMP Cross-Talk in Cardiomyocytes. Frontiers in pharmacology, 8, 644. [Link]
-
Müller, C. E., & Shi, D. (1991). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Naunyn-Schmiedeberg's archives of pharmacology, 344(4), 442–447. [Link]
-
An overview of methylxanthine as adenosine receptor antagonists. (2015). ResearchGate. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 237–253. [Link]
-
Housing Innovations. (2025, August 10). 5 Ways to Determine IC50 Value in Pharmacology Research. [Link]
-
Wikipedia. (2023, December 26). IC50. [Link]
-
Wells, J. N., & Miller, J. R. (1988). Methylxanthine inhibitors of phosphodiesterases. Methods in enzymology, 159, 489–496. [Link]
-
Pediaditakis, I., Efstathopoulos, P., & Zoidis, G. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 508, 30–36. [Link]
-
Page, C. P., & Spina, D. (2017). Xanthines and Phosphodiesterase Inhibitors. Handbook of experimental pharmacology, 237, 145–164. [Link]
-
ResearchGate. (n.d.). 2 General procedure for spectrophotometric inhibition assay of PDEs. [Link]
-
Page, C. P., & Spina, D. (2017). Xanthines and Phosphodiesterase Inhibitors. Handbook of experimental pharmacology, 237, 145–164. [Link]
-
ResearchGate. (n.d.). Inhibition of PrAO activity by methylxanthines. [Link]
-
Al-Samarraie, M. S., & Al-Hussainy, K. M. (2020). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules (Basel, Switzerland), 25(17), 3947. [Link]
-
ResearchGate. (2025, August 7). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. [Link]
-
Frontiers. (2024, August 7). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE2 at the crossway between cAMP and cGMP signalling in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
The Enigmatic Isomer: A Technical Guide to 3,9-Dimethylxanthine
Foreword: Charting the Unexplored Territories of Methylxanthines
In the vast and well-documented landscape of methylxanthines, a class of purine alkaloids celebrated for their diverse pharmacological activities, certain members remain shrouded in relative obscurity. While caffeine (1,3,7-trimethylxanthine) and its primary dimethylxanthine metabolites—theophylline (1,3-dimethylxanthine), theobromine (3,7-dimethylxanthine), and paraxanthine (1,7-dimethylxanthine)—have been the subjects of exhaustive research, other structural isomers offer untapped potential for novel pharmacological exploration. This guide ventures into the lesser-known territory of 3,9-dimethylxanthine , a compound that, despite its structural similarity to its more famous relatives, presents a unique profile for researchers, scientists, and drug development professionals.
This document deviates from a conventional template to provide a narrative that is both scientifically rigorous and contextually rich. We will delve into the known synthesis of this compound, place it within the broader historical and biochemical context of its isomer class, and illuminate the path for future research by highlighting the current lacunae in our understanding of its specific biological activities.
I. The Dimethylxanthine Family: A Legacy of Pharmacological Significance
The story of this compound is intrinsically linked to the broader history of xanthine alkaloids. These compounds are naturally present in a variety of plants, forming the basis of widely consumed beverages like tea, coffee, and cocoa.[1] The pharmacological effects of the most common methylxanthines are primarily attributed to two key mechanisms of action: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2][3]
-
Adenosine Receptor Antagonism: Adenosine is a neuromodulator that promotes sleep and relaxation by binding to its receptors (A1, A2A, A2B, and A3). Methylxanthines competitively block these receptors, leading to increased neuronal firing and the characteristic stimulant effects.[2][4]
-
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling. By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, resulting in effects such as smooth muscle relaxation (bronchodilation) and increased cardiac contractility.[2][5]
The position of the two methyl groups on the xanthine core profoundly influences the potency and selectivity of these compounds for their biological targets. This structural nuance is the very reason that isomers like this compound warrant specific investigation.
II. This compound: Unraveling its Chemical Identity
Unlike its well-known counterparts, this compound is not found in common natural sources such as tea, coffee, or cocoa. Its existence in the scientific literature is primarily as a synthetic compound, with its historical footprint being significantly smaller than that of other dimethylxanthine isomers.
A Novel Synthetic Pathway
A significant contribution to the synthesis of 3,9-disubstituted xanthines was reported in 2002 by Youssif and colleagues. Their work provides a clear and adaptable methodology for the preparation of these compounds, starting from 1-methyl-6-chlorouracil. The general scheme involves a series of reactions including nucleophilic substitution, nitrosation, reduction, formylation, and finally, dehydrocyclization to form the fused imidazole ring of the xanthine core.
Below is a detailed, step-by-step protocol adapted from the literature for the synthesis of 3,9-dialkylxanthines, which is applicable for this compound.
Experimental Protocol: Synthesis of 3,9-Dialkylxanthines
Objective: To synthesize 3,9-dialkylxanthines from 1-methyl-6-chlorouracil.
Materials:
-
1-methyl-6-chlorouracil
-
Aliphatic amines (e.g., methylamine for this compound)
-
Sodium nitrite
-
Sodium dithionite
-
Formic acid
-
Appropriate solvents (e.g., ethanol, methanol)
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization, chromatography)
Methodology:
-
Nucleophilic Substitution: React 1-methyl-6-chlorouracil with an excess of the desired aliphatic amine in a suitable solvent. This step substitutes the chlorine atom at the 6-position with the amino group.
-
Nitrosation: The resulting 6-aminouracil derivative is then treated with sodium nitrite in an acidic medium to introduce a nitroso group at the 5-position.
-
Reduction: The 5-nitroso group is subsequently reduced to an amino group, typically using a reducing agent like sodium dithionite, to yield a 5,6-diaminouracil derivative.
-
Formylation: The 5-amino group is then formylated by treatment with formic acid.
-
Dehydrocyclization: The final step involves an acid-catalyzed intramolecular cyclization (dehydration) to form the imidazole ring, yielding the 3,9-dialkylxanthine.
-
Purification: The final product is purified by recrystallization from an appropriate solvent.
This synthetic route offers a versatile platform for creating a variety of 3,9-disubstituted xanthine analogs, enabling further structure-activity relationship (SAR) studies.
III. The Pharmacological Frontier: Postulated Mechanisms and the Quest for Data
Currently, there is a notable absence of specific pharmacological data for this compound in the public domain. However, based on its structural inclusion in the methylxanthine class, we can postulate its likely mechanisms of action and compare its potential activity to its well-characterized isomers.
Expected Biological Targets
It is highly probable that this compound, like other dimethylxanthines, functions as both an adenosine receptor antagonist and a phosphodiesterase inhibitor. The critical questions for researchers revolve around its potency and selectivity for the various adenosine receptor subtypes and PDE isoforms.
The substitution at the N9 position is less common among the pharmacologically prominent methylxanthines. This structural feature could lead to a unique binding profile at adenosine receptors and the active site of phosphodiesterases, potentially offering a different spectrum of physiological effects.
A Comparative Overview of Dimethylxanthine Isomers
To appreciate the potential significance of this compound, it is instructive to compare the known pharmacological data of its isomers.
| Compound | Adenosine Receptor Affinity (Ki, µM) | PDE Inhibition | Primary Characteristics |
| Theophylline (1,3-) | A1: ~10, A2A: ~10 | Non-selective inhibitor | Bronchodilator, respiratory stimulant[6] |
| Theobromine (3,7-) | Weaker than theophylline | Weaker than theophylline | Diuretic, cardiac stimulant, vasodilator[1] |
| Paraxanthine (1,7-) | Similar to theophylline | Similar to theophylline | Primary metabolite of caffeine in humans, CNS stimulant[7] |
| 1,9-Dimethylxanthine | Weak antagonist | Not extensively characterized | Less studied isomer with potential for unique profile[8] |
| This compound | Data not available | Data not available | Uncharacterized pharmacological profile |
Note: The presented affinity values are approximate and can vary depending on the specific receptor subtype and experimental conditions.
This comparative table starkly illustrates the knowledge gap concerning this compound.
IV. Future Directions and the Imperative for Research
The lack of comprehensive data on this compound presents a compelling opportunity for original research. The following experimental workflows are proposed to systematically characterize its pharmacological profile.
Proposed Research Protocols
-
Adenosine Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).
-
Methodology: Competitive radioligand binding assays using cell membranes expressing the specific human adenosine receptor subtypes and subtype-selective radioligands.
-
-
Phosphodiesterase Inhibition Assays:
-
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of human PDE isoforms (PDE1-11).
-
Methodology: In vitro enzyme activity assays using purified recombinant human PDE enzymes and a fluorescently labeled substrate.
-
-
In Vivo Studies:
-
Objective: To assess the physiological effects of this compound in animal models.
-
Methodology: Administration of the compound to rodents to evaluate its effects on locomotor activity, cardiovascular parameters (heart rate, blood pressure), and respiratory function.
-
V. Conclusion: An Invitation to Discovery
This compound represents a frontier in methylxanthine research. While its history is not as storied as that of its isomers, its unique structure holds the promise of novel pharmacological properties. The synthetic pathways are established, and the methodologies for its characterization are well-defined. It is now incumbent upon the scientific community to undertake the systematic investigation of this enigmatic isomer. The insights gained from such studies will not only enrich our fundamental understanding of xanthine pharmacology but may also pave the way for the development of new therapeutic agents with unique and valuable clinical applications.
VI. Visualizations
Caption: General signaling pathways affected by methylxanthines.
Caption: Synthetic pathway for 3,9-dialkylxanthines.
VII. References
-
Youssif, S., El-Kafrawy, A., Bayoumy, B., & El-Bahaie, S. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-378.
-
LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines. Available at: [Link]
-
Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 55–76.
-
Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity for adenosine receptors. Journal of medicinal chemistry, 29(7), 1305–1308.
-
Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264.
-
Belayneh, A., & Molla, F. (2020). The effect of coffee on pharmacokinetic properties of drugs: a review. BioMed research international, 2020, 7909735.
-
National Center for Biotechnology Information. (n.d.). Theophylline. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (2020). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
-
G.S.R.S. (n.d.). This compound. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Paraxanthine. PubChem Compound Database. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Comparative studies of 3,7-dimethyl-1-(5-oxo-hexyl)-xanthine and theophylline on cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Substituted xanthines as antagonists at A1- and A2-adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 3,9-Dimethylxanthine: Chemical Properties and Solubility
Abstract
This technical guide provides a comprehensive overview of the chemical properties and solubility of 3,9-Dimethylxanthine, a member of the methylxanthine family. While less extensively studied than its isomers theophylline and theobromine, understanding the unique characteristics of this compound is crucial for researchers in pharmacology, medicinal chemistry, and drug development. This document synthesizes the available theoretical and comparative data, outlines detailed experimental protocols for its characterization, and discusses its probable biological activities based on the well-understood pharmacology of the methylxanthine class. The guide is intended to serve as a foundational resource to stimulate and inform future research into this specific dimethylxanthine isomer.
Introduction: The Significance of Methylxanthine Isomerism
The methylxanthines, a class of purine alkaloids, are ubiquitous in nature and are widely consumed in beverages like coffee, tea, and cocoa. Their diverse pharmacological effects, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, have led to their extensive use as stimulants and therapeutic agents.[1][2] The physiological and pharmacological profiles of well-known methylxanthines such as caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) are well-characterized.
However, the specific properties of less common isomers, such as this compound, remain largely unexplored. The position of the methyl groups on the xanthine scaffold is a critical determinant of a molecule's physicochemical properties, metabolic fate, and interaction with biological targets.[3] Therefore, a detailed understanding of the chemical and physical characteristics of this compound is a prerequisite for elucidating its potential pharmacological uniqueness and therapeutic utility. This guide aims to bridge the current knowledge gap by providing a consolidated technical overview for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
This compound, also known as isotheophylline, is a dimethylated derivative of xanthine with the chemical formula C₇H₈N₄O₂.[4] Its structure consists of a fused pyrimidine and imidazole ring system, with methyl groups attached to the nitrogen atoms at positions 3 and 9.
Structural and Molecular Data
A summary of the key identifiers and computed physicochemical properties for this compound is presented in Table 1. Due to a scarcity of direct experimental data, some values are compared with its well-characterized isomer, theophylline.
| Property | This compound | Theophylline (1,3-Dimethylxanthine) | Data Source |
| IUPAC Name | 3,9-dimethyl-1H-purine-2,6(3H,9H)-dione | 1,3-dimethyl-7H-purine-2,6-dione | IUPAC Nomenclature |
| Synonyms | Isotheophylline | Theocin, Elixophyllin | N/A |
| Molecular Formula | C₇H₈N₄O₂ | C₇H₈N₄O₂ | [4] |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [4] |
| Melting Point | Data not available | 271-274 °C | [5] |
| pKa | Data not available | 8.6 | [5] |
| LogP (Predicted) | Data not available | -0.02 | [5] |
Causality Behind Property Differences: The seemingly minor shift of a methyl group from the 1-position (theophylline) to the 9-position (this compound) can significantly impact intermolecular interactions. For instance, the presence of a proton at the N-7 position in theophylline allows it to act as a weak acid.[1] In this compound, the methylation at N-9 may alter the electronic distribution within the purine ring system, potentially influencing its hydrogen bonding capabilities, and consequently its melting point and solubility.
Synthesis of this compound
While specific, optimized synthesis protocols for this compound are not widely published, a general approach for the synthesis of 3,9-dialkylxanthines has been described.[6] This methodology can be adapted for the specific synthesis of the 3,9-dimethyl analog. The synthesis typically involves a multi-step process starting from a substituted uracil derivative.
General Synthetic Pathway
A plausible synthetic route, based on published methods for analogous compounds, is outlined below.[6][7] This pathway represents a logical and established chemical strategy for the construction of the xanthine core with the desired methylation pattern.
Caption: Proposed synthetic pathway for this compound.
Solubility Profile
Predicted Solubility
Methylxanthines generally exhibit poor to moderate aqueous solubility.[5] Theophylline, for instance, is sparingly soluble in water.[5] It is anticipated that this compound will exhibit a similar low solubility in water and may have increased solubility in some polar organic solvents.
Experimental Protocol for Solubility Determination
To obtain empirical data, a standardized shake-flask method can be employed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (synthesized and purified)
-
Volumetric flasks
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials containing a known volume of each solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Equilibrate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment should be conducted to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method. A calibration curve of this compound in the same solvent system must be prepared.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution from the calibration curve, accounting for the dilution factor. The result is expressed in mg/mL or mol/L.
-
Caption: Workflow for the experimental determination of solubility.
Analytical Characterization
A robust analytical characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons will provide definitive evidence for the placement of the methyl groups at the N-3 and N-9 positions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight of the compound.[8][9]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of this compound in a given solvent will show characteristic absorbance maxima, which can be used for quantification.[10]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for assessing the purity of methylxanthines and for their quantification in various matrices.[11]
Predicted Biological Activity and Signaling Pathways
While direct pharmacological studies on this compound are limited, its biological activity can be inferred from the well-established mechanisms of action of other dimethylxanthines.[1][2]
Primary Mechanisms of Action
The principal pharmacological effects of methylxanthines are mediated through two primary mechanisms:
-
Antagonism of Adenosine Receptors: Methylxanthines are competitive antagonists at A₁ and A₂ₐ adenosine receptors.[3] By blocking the inhibitory effects of adenosine, they lead to increased neuronal firing and the release of various neurotransmitters, resulting in central nervous system stimulation.
-
Inhibition of Phosphodiesterases (PDEs): Methylxanthines are non-selective inhibitors of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12] Inhibition of PDEs leads to an accumulation of these second messengers, resulting in a range of physiological responses, including smooth muscle relaxation (bronchodilation) and cardiac stimulation.
Caption: General signaling pathways of methylxanthines.
The specific affinity of this compound for different adenosine receptor subtypes and its inhibitory potency against various PDE isoforms would need to be determined experimentally to fully understand its pharmacological profile.
Conclusion and Future Directions
This compound represents an under-investigated member of the pharmacologically significant methylxanthine family. This guide has consolidated the available information and provided a framework for its synthesis and characterization. The lack of direct experimental data highlights a significant research opportunity. Future investigations should focus on:
-
Definitive Synthesis and Characterization: A robust and scalable synthesis of high-purity this compound is required, followed by comprehensive spectroscopic and crystallographic analysis.
-
Quantitative Physicochemical Profiling: Experimental determination of its melting point, pKa, and solubility in a range of pharmaceutically relevant solvents is essential.
-
Pharmacological Evaluation: In vitro and in vivo studies are needed to determine its affinity for adenosine receptor subtypes, its inhibitory profile against PDE isoforms, and its overall pharmacological effects.
A thorough understanding of the structure-activity relationships within the dimethylxanthine series, which can only be achieved by characterizing isomers like this compound, will be invaluable for the design of novel therapeutic agents with improved selectivity and efficacy.
References
-
Dimethylxanthine. Grokipedia. Available at: [Link]
-
Midha, K. K., Sved, S., Hossie, R. D., & McGilveray, I. J. (1977). High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma. Biomedical mass spectrometry, 4(3), 172–177. Available at: [Link]
-
PubChem. 3-Methylxanthine. National Center for Biotechnology Information. Available at: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0329694). Available at: [Link]
-
Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. (2016). Molecules, 21(7), 969. Available at: [Link]
-
PubChem. Theophylline. National Center for Biotechnology Information. Available at: [Link]
-
Youssif, S., El-Kafrawy, A., Bayoumy, B., & El-Bahaie, S. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-378. Available at: [Link]
-
Martin, A., Wu, P. L., & Adjei, A. (1980). Membrane solubility parameter and in situ release of theophylline. Journal of pharmaceutical sciences, 69(5), 487–491. Available at: [Link]
-
Vlase, L., Popa, D. S., & Bodiu, M. (2012). Spectral UV and IR Determinations of new xanthine derivatives. Farmacia, 60(6), 939-946. Available at: [Link]
-
Martin, A., & Wu, P. L. (1980). Extended Hildebrand solubility approach: solubility of theophylline in polar binary solvents. Journal of pharmaceutical sciences, 69(5), 487–491. Available at: [Link]
-
Rivera-Oliver, M., & Diaz-Rios, M. (2014). Methylxanthines: Potential Therapeutic Agents for Glioblastoma. BioMed research international, 2014, 570135. Available at: [Link]
- Katzung, B. G. (2017). Basic and Clinical Pharmacology.
- Zuo, Y., Chen, H., & Deng, Y. (2002). Simultaneous determination of catechins, caffeine and gallic acids in green, oolong, black and pu-erh teas using HPLC with a photodiode array detector. Talanta, 57(2), 307–316.
-
Ataman Kimya. 1,3-DIMETHYLXANTHINE. Available at: [Link]
-
Georgiev, K., Radeva-Ilieva, M., Stoeva, S., & Zhelev, I. (2019). Isolation, analysis and in vitro assessment of CYP3A4 inhibition by methylxanthines extracted from Pu-erh and Bancha tea leaves. Scientific reports, 9(1), 13941. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001886). Available at: [Link]
-
Figure S6-Mass spectrum of 3-methylxanthine (iii) in positive ionization mode. ResearchGate. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Available at: [Link]
- Serafin, W. E. (1996). Drugs used in the treatment of asthma. In Goodman & Gilman's The Pharmacological Basis of Therapeutics (9th ed., pp. 659-682). McGraw-Hill.
- Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in clinical and biological research, 230, 41–63.
-
Zhou, B., Ma, C., Wu, Y., He, X., Li, J., & Zeng, L. (2020). 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. BMC microbiology, 20(1), 273. Available at: [Link]
- Nakagawa, H., & Suzuki, T. (1984). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of chromatography.
-
GSRS. This compound. Available at: [Link]
- Wang, L., Wang, Y., Ruan, J., Cui, H., & Zhao, C. (2020). High-performance colorimetric sensor based on PtRu bimetallic nanozyme for xanthine analysis. Analytica chimica acta, 1139, 137–144.
- Cui, X., & Lu, F. (2020). Molecular structure analysis of xanthine alkaloids using terahertz spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 240, 118579.
-
Kumar, A., & Sharma, S. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. ChemistrySelect, 7(42), e202202951. Available at: [Link]
-
Galkin, A. V., Galkina, I. V., & Krivenko, A. P. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules (Basel, Switzerland), 27(19), 6271. Available at: [Link]
-
Dash, S. S., & Gummadi, S. N. (2016). Methylxanthine production schemes. a Example of generalized synthetic... ResearchGate. Available at: [Link]
-
Ali, I., Wani, W. A., Haque, A., & Saleem, K. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PloS one, 7(12), e50019. Available at: [Link]
-
Chen, Y. F., Hsieh, Y. S., Chen, Y. H., & Huang, C. M. (2021). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. PloS one, 16(3), e0248281. Available at: [Link]
-
Galkin, A. V., Galkina, I. V., & Krivenko, A. P. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules (Basel, Switzerland), 27(19), 6271. Available at: [Link]
-
Ataman Kimya. 1,3-DIMETHYLXANTHINE. Available at: [Link]
-
Al-Samarrai, A. H. (2022). Methylxanthines: Caffeine, Theobromine, Theophylline. ResearchGate. Available at: [Link]
-
Li, Y., Wang, J., Zhang, Y., & Zhang, J. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. RSC advances, 14(3), 1836–1846. Available at: [Link]
-
LookChem. Cas 58-55-9,Theophylline. Available at: [Link]
- Reddy, G. S., & Reddy, M. R. (2022). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. The Journal of organic chemistry, 87(15), 10185–10195.
-
science-softCon. UV/Vis+ Photochemistry Database. Available at: [Link]
Sources
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. farmaciajournal.com [farmaciajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. grokipedia.com [grokipedia.com]
The Strategic Derivatization of 3,9-Dimethylxanthine: A Technical Guide for Advanced Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 3,9-dimethylxanthine and its derivatives, moving beyond foundational knowledge to deliver actionable insights for contemporary drug discovery programs. As a Senior Application Scientist, the following has been structured to elucidate the causal relationships behind experimental designs and to ground all claims in verifiable, authoritative sources.
Executive Summary
This compound, a less-explored isomer of the well-known methylxanthines theophylline and theobromine, presents a unique scaffold for medicinal chemistry. Its distinct substitution pattern offers opportunities for novel structure-activity relationships (SAR) and the development of therapeutic agents with potentially improved selectivity and pharmacological profiles. This document details the synthetic strategies for creating diverse this compound libraries, outlines robust protocols for their biological evaluation, and explores their promising applications in areas such as neurodegenerative diseases, oncology, and inflammatory disorders.
The this compound Core: A Scaffold of Untapped Potential
The xanthine core is a "privileged structure" in medicinal chemistry, known for its interactions with key biological targets. While the 1,3-, 3,7-, and 1,7-dimethylxanthine isomers have been extensively studied, the 3,9-dimethyl arrangement offers a different spatial orientation of methyl groups, which can significantly alter binding affinities and downstream signaling.
The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1] These pathways are central to a multitude of physiological processes, making their modulation a key strategy in treating a wide range of diseases.[2]
Mechanism of Action: Dual Targeting of Adenosine Receptors and Phosphodiesterases
This compound derivatives, like other methylxanthines, are expected to exert their effects through two primary, interconnected pathways:
-
Adenosine Receptor Antagonism: Adenosine is a ubiquitous signaling molecule that modulates neuronal activity and inflammatory responses through its four receptor subtypes (A1, A2A, A2B, and A3).[3][4] By competitively blocking these receptors, xanthine derivatives can increase neuronal firing and mitigate adenosine-mediated immunosuppression.[1]
-
Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Inhibition of PDEs leads to an accumulation of these cyclic nucleotides, resulting in a variety of cellular responses, including smooth muscle relaxation, reduced inflammation, and modulation of immune cell function.[6][7]
The interplay between these two mechanisms provides a rich landscape for drug design, where subtle structural modifications can tune the selectivity and potency of the derivatives towards specific receptor subtypes or PDE isoforms.
Synthesis of this compound Derivatives: A Modular Approach
The synthesis of this compound derivatives typically involves a multi-step process starting from readily available precursors. A common and versatile strategy is the Traube purine synthesis, which involves the construction of the imidazole ring onto a pre-existing pyrimidine core.
General Synthetic Workflow
The following diagram outlines a representative synthetic workflow for generating a library of 8-substituted-3,9-dimethylxanthines. This modular approach allows for the introduction of diversity at the C8 position, a key determinant of biological activity.
Detailed Experimental Protocol: Synthesis of 8-Aryl-3,9-dimethylxanthines
This protocol is a generalized procedure based on established methods for the synthesis of related xanthine derivatives.
Step 1: Synthesis of 1-Methyl-6-methylaminouracil
-
To a solution of 1-methyl-6-chlorouracil in a suitable solvent (e.g., ethanol), add an excess of aqueous methylamine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield 1-methyl-6-methylaminouracil.
Step 2: Synthesis of 5,6-Diamino-1-methyluracil
-
Dissolve 1-methyl-6-methylaminouracil in a mixture of acetic acid and water.
-
Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting deep red solution at room temperature for 1-2 hours.
-
Add sodium dithionite portion-wise until the red color disappears, indicating the reduction of the nitroso group.
-
Neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide) and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 5,6-diamino-1-methyluracil.
Step 3: Synthesis of 8-Aryl-9-methylxanthine
-
To a suspension of 5,6-diamino-1-methyluracil in a high-boiling solvent (e.g., dimethylformamide), add an equimolar amount of the desired aromatic carboxylic acid and a condensing agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)).
-
Heat the reaction mixture at 120-140°C for 8-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of 8-Aryl-3,9-dimethylxanthine
-
To a solution of the 8-aryl-9-methylxanthine in a polar aprotic solvent (e.g., DMF), add a slight excess of a suitable base (e.g., potassium carbonate).
-
Add methyl iodide dropwise and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to yield the desired 8-aryl-3,9-dimethylxanthine.
Biological Evaluation: Protocols for Target-Oriented Screening
The biological evaluation of novel this compound derivatives is crucial for determining their therapeutic potential and establishing structure-activity relationships. The following are detailed protocols for key in vitro assays.
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
Objective: To determine the IC50 values of this compound derivatives against a panel of PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (various isoforms)
-
Cyclic nucleotides (cAMP or cGMP) as substrates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagents (e.g., commercially available kits utilizing fluorescence polarization, HTRF, or luminescence)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96- or 384-well plate, add the PDE enzyme solution.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Adenosine Receptor Binding Assay
This competitive radioligand binding assay determines the affinity of a test compound for a specific adenosine receptor subtype.
Objective: To determine the Ki values of this compound derivatives for A1, A2A, A2B, and A3 adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the specific human adenosine receptor subtype
-
Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]ZM241385 for A2A)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl2 and adenosine deaminase)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well filter plate, add the cell membranes, radioligand, and diluted test compounds.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Separate the bound and free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Potential Applications and Future Directions
While the specific therapeutic applications of this compound derivatives are still under investigation, the broader class of methylxanthines has shown promise in a variety of disease areas. The unique structural features of the 3,9-disubstituted scaffold may offer advantages in terms of selectivity and reduced off-target effects.
Quantitative Data on Xanthine Derivatives
Due to the nascent stage of research into this compound derivatives, extensive quantitative data is not yet available. However, data from other dimethylxanthine isomers can provide a valuable benchmark for assessing the potential of this novel scaffold. The following table summarizes representative pharmacological data for well-characterized xanthine derivatives.
| Compound | Target | Assay | Value | Reference |
| Theophylline (1,3-dimethylxanthine) | Adenosine A1 Receptor | Binding Affinity (Ki) | 13 µM | [4] |
| Theophylline (1,3-dimethylxanthine) | Adenosine A2A Receptor | Binding Affinity (Ki) | 25 µM | [4] |
| Theophylline (1,3-dimethylxanthine) | Non-selective PDE | Inhibition | - | [7] |
| 1,3-Dipropyl-8-phenylxanthine | Adenosine A1 Receptor | Binding Affinity (Ki) | 1.2 nM | [8] |
| 7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine | Adenosine A2 Receptor | Affinity | - | [9] |
| 7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine | Guinea-pig lung PDEs | Inhibition | - | [9] |
Note: This table is intended to be illustrative. Researchers should consult the primary literature for detailed experimental conditions.
Promising Therapeutic Areas
-
Neurodegenerative Diseases: The ability of xanthine derivatives to antagonize A2A adenosine receptors has shown neuroprotective effects in models of Parkinson's and Alzheimer's diseases.
-
Oncology: PDE inhibition can induce apoptosis and inhibit proliferation in various cancer cell lines.[10] Furthermore, adenosine receptor antagonism can counteract the immunosuppressive tumor microenvironment.
-
Inflammatory and Respiratory Diseases: The anti-inflammatory and bronchodilatory effects of methylxanthines are well-established.[11] Novel this compound derivatives could offer improved therapeutic indices for conditions like asthma and COPD.
Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutics. By leveraging established synthetic strategies and robust biological evaluation protocols, researchers can unlock the potential of this unique chemical entity. The insights and detailed methodologies provided in this guide are intended to empower scientists and drug development professionals to confidently explore the therapeutic landscape of this compound derivatives and contribute to the advancement of next-generation medicines.
References
- Balo, C., et al. (2021). Synthesis of novel 1- and 8-substituted-3-furfuryl xanthines. Journal of Heterocyclic Chemistry, 58(3), 734-743.
- BenchChem. (2025). A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals.
- Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (204), 113–137.
- Francis, S. H., & Corbin, J. D. (2012). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (204), 113–137.
- Franzone, J. S., Reboani, M. C., Biglione, V., & Cirillo, R. (1990). Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties. Drugs under experimental and clinical research, 16(6), 263–276.
- Guller, A., et al. (2023). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526.
- Jacobson, K. A., et al. (1985). Functionalized congeners of 1,3-dialkylxanthines: preparation of analogues with high affinity for adenosine receptors. Journal of medicinal chemistry, 28(10), 1341–1346.
- LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines - Part One.
- Mishra, P., & Jain, S. (2021). Xanthine: Synthetic Strategy And Biological Activity. International Journal of Pharmaceutical Sciences and Research, 12(11), 5696-5710.
- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199.
- National Center for Biotechnology Inform
- National Institutes of Health. (2020).
- Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines.
- Snyder, S. H., et al. (1981). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists.
- Theophylline. (n.d.). In Wikipedia. Retrieved January 14, 2026.
- Ukena, D., et al. (1985). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Life sciences, 36(22), 2153–2160.
- U.S. National Library of Medicine. (2020).
- U.S. National Library of Medicine. (2023). Methylxanthines.
- Wikipedia. (n.d.). Theophylline.
- Franzone, J. S., Reboani, M. C., Biglione, V., & Cirillo, R. (1990). Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties. Drugs under experimental and clinical research, 16(6), 263–276.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. partone.litfl.com [partone.litfl.com]
- 7. Theophylline - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Pharmacological and toxicological activities of a new methylxanthine derivative [7-(1,3-dithiolan-2-ylmethyl)1,3-dimethylxanthine] with antibronchospastic and mucoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In Vitro Screening of 3,9-Dimethylxanthine
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro screening of 3,9-Dimethylxanthine, a less-characterized isomer of the pharmacologically significant methylxanthine class. As a structural analog of well-known compounds like theophylline and theobromine, this compound warrants systematic investigation to elucidate its unique biological activity profile. This document is intended for researchers, scientists, and drug development professionals, offering a detailed rationale and step-by-step protocols for a tiered screening cascade. The proposed workflow is designed to efficiently characterize the compound's cytotoxic profile and its potential as a modulator of key cellular targets, including phosphodiesterases (PDEs), adenosine receptors, and histone deacetylases (HDACs). By grounding our recommendations in established methodologies and providing the scientific reasoning behind each experimental choice, this guide aims to facilitate a robust and insightful preliminary assessment of this compound's therapeutic potential.
Introduction: The Rationale for Screening this compound
The methylxanthines, a class of purine alkaloids, are ubiquitous in pharmacology, with caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine) being the most prominent members.[1] Their diverse physiological effects are primarily mediated through two main mechanisms: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[2] This dual activity leads to a wide range of therapeutic applications, from bronchodilation in asthma treatment to central nervous system stimulation.[3][4]
This compound is a structural isomer of theophylline and theobromine, yet it remains significantly understudied. The precise positioning of the two methyl groups on the xanthine core can dramatically influence the compound's affinity and selectivity for its biological targets, potentially leading to a novel pharmacological profile.[1] A systematic in vitro screening of this compound is therefore a logical and necessary step to unlock its potential. The screening cascade proposed in this guide is designed to first establish a safe therapeutic window through cytotoxicity profiling, followed by a targeted investigation of its activity against the canonical methylxanthine targets.
Chemical and Physical Properties of this compound
A foundational understanding of the test compound's properties is crucial for accurate experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| IUPAC Name | 3,9-Dimethyl-1H-purine-2,6(3H,7H)-dione | [5] |
| Synonyms | This compound | [5] |
| CAS Number | 15837-08-8 | [5] |
| Molecular Formula | C₇H₈N₄O₂ | [5] |
| Molecular Weight | 180.16 g/mol | [5] |
| Predicted LogP | -0.5 | [6] |
| Melting Point | >300 °C | [6] |
Tier 1: Cytotoxicity Profiling – Establishing a Therapeutic Window
Before investigating the specific pharmacological activities of this compound, it is imperative to determine its effect on cell viability. Cytotoxicity assays are fundamental to establishing a concentration range for subsequent experiments where the compound does not induce cell death, ensuring that any observed effects are due to specific target modulation rather than general toxicity.[7] A multi-assay approach is recommended to provide a comprehensive and robust assessment of cytotoxicity, as different assays measure distinct cellular endpoints.
Recommended Cell Lines
For a general cytotoxicity screen, a panel of cell lines representing different tissue origins is advisable. The American Type Culture Collection (ATCC) is a reliable source for these cell lines.[4]
-
HepG2 (Human Hepatocellular Carcinoma): Represents a liver cell line, a primary site of drug metabolism.
-
A549 (Human Lung Carcinoma): Relevant for potential respiratory applications, a common therapeutic area for methylxanthines.[8]
-
HEK293 (Human Embryonic Kidney): A commonly used cell line in drug discovery for its ease of transfection and robust growth.
-
SH-SY5Y (Human Neuroblastoma): A neuronal cell line, pertinent given the neuroactive properties of many methylxanthines.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for Cytotoxicity Screening of this compound.
Detailed Protocols
This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells, providing an indication of cell viability.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell lines and appropriate culture media
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of compromised cell membrane integrity.[10]
Materials:
-
Commercially available LDH cytotoxicity assay kit (e.g., from ThermoFisher Scientific or Promega)
-
Treated cell culture supernatants from the MTT assay setup (before adding MTT reagent)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Use the cell culture supernatants collected from the treatment plates.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Follow the manufacturer's protocol for the LDH assay kit. This typically involves transferring the supernatant to a new plate and adding a reaction mixture.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Calculate the percentage of cytotoxicity based on the ratio of experimental LDH release to maximum LDH release, after subtracting the spontaneous release.
Tier 2: Primary Target Screening
Based on the established pharmacology of methylxanthines, the primary targets for this compound are phosphodiesterases and adenosine receptors.[2] The concentrations used in these assays should be below the IC₅₀ values obtained from the cytotoxicity studies.
Phosphodiesterase (PDE) Inhibition Assay
PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP).[11] Inhibition of these enzymes leads to increased intracellular levels of these second messengers, resulting in various physiological responses. A broad-spectrum screening against different PDE families is recommended to identify the selectivity profile of this compound.
Caption: Workflow for Phosphodiesterase (PDE) Inhibition Assay.
Luminescent assays, such as the PDE-Glo™ Phosphodiesterase Assay from Promega, are highly sensitive and suitable for high-throughput screening.[2][12]
Materials:
-
Recombinant human PDE enzymes (e.g., from Creative Enzymes or Sigma-Aldrich). A panel including PDE1, PDE2, PDE3, PDE4, and PDE5 is a good starting point.[11][13]
-
PDE-Glo™ Phosphodiesterase Assay Kit (or similar)
-
This compound
-
IBMX (a non-selective PDE inhibitor, as a positive control)
-
Low-volume 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and the positive control (IBMX) in the appropriate assay buffer.
-
In a 384-well plate, add the PDE enzyme, assay buffer, and the test compound or control.
-
Initiate the reaction by adding the cAMP or cGMP substrate (as per the kit's instructions and the specificity of the PDE isoform).
-
Incubate the reaction for the recommended time (e.g., 30-60 minutes) at 37°C.
-
Terminate the PDE reaction by adding the termination buffer from the kit.
-
Add the detection solution, which contains components to convert the remaining cyclic nucleotide into a luminescent signal.
-
Incubate as recommended by the manufacturer.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control and determine the IC₅₀ values for each PDE isoform.
Adenosine Receptor Binding Assay
Methylxanthines are known competitive antagonists of adenosine receptors.[2] A radioligand binding assay is the gold standard for determining the affinity of a compound for these receptors.
Caption: Workflow for Adenosine Receptor Radioligand Binding Assay.
Materials:
-
Membrane preparations from cells stably expressing recombinant human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃). These can be sourced from companies like PerkinElmer or MilliporeSigma.
-
Radioligands specific for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂A).[14][15]
-
This compound
-
Unlabeled antagonists for determining non-specific binding (e.g., XAC for A₁/A₂A)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In reaction tubes, combine the receptor membrane preparation, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of an unlabeled antagonist (for non-specific binding).
-
Incubate the reactions to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. The bound radioligand will be retained on the filter.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding by this compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Tier 3: Exploratory Target Screening
Some methylxanthines, like theophylline, have been shown to possess anti-inflammatory effects through the activation of histone deacetylases (HDACs).[9] Investigating the effect of this compound on HDAC activity could reveal novel mechanisms of action.
Histone Deacetylase (HDAC) Activity Assay
Fluorometric or colorimetric HDAC activity assay kits are commercially available and provide a convenient method for screening.[16][17]
Materials:
-
Commercially available HDAC activity assay kit (e.g., from EpigenTek or Abcam)[16][17]
-
Nuclear extract from a suitable cell line (e.g., HeLa) or purified human recombinant HDAC enzymes.
-
This compound
-
Trichostatin A (TSA) or SAHA (potent HDAC inhibitors, as positive controls)
-
96-well plates
-
Microplate fluorometer or spectrophotometer
Procedure:
-
Follow the protocol provided with the commercial assay kit.
-
Typically, the assay involves incubating the HDAC enzyme source (nuclear extract or purified enzyme) with an acetylated substrate in the presence of varying concentrations of this compound or a control inhibitor.
-
A developer solution is then added, which generates a fluorescent or colorimetric signal proportional to the amount of deacetylation.
-
The plate is incubated for a specified time.
-
The fluorescence or absorbance is measured using a microplate reader.
-
Calculate the percentage of HDAC inhibition and determine the IC₅₀ value for this compound.
Data Interpretation and Next Steps
The preliminary in vitro screening will generate a wealth of data that needs to be synthesized to form a coherent pharmacological profile of this compound.
Data Summary Table:
| Assay | Endpoint | This compound | Theophylline (Reference) | Theobromine (Reference) |
| Cytotoxicity (HepG2, 48h) | IC₅₀ (µM) | Experimental Value | >1000 | >1000 |
| PDE1 Inhibition | IC₅₀ (µM) | Experimental Value | ~150 | ~700 |
| PDE4 Inhibition | IC₅₀ (µM) | Experimental Value | ~100 | ~500 |
| PDE5 Inhibition | IC₅₀ (µM) | Experimental Value | ~50 | ~200 |
| Adenosine A₁ Receptor Binding | Kᵢ (µM) | Experimental Value | ~10 | ~50 |
| Adenosine A₂A Receptor Binding | Kᵢ (µM) | Experimental Value | ~25 | ~100 |
| HDAC Activity | IC₅₀ (µM) or % activation | Experimental Value | Activator | Weak/Inactive |
Reference values for theophylline and theobromine are approximate and gathered from various sources for comparative purposes.
A favorable profile for this compound would be low cytotoxicity (high IC₅₀) combined with potent and selective activity at one or more of the primary or exploratory targets. For instance, high potency and selectivity for a specific PDE isoform could warrant further investigation for inflammatory diseases or neurological disorders. Significant adenosine receptor antagonism could suggest applications as a stimulant or for conditions where adenosine signaling is dysregulated.
Based on these initial findings, subsequent steps could include:
-
Secondary Screening: Functional cell-based assays to confirm the mechanism of action (e.g., cAMP/cGMP accumulation assays).
-
Lead Optimization: Synthesis of analogs to improve potency and selectivity.
-
In Vivo Studies: Pharmacokinetic and pharmacodynamic studies in animal models to assess efficacy and safety.
By following the structured, multi-tiered approach outlined in this guide, researchers can efficiently and rigorously evaluate the in vitro pharmacological profile of this compound, paving the way for the potential discovery of a novel therapeutic agent.
References
- Benchchem. (2025). Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays.
- Karhu, T., et al. (2018). Stem cells are the most sensitive screening tool to identify toxicity of GATA4-targeted novel small-molecule compounds. Archives of Toxicology.
- Hendzel, M. J., et al. (1991). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Cell Biology.
- Benchchem. (2025). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine.
- van Meerloo, J., et al. (2011). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Methods in Molecular Biology.
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]
- Katzung, B. G. (2017). Basic Pharmacology of Agents Used in the Treatment of Asthma. In Basic and Clinical Pharmacology.
- Robledo, S., et al. (2023). The cell lines most frequently used to determine cytotoxicity. Neglected Zoonotic Diseases: Advances in the Development of Cell-Penetrating and Antimicrobial Peptides against Leishmaniosis and Chagas Disease.
- Wegener, D., et al. (2003). In vitro assays for the determination of histone deacetylase activity. Methods in Enzymology.
- Benchchem. (2025). Application Notes and Protocols for Cell Viability Assays in Peptide 5g Cytotoxicity Testing.
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
- Smith, S. M., et al. (2011).
- Keen, M. (1995). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Methods in Molecular Biology.
-
Cusabio. (n.d.). Recombinant Human Adenosine receptor A2b (ADORA2B). Retrieved from [Link]
- Burgin, A. B., et al. (2019). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry.
- Eurofins. (n.d.). A2A Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay - FR.
- van der Klein, P. A., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry.
- Liu, Y., et al. (2022). Cytotoxic activity of the six selected small-molecule compounds on cancer cell lines in vitro. Small-Molecule Inhibitors of TIPE3 Protein Identified through Deep Learning Suppress Cancer Cell Growth In Vitro.
- Clothier, R. H. (1995). Cytotoxicity Testing Using Cell Lines. Methods in Molecular Biology.
- van der Mey, M., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical Biochemistry.
- Khan, H., et al. (2020). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. Molecules.
- Torphy, T. J., et al. (1998). Comparison of recombinant human PDE4 isoforms: interaction with substrate and inhibitors. British Journal of Pharmacology.
-
Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
- Fotakis, G., & Timbrell, J. A. (2006). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters.
-
LookChem. (n.d.). Cas 58-55-9,Theophylline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methylxanthine. PubChem Compound Database. Retrieved from [Link]
- Benchchem. (2025). 1,9-Dimethylxanthine | 33073-01-7.
- Monteiro, J., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules.
-
CAS Common Chemistry. (n.d.). 7-Allyl-1,3-dimethylxanthine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Theophylline. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
- 3. Recombinant Phosphodiesterase 5A1 from Human - Creative Biogene [microbialtec.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Phosphodiesterase - Creative Enzymes [creative-enzymes.com]
- 12. promega.com [promega.com]
- 13. creative-enzymes.com [creative-enzymes.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epigentek.com [epigentek.com]
- 17. content.abcam.com [content.abcam.com]
spectroscopic analysis (NMR, IR, Mass Spec) of 3,9-Dimethylxanthine
An In-Depth Technical Guide to the Spectroscopic Analysis of 3,9-Dimethylxanthine
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound, a significant but less-studied isomer of the methylxanthine family. While its counterparts, theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine), are extensively characterized, this compound presents a unique analytical challenge requiring the synergistic application of multiple spectroscopic techniques. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of data. It delves into the causality behind spectroscopic phenomena, offering field-proven insights into experimental design and data interpretation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating system for the unambiguous identification and characterization of this molecule, grounded in authoritative references and theoretical principles.
Introduction: The Analytical Imperative of Isomer Differentiation
The methylxanthines are a class of purine alkaloids with profound pharmacological effects, primarily mediated through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1] While caffeine (1,3,7-trimethylxanthine) and its primary metabolites theophylline and theobromine are staples of both diet and medicine, other isomers like this compound remain comparatively obscure.[2] The precise positioning of methyl groups on the xanthine core drastically alters the molecule's physicochemical properties and biological activity. Therefore, the ability to unambiguously differentiate between these isomers is of paramount importance in metabolism studies, drug discovery, and quality control.
This guide establishes a robust analytical workflow for the structural confirmation of this compound. Given the scarcity of published reference spectra for this specific isomer, our approach emphasizes predictive analysis based on fundamental spectroscopic principles and comparative data from well-documented analogs.[3] This methodology not only provides a pathway to identify this compound but also serves as a model for the structural elucidation of novel or rare heterocyclic compounds.
Molecular Structure and Spectroscopic Overview
The core of our analysis is the unique structure of this compound (C₇H₈N₄O₂). Unlike the more common dimethylxanthines, its methyl groups are located at the N3 position of the pyrimidinedione ring and the N9 position of the imidazole ring. This specific arrangement dictates a unique electronic and steric environment, giving rise to a distinct spectroscopic fingerprint.
Sources
Methodological & Application
Application Notes and Protocols for the Solubilization of 3,9-Dimethylxanthine in Cell Culture Applications
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides a detailed protocol for the dissolution of 3,9-Dimethylxanthine for use in cell-based assays. This compound is a member of the methylxanthine family, which includes pharmacologically active compounds like caffeine and theophylline.[1] The primary mechanisms of action for methylxanthines involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2] Due to a lack of specific published solubility data for this compound, this protocol has been developed based on the known physicochemical properties of its closely related and well-characterized isomers, alongside established best practices for preparing small molecule compounds for cell culture. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Solubilization Strategy
This compound is a purine alkaloid and a dimethylated derivative of xanthine.[3] Like its isomers, its biological activity is primarily attributed to its potential to inhibit phosphodiesterases and block adenosine receptors, thereby modulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The effective use of this compound in in vitro cell culture experiments is critically dependent on its proper dissolution to ensure reproducible and accurate results.
A significant challenge is the limited availability of quantitative solubility data for this compound.[3] Therefore, this protocol leverages solubility information from its isomers, theophylline (1,3-dimethylxanthine) and paraxanthine (1,7-dimethylxanthine), as a predictive foundation. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its broad utility for dissolving organic molecules and its common use in preparing methylxanthines for biological assays.[1][4][5]
Core Principle: The overarching goal is to prepare a high-concentration, sterile stock solution in an appropriate organic solvent, which can then be diluted to a final, non-toxic working concentration in the aqueous cell culture medium.
Comparative Solubility of Related Methylxanthines
To establish a rational basis for solvent selection, the following table summarizes the known solubility of this compound's isomers. This data serves as a valuable reference point for estimating its behavior.
| Solvent | Theophylline (1,3-isomer) | Paraxanthine (1,7-isomer) | Recommended Final Concentration in Media |
| DMSO | 10 mg/mL[6][7] | Data not readily available | < 0.5% (v/v), ideally ≤ 0.1% (v/v) [8] |
| Ethanol | 1 mg/mL[6][7] | 0.6 mg/mL[9] | < 1% (v/v) [10] |
| PBS (pH 7.2) | 1 mg/mL[6] | Data not readily available | N/A |
| Water | 8.3 mg/mL (at 20°C)[11] | 1 mg/mL[9] | N/A |
This table provides a comparative reference. Empirical determination of solubility for the specific batch of this compound is strongly advised.
Essential Materials and Equipment
-
This compound powder (purity ≥97%)[10]
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade (purity ≥99.7%)
-
Sterile, DNase/RNase-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, for gentle warming)
-
Sterile syringe filters (0.22 µm pore size, compatible with DMSO, e.g., PVDF or PTFE)
-
Sterile syringes
-
Pipettes and sterile, filtered pipette tips
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile biological safety cabinet
Experimental Protocol: Preparation of this compound Solutions
This protocol is divided into two main stages: the preparation of a concentrated stock solution and its subsequent dilution to a final working concentration for treating cells.
Part A: Preliminary Small-Scale Solubility Test (Recommended)
Before preparing a large volume of stock solution, it is crucial to determine the approximate solubility of your specific lot of this compound in DMSO.
-
Weigh: Accurately weigh approximately 1-2 mg of this compound into a sterile microcentrifuge tube.
-
Add Solvent: Add a small, precise volume of DMSO to achieve a high target concentration (e.g., add 55.5 µL of DMSO to 1 mg of powder to target a 100 mM solution, based on a molecular weight of 180.16 g/mol ).[3][12]
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the powder does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Observe: Visually inspect the solution against a dark background for any undissolved particulates.
-
Adjust: If particulates remain, add a known additional volume of DMSO, vortex, and re-observe. Repeat until the compound is fully dissolved. Record the final volume to calculate the approximate solubility.
Part B: Preparation of a Concentrated Stock Solution (e.g., 20 mM in DMSO)
This protocol details the preparation of a 20 mM stock solution, a concentration that is reasonably below the known solubility of its isomers in DMSO and serves as a practical starting point.
-
Calculation: Determine the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Example for 1 mL of 20 mM stock: Mass = 0.020 mol/L x 0.001 L x 180.16 g/mol x 1000 = 3.60 mg
-
-
Weighing: In a sterile biological safety cabinet, accurately weigh the calculated mass of this compound and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of cell culture-grade DMSO (in the example, 1 mL) to the tube.
-
Dissolution: Tightly cap the tube and vortex at maximum speed for 2-3 minutes until the solute is completely dissolved. A brief sonication or gentle warming (not exceeding 40°C) can be used to aid dissolution if necessary. Ensure the final solution is clear and free of any visible particles.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, light-protected tube (e.g., an amber tube).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store at -20°C or -80°C for long-term stability. A product information sheet for a related compound suggests stability for at least 6 months at -80°C when stored correctly.[7]
Part C: Preparation of Final Working Solution in Cell Culture Medium
This step must be performed aseptically in a biological safety cabinet immediately before treating the cells. The key is to avoid precipitation of the compound when transferring it from a DMSO-rich environment to the aqueous culture medium.
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture well or flask.
-
Formula (M1V1 = M2V2): V1 = (M2 x V2) / M1
-
Example for a final concentration of 20 µM in 2 mL of medium:
-
M1 = 20 mM (stock concentration)
-
V1 = Volume of stock to add (?)
-
M2 = 20 µM = 0.020 mM (desired final concentration)
-
V2 = 2 mL (final volume of medium)
-
V1 = (0.020 mM x 2 mL) / 20 mM = 0.002 mL or 2 µL
-
-
-
Dilution Technique:
-
Pipette the required volume of pre-warmed medium into your culture vessel.
-
Add the calculated volume of the this compound stock solution (2 µL in the example) directly into the medium. Crucially, dispense the stock solution dropwise into the medium while gently swirling the plate or tube. This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.
-
Pipette the medium up and down a few times to ensure thorough mixing.
-
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO without the compound to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.[8]
Workflow and Decision-Making Diagrams
The following diagrams illustrate the key workflows and decision points in the protocol.
Caption: Workflow for preparing this compound solutions.
Caption: Decision-making flowchart for solubilization.
Safety, Quality Control, and Troubleshooting
-
Safety Precautions: Always handle this compound powder in a chemical fume hood or with appropriate personal protective equipment (gloves, lab coat, safety glasses) to avoid inhalation and skin contact.[13][14] DMSO can facilitate the absorption of other chemicals through the skin; therefore, always wear appropriate gloves.
-
Quality Control:
-
Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation. A clear, homogenous solution is required.
-
Solvent Control: Always include a vehicle control in your experiments to account for any effects of DMSO on the cells.
-
-
Troubleshooting:
-
Precipitation in Stock Solution: The target concentration may be too high. Re-prepare at a lower concentration. Ensure DMSO is anhydrous, as water can reduce solubility.
-
Precipitation in Culture Medium: This is a common issue. Try lowering the final working concentration, increasing the volume of the final medium (to lower the relative DMSO concentration), or adding the stock solution even more slowly while vigorously but gently mixing.
-
Cell Toxicity Observed: If toxicity is observed in the vehicle control, the final DMSO concentration is likely too high for your specific cell line. Reduce the final DMSO concentration by preparing a more concentrated stock solution or by performing an intermediate serial dilution in the culture medium.
-
References
-
gsrs. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Theophylline. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLXANTHINE. Retrieved from [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3149. Retrieved from [Link]
-
LookChem. (n.d.). Cas 58-55-9,Theophylline. Retrieved from [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ~98% (TLC), solid, adenosine receptor ligand | Sigma-Aldrich [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. lookchem.com [lookchem.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
A Validated HPLC-UV Method for the Robust Quantification of 3,9-Dimethylxanthine in Human Plasma
An Application Note from Gemini Bio-Analytical
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of 3,9-Dimethylxanthine in human plasma. Designed for researchers, scientists, and drug development professionals, this protocol emphasizes scientific integrity, reliability, and practical implementation. The methodology employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by isocratic reversed-phase chromatography. The entire protocol has been validated according to the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure its suitability for pharmacokinetic and toxicokinetic studies.[1][2]
Introduction and Scientific Rationale
This compound is a member of the methylxanthine class of compounds, which includes well-known alkaloids like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[3][4] While isomers such as theophylline and theobromine (3,7-dimethylxanthine) are extensively studied for their therapeutic effects, the analysis of less common isomers like this compound is crucial for comprehensive metabolic profiling and pharmacokinetic (PK) assessments of parent compounds.[5][6] Accurate quantification in a biological matrix like plasma is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities or to characterize metabolic pathways.[7]
The selection of an analytical method is a balance between sensitivity, selectivity, and practicality. High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalysis due to its robustness and resolving power.[8][9] When coupled with a simple protein precipitation sample cleanup and a specific UV detection wavelength, it provides a cost-effective and reliable platform for quantitative analysis.
Causality of Methodological Choices:
-
Sample Preparation: Protein precipitation with an organic solvent was chosen over more complex techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10] While LLE and SPE can yield cleaner extracts, PPT offers an optimal balance of high recovery, speed, and minimal solvent usage, making it ideal for high-throughput analysis without significant loss of performance for this specific analyte.[11][12]
-
Chromatography: Reversed-phase chromatography using a C18 stationary phase is the gold standard for separating moderately polar compounds like methylxanthines from endogenous plasma components.[8][13] An isocratic mobile phase was developed to simplify the method, reduce run-to-run variability, and ensure robust performance across different HPLC systems.
-
Validation Framework: The entire method is validated against the rigorous standards of the ICH M10 and historical FDA/EMA guidelines.[1][14][15] This ensures that the data generated is accurate, precise, and defensible for regulatory submissions and critical research decisions.
Detailed Application Protocol
Materials, Reagents, and Instrumentation
Reagents:
-
This compound reference standard (>98% purity)
-
Theophylline (Internal Standard, IS) (>98% purity)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge (capable of >12,000 x g)
Preparation of Solutions, Standards, and QCs
Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of Theophylline (Internal Standard) in methanol.
-
Scientist's Note: Stock solutions should be stored at -20°C. Methanol is chosen as the solvent due to the excellent solubility of methylxanthines.
-
Working Standard and Internal Standard Solutions:
-
Analyte Working Solutions: Perform serial dilutions of the 1 mg/mL this compound stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions for spiking calibration standards (CAL) and quality controls (QC).
-
Internal Standard (IS) Working Solution (5 µg/mL): Dilute the 1 mg/mL Theophylline stock solution with methanol to achieve a final concentration of 5 µg/mL. This working solution will be used for spiking all samples except blanks.
-
Rationale: Theophylline is an excellent IS as it is a structural isomer of this compound, ensuring similar extraction and chromatographic behavior, but is chromatographically resolved.[16]
-
Preparation of Calibration (CAL) and Quality Control (QC) Samples:
-
Spike 5% of the total volume of drug-free human plasma with the appropriate analyte working solution (e.g., for a 100 ng/mL standard, add 5 µL of a 2 µg/mL working solution to 95 µL of plasma).
-
Prepare a calibration curve consisting of a blank (plasma only), a zero blank (plasma + IS), and 6-8 non-zero concentration levels.
-
Prepare QC samples at a minimum of three concentration levels: Low (LLOQ), Medium (MQC), and High (HQC).
Plasma Sample Preparation Protocol
The following protocol details the protein precipitation extraction procedure.
-
Label 1.5 mL microcentrifuge tubes for each sample, CAL, and QC.
-
Pipette 100 µL of plasma sample (or CAL/QC standard) into the corresponding tube.
-
Add 10 µL of the 5 µg/mL Theophylline IS working solution to all tubes except the blank. For the blank, add 10 µL of methanol.
-
Add 300 µL of ice-cold methanol to each tube.
-
Expertise Note: The 3:1 ratio of organic solvent to plasma is critical for efficient protein precipitation.[17] Using ice-cold solvent enhances the precipitation process.
-
-
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for this compound extraction from plasma.
HPLC-UV Chromatographic Conditions
The following conditions were optimized for the separation of this compound and the internal standard from endogenous plasma components.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (15:85, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Wavelength | 275 nm |
| Run Time | 10 minutes |
| Internal Standard | Theophylline (~4.5 min) |
| Analyte | This compound (~5.8 min) |
Bioanalytical Method Validation
The method was validated according to the ICH M10 guideline to demonstrate its reliability for its intended purpose.[1]
Validation Logic Overview
Caption: Relationship between key bioanalytical validation parameters.
Validation Results Summary
The following table summarizes the acceptance criteria and typical results obtained during method validation.
| Validation Parameter | Acceptance Criteria (ICH M10)[1] | Typical Result |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in 6 unique plasma sources. | Pass; endogenous peaks <20% of LLOQ response. |
| Linearity (r²) | r² ≥ 0.99 | 0.998 |
| Range | - | 5 – 2000 ng/mL |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ). | Within ±8% of nominal values. |
| Precision (CV%) | CV ≤ 15% (≤ 20% at LLOQ). | Intra-day < 7%, Inter-day < 9%. |
| LLOQ | Analyte response is identifiable, discrete, and reproducible with accuracy (±20%) and precision (≤20%). | 5 ng/mL |
| Extraction Recovery (%) | Consistent, precise, and reproducible. | ~85% for analyte, ~88% for IS. |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% in 6 unique plasma sources. | Pass; CV = 6.5%. |
| Stability | ||
| Bench-Top (8h, RT) | Mean concentration within ±15% of nominal. | Stable. |
| Freeze-Thaw (3 cycles) | Mean concentration within ±15% of nominal. | Stable. |
| Post-Preparative (24h, 4°C) | Mean concentration within ±15% of nominal. | Stable. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantification of this compound in human plasma. The method is simple, rapid, and robust, utilizing a straightforward protein precipitation extraction and conventional HPLC-UV analysis. Full validation in accordance with international regulatory guidelines demonstrates that the method is accurate, precise, and selective, making it highly suitable for pharmacokinetic and bioanalytical studies in a research or drug development setting.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Wahlländer, A., Renner, E., & Karlaganis, G. (1985). High-performance liquid chromatographic determination of dimethylxanthine metabolites of caffeine in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 338(2), 369-375. [Link]
-
Midha, K. K., Sved, S., Hossie, R. D., & McGilveray, I. J. (1977). High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma. Biomedical Mass Spectrometry, 4(3), 172-177. [Link]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Satomi, Y., et al. (2017). One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry. Journal of Chromatography B, 1063, 67-74. [Link]
-
Tura, D., & G-Kiros, A. (2015). Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
-
Baranowska, I., Płonka, J., & Baranowski, J. (2008). HPLC Analysis of Methylxanthines and Selected Drugs in Urine Samples. Polish Journal of Chemistry, 82(3), 751-756. [Link]
-
Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note. [Link]
-
Patel, K., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The pharmacokinetics of caffeine and its dimethylxanthine metabolites in patients with chronic liver disease [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-step lipid extraction for plasma lipidomics analysis by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and determination of theophylline from paraxanthine in human serum by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Metabolomic alterations in the plasma of patients with various clinical manifestations of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing 3,9-Dimethylxanthine in Competitive Binding Assays
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 3,9-Dimethylxanthine in competitive binding assays. As a member of the methylxanthine class, which includes well-known compounds like caffeine and theophylline, this compound is presumed to exert its effects primarily through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] This guide offers a foundational understanding of its mechanism, detailed protocols for characterizing its binding affinity, and expert insights into data interpretation and troubleshooting.
Introduction: The Scientific Context of this compound
Methylxanthines are a class of purine alkaloids widely recognized for their diverse pharmacological effects, from CNS stimulation to bronchodilation.[1][3] Their therapeutic and physiological actions are primarily attributed to two key molecular mechanisms:
-
Adenosine Receptor Antagonism: Methylxanthines act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3), blocking the effects of endogenous adenosine, a neuromodulator that typically exerts inhibitory or sedative effects.[3][4]
-
Phosphodiesterase (PDE) Inhibition: They non-selectively inhibit PDE enzymes, which are responsible for degrading the second messengers cAMP and cGMP.[5][6] This inhibition leads to increased intracellular levels of these cyclic nucleotides, resulting in effects like smooth muscle relaxation.[5]
While isomers like theophylline (1,3-dimethylxanthine) are extensively studied, this compound remains a less-characterized molecule.[2][7] Competitive binding assays are the gold standard for determining the binding affinity of a test compound like this compound for a specific target, making them indispensable for its pharmacological profiling.[8][9] This guide provides the necessary protocols to elucidate its potency and selectivity.
Core Principles & Mechanisms
Mechanism of Action at Target Sites
Understanding the target pathways is crucial for designing and interpreting binding assays. This compound's activity can be dissected by evaluating its interaction with its two primary target families.
Caption: Dual mechanisms of methylxanthines like this compound.
The Competitive Binding Assay Principle
A competitive binding assay quantifies the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a labeled ligand (the "hot" ligand, often radioactive or fluorescent) from a target receptor.[10] The assay is performed by incubating the receptor, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor.[8] As the concentration of the competitor increases, it occupies more binding sites, displacing the labeled ligand and reducing the measured signal.
The primary outputs of this assay are the IC50 (the concentration of a competitor that inhibits 50% of the specific binding of the labeled ligand) and the Ki (the equilibrium dissociation constant for the competitor, representing its intrinsic binding affinity).[11] The Ki value is calculated from the IC50 using the Cheng-Prusoff equation and is considered a more absolute measure of affinity because it is independent of the labeled ligand's concentration and affinity.[12][13][14]
Application Protocol 1: Adenosine Receptor Competitive Radioligand Binding Assay
This protocol details a classic filtration-based radioligand binding assay to determine the affinity (Ki) of this compound for a specific adenosine receptor subtype (e.g., A1). Radioligand binding assays are considered the gold standard due to their robustness and sensitivity.[8]
Experimental Objective
To determine the inhibitory constant (Ki) of this compound for the human adenosine A1 receptor by measuring its ability to displace a specific radiolabeled antagonist, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).
Materials and Reagents
| Reagent/Material | Supplier/Source | Notes |
| Receptor Source | In-house or commercial | Membranes from HEK293 cells stably expressing human A1 receptor. |
| Radioligand | PerkinElmer, ARC | [³H]DPCPX (specific activity: ~120 Ci/mmol). |
| Competitor | Sigma-Aldrich, etc. | This compound. Stock solution in DMSO. |
| Reference Compound | Tocris, Sigma-Aldrich | Theophylline (for comparative analysis). |
| Assay Buffer | N/A | 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4. |
| Wash Buffer | N/A | Ice-cold 50 mM Tris-HCl, pH 7.4. |
| Non-Specific Agent | Tocris, Sigma-Aldrich | 10 µM 8-Cyclopentyltheophylline (CPT). |
| Filtration Plate | Millipore, PerkinElmer | 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% PEI. |
| Scintillation Cocktail | PerkinElmer | For detecting radioactivity. |
| Detection System | Beckman, PerkinElmer | 96-well microplate scintillation counter (e.g., MicroBeta). |
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Competitor Dilution: Prepare a serial dilution of this compound in assay buffer, typically covering a 5-log unit range (e.g., from 100 µM down to 1 nM). Also prepare dilutions for the reference compound (Theophylline).
-
Radioligand Solution: Dilute the [³H]DPCPX stock in assay buffer to a final working concentration.
-
Scientist's Note: The ideal concentration is at or below the Kd (dissociation constant) of the radioligand for its receptor.[15] This maximizes the assay's sensitivity to competition. For [³H]DPCPX at the A1 receptor, this is typically ~0.5-1.0 nM.
-
-
Membrane Preparation: Thaw the receptor membrane aliquot on ice and resuspend in a known volume of ice-cold assay buffer. Determine the protein concentration using a standard method like the BCA assay.[12] Dilute the membranes to a final concentration that ensures less than 10% of the added radioligand is bound (Zone A conditions).[15]
-
-
Assay Plate Setup (96-well format):
-
Total Binding (TB): Add 50 µL assay buffer, 50 µL radioligand solution, and 150 µL of membrane suspension. (n=3-4 wells).
-
Non-Specific Binding (NSB): Add 50 µL of the non-specific agent (10 µM CPT), 50 µL radioligand solution, and 150 µL of membrane suspension. (n=3-4 wells).
-
Scientist's Note: NSB wells define the baseline signal from radioligand adhering to filters or membranes non-specifically.[15] It is subtracted from all other wells to determine specific binding.
-
-
Competitor Wells: Add 50 µL of each this compound dilution, 50 µL radioligand solution, and 150 µL of membrane suspension. (n=2-3 wells per concentration).
-
-
Incubation:
-
Seal the plate and incubate with gentle agitation for a sufficient time to reach equilibrium. For A1 receptors, this is typically 60-90 minutes at room temperature (25-30°C).[12]
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum harvester.
-
Immediately wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioligand.
-
Scientist's Note: Speed is critical here. The dissociation of the ligand-receptor complex begins as soon as the equilibrium is disturbed.[16] Using ice-cold buffer slows this dissociation rate.
-
-
-
Detection:
-
Dry the filter plate completely (e.g., 30 minutes at 50°C or under a heat lamp).[12]
-
Add scintillation cocktail to each well and seal the plate.
-
Count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM).
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
For each competitor concentration, calculate its specific binding: Competitor Well (CPM) - NSB (CPM).
-
-
Generate Inhibition Curve:
-
Convert the specific binding at each competitor concentration to a percentage of the maximum specific binding: % Specific Binding = (Specific Binding at [Competitor] / Specific Binding of Total) * 100.
-
Plot % Specific Binding versus the log[Concentration of this compound]. This will generate a sigmoidal dose-response curve.
-
-
Determine IC50:
-
Calculate Ki:
-
Convert the experimentally determined IC50 to the Ki value using the Cheng-Prusoff equation :[12][13] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] = Concentration of the radioligand used in the assay.
-
Kd = Dissociation constant of the radioligand for the receptor (must be predetermined from saturation binding experiments).
-
-
Example Data & Results
Table 2: Example Competitive Binding Data for this compound
| log[3,9-DMX] (M) | % Specific Binding |
|---|---|
| -10 | 99.8 |
| -9.5 | 98.5 |
| -9.0 | 95.2 |
| -8.5 | 88.1 |
| -8.0 | 75.3 |
| -7.5 | 51.2 |
| -7.0 | 24.5 |
| -6.5 | 8.9 |
| -6.0 | 2.1 |
| -5.5 | 0.5 |
Table 3: Calculated Affinity Values (Hypothetical) (Assay Conditions: [³H]DPCPX = 0.8 nM, Kd of [³H]DPCPX = 0.75 nM)
| Compound | IC50 (nM) | Ki (nM) | Target |
| This compound | 35.5 | 16.5 | Adenosine A1 |
| Theophylline | 8,500 | 3,953 | Adenosine A1 |
Interpretation: In this hypothetical example, this compound demonstrates a significantly higher affinity for the adenosine A1 receptor than the reference compound, theophylline, as indicated by its much lower Ki value.
Alternative and Complementary Assays
While radioligand assays are powerful, non-radioactive methods are gaining popularity due to safety, cost, and ease of use.[17][18]
-
Fluorescence Polarization (FP): Uses a fluorescently labeled ligand. When the small, rapidly tumbling fluorescent ligand binds to the larger receptor, its tumbling slows, and the polarization of its emitted light increases. A competitor will displace the fluorescent ligand, causing a decrease in polarization.[16][18]
-
Scintillation Proximity Assay (SPA): This is a radiolabel-based but homogeneous (no-wash) assay. The receptor is immobilized on scintillant-coated beads. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal, eliminating the need for a filtration step.[8][15]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (NSB > 30% of Total) | - Radioligand concentration is too high. - Insufficient blocking of filter plate. - Radioligand is "sticky" or degraded. | - Reduce radioligand concentration. - Increase PEI concentration or soaking time for filters. - Add a blocking agent like BSA to the assay buffer.[19] |
| Weak or No Signal (Low Total CPM) | - Inactive receptor membranes. - Insufficient amount of receptor. - Problem with radioligand or scintillation cocktail. | - Use a fresh aliquot of membranes. - Increase the protein concentration per well (while staying in Zone A).[15] - Verify radioligand activity and use fresh cocktail. |
| Poor Replicate Data (High CV%) | - Pipetting errors. - Inefficient washing, leaving variable background. - Plate "edge effects" due to temperature gradients. | - Use calibrated pipettes and proper technique.[20] - Ensure vacuum is applied evenly and wash volumes are consistent. - Ensure uniform incubation temperature across the plate.[20] |
| Shallow or Incomplete Inhibition Curve | - Compound solubility issues at high concentrations. - Competitor is not interacting with the target site. - Assay window is too small. | - Check compound solubility in assay buffer. - Confirm target engagement with an orthogonal assay. - Optimize assay conditions to increase the specific binding window. |
Conclusion
The competitive binding assay is a fundamental tool in pharmacology and drug discovery, providing critical data on a compound's potency at its molecular target.[9] The protocols and principles outlined in this guide provide a robust framework for characterizing this compound's affinity for key targets like adenosine receptors. By carefully executing these experiments, incorporating proper controls, and applying rigorous data analysis, researchers can accurately determine the binding profile of this and other novel compounds, paving the way for further investigation into their therapeutic potential.
References
-
Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
-
Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. PubMed. Available from: [Link]
-
Grokipedia. Dimethylxanthine. Available from: [Link]
-
Alfa Cytology. Competitive Radioligand Binding Assays. Available from: [Link]
-
Kenakin, T., et al. (2021). Analyzing Kinetic Binding Data. NCBI Bookshelf. Available from: [Link]
-
Creative Biolabs Antibody. Troubleshooting of Competition (Inhibition) ELISA. Available from: [Link]
-
Kramer, C., et al. (2012). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available from: [Link]
-
edX. IC50 Determination. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Mtoz Biolabs. Competitive Ligand Binding Assay. Available from: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available from: [Link]
-
Kepner, J., & Barkan, D. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. Available from: [Link]
-
S2Verify. 7 Best Practices to Ensure Compliance In Drug Testing. Available from: [Link]
-
GraphPad Software. Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. Available from: [Link]
-
Accurate. 5 Best Practices for Workplace Drug Testing. Available from: [Link]
-
Biocompare. Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Available from: [Link]
-
Hulme, E. C. (1992). Analysis of Binding Data. Springer Nature Experiments. Available from: [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available from: [Link]
-
Mitratech. (2024). The Best Practices for Pre-Employment Drug Testing. Available from: [Link]
-
Zettner, A., & Duly, P. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry. Available from: [Link]
-
ResearchGate. (2017). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. Available from: [Link]
-
Rehman, A., & Masson, M. V. (2023). Methylxanthines. StatPearls - NCBI Bookshelf. Available from: [Link]
-
Wikipedia. Ligand binding assay. Available from: [Link]
-
National Treatment Court Resource Center. Drug and Alcohol Testing Best Practice Standards. Available from: [Link]
-
PubChem - NIH. Theophylline. Available from: [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. PMC - PubMed Central. Available from: [Link]
-
Bruns, R. F., et al. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. PNAS. Available from: [Link]
-
MyAssays. Common ELISA Problems and Solutions. Available from: [Link]
-
LITFL. Phosphodiesterase Inhibitors / Methylxanthines - Part One. Available from: [Link]
-
DTPM. Drug Court Urine Sample Testing Best Practices. Available from: [Link]
-
Katzung, B. G. (2017). Methylxanthine Drugs - Basic Pharmacology of Agents Used in the Treatment of Asthma. AccessPharmacy. Available from: [Link]
-
Surmodics. What are Some Potential Errors that can Occur in an ELISA?. Available from: [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Available from: [Link]
-
ResearchGate. (2015). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. partone.litfl.com [partone.litfl.com]
- 6. brainkart.com [brainkart.com]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. graphpad.com [graphpad.com]
- 11. courses.edx.org [courses.edx.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. molbiolcell.org [molbiolcell.org]
- 17. biocompare.com [biocompare.com]
- 18. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 19. mybiosource.com [mybiosource.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application Notes & Protocols: In Vivo Experimental Design for 3,9-Dimethylxanthine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for 3,9-Dimethylxanthine (3,9-DMX). As a lesser-studied isomer of theophylline, 3,9-DMX's pharmacological profile requires rigorous in vivo characterization to determine its therapeutic potential and safety. These application notes offer a logical framework, from high-level experimental design to detailed, field-tested protocols for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in rodent models. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in ethical principles and scientific integrity.
Introduction to this compound: The Scientific Rationale for In Vivo Investigation
Methylxanthines, such as caffeine and theophylline (1,3-dimethylxanthine), are a well-established class of compounds with significant pharmacological effects.[1] Their primary mechanisms of action include non-selective antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, which leads to a wide range of physiological responses from central nervous system stimulation to smooth muscle relaxation.[2][3]
This compound is a structural isomer of theophylline, but its in vivo disposition and physiological effects are not well characterized. In vitro data may suggest potential activity, but only in vivo studies can elucidate the compound's true Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its integrated physiological effects within a living system.[4][5] Therefore, a structured in vivo research program is critical to bridge the gap between preliminary data and potential clinical application.
This guide is structured to provide the foundational principles and actionable protocols to initiate and conduct robust preclinical studies on 3,9-DMX.
The Cornerstone of In Vivo Research: Ethical and Rigorous Experimental Design
A meticulously planned experimental design is the most critical factor in generating reproducible and translatable data. It ensures not only the scientific validity of the findings but also the ethical use of animal models.
Adherence to Ethical Principles and Reporting Standards
All research involving animals must be conducted with the highest ethical standards. The core principles are the 3Rs : Replacement , Reduction , and Refinement .[6]
-
Replacement: Use non-animal methods where possible. In vivo studies should only be conducted when essential questions cannot be answered otherwise.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. This requires careful experimental design and power analysis.
-
Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthetics and analgesics, humane endpoints, and optimized procedures.[7][8]
Prior to initiation, all experimental plans must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[6] Furthermore, for transparency and reproducibility, all reporting of in vivo experiments should adhere to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines .[9][10][11][12]
Animal Model Selection
The choice of animal model is a critical decision that directly impacts the relevance of the study's findings.
-
Species and Strain: Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are the most common initial models for PK/PD studies due to their well-characterized physiology, genetic homogeneity, and small size. The specific strain should be chosen based on the study's endpoint (e.g., specific disease models).
-
Justification: The rationale for selecting a particular species and strain must be clearly documented, considering factors like metabolic pathways of related xanthines and historical data.[13]
-
Health and Standardization: Animals should be sourced from a reputable vendor, be of a specific pathogen-free (SPF) health status, and be of a defined age and weight range to minimize biological variability.
Dose Formulation and Route of Administration
The method of delivering 3,9-DMX to the animal is fundamental to the experimental outcome.
-
Vehicle Selection: The vehicle used to dissolve or suspend 3,9-DMX must be inert and non-toxic at the administered volume. Common vehicles include:
-
Sterile Saline (0.9% NaCl)
-
Phosphate-Buffered Saline (PBS)
-
Aqueous solution with a solubilizing agent (e.g., 5% DMSO, 10% Solutol, 20% PEG400). The final concentration of any organic solvent should be minimized.
-
-
Route of Administration: The choice of route depends on the study's objective.
-
Oral (PO) via Gavage: Essential for determining oral bioavailability and mimicking a likely clinical route of administration.
-
Intravenous (IV): Used to achieve 100% bioavailability, serving as a reference for PK studies and for assessing direct systemic effects.[14]
-
| Parameter | Oral (PO) Gavage | Intravenous (IV) Bolus |
| Primary Use Case | Bioavailability, First-pass metabolism, Efficacy via clinical route | Pharmacokinetics (Clearance, Vd), Direct systemic PD effects |
| Typical Max Volume (Mouse) | 10 mL/kg[15][16] | 5 mL/kg[14] |
| Typical Max Volume (Rat) | 10-20 mL/kg[17][18] | 5 mL/kg |
| Absorption Speed | Slower, variable | Instantaneous |
| Key Consideration | Potential for stress, esophageal injury if done improperly. | Requires high technical skill; potential for tail vein injury. |
Experimental Groups & Controls
A well-controlled study is essential for attributing observed effects to the test article.
| Group Number | Group Name | Treatment | N (Animals) | Rationale |
| 1 | Vehicle Control | Dosing Vehicle Only | 8-10 | Establishes baseline and controls for effects of the vehicle and procedure. |
| 2 | Low Dose 3,9-DMX | 5 mg/kg 3,9-DMX | 8-10 | To assess dose-response relationship (low end). |
| 3 | Mid Dose 3,9-DMX | 25 mg/kg 3,9-DMX | 8-10 | To assess dose-response relationship (mid-range). |
| 4 | High Dose 3,9-DMX | 100 mg/kg 3,9-DMX | 8-10 | To assess dose-response relationship (high end) and potential toxicity. |
| 5 | Positive Control | e.g., Theophylline (25 mg/kg) | 8-10 | (Optional) Validates the assay by showing an expected effect from a related compound. |
Note: Doses are hypothetical and must be determined from in vitro potency and preliminary dose-range finding studies.
Pharmacokinetic (PK) Study: Charting the Journey of 3,9-DMX
The objective of a PK study is to characterize the ADME profile of 3,9-DMX. This involves quantifying the concentration of the compound (and its major metabolites) in biological fluids over time.[19]
PK Study Workflow
Caption: Workflow for a typical rodent pharmacokinetic study.
Step-by-Step PK Protocol
-
Animal Preparation: Acclimatize animals to the facility for at least one week. For oral dosing, animals may be fasted overnight to standardize gut absorption, with free access to water.
-
Baseline Sample (t=0): Collect a pre-dose blood sample (approx. 50-100 µL) from each animal.
-
Dose Administration: Administer 3,9-DMX via the chosen route (IV or PO) based on the experimental group. Record the exact time of dosing for each animal.
-
Serial Blood Collection: Collect blood samples at specified time points post-dose (e.g., 5, 15, 30, 60, 120, 240, 480, and 1440 minutes). Use a consistent, low-stress method like saphenous or tail vein sampling.[20][21] The total blood volume collected should not exceed institutional guidelines (typically ~7.5% of total blood volume within a 14-day period).
-
Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Carefully transfer the plasma supernatant to new, labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 3,9-DMX in plasma samples using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[22][23][24]
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) and determine key PK parameters.
| PK Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate of absorption and potential for acute toxicity. |
| Tmax | Time at which Cmax is observed | Indicates rate of absorption. |
| AUC (Area Under the Curve) | Total drug exposure over time | Represents the overall bioavailability of the drug. |
| t½ (Half-life) | Time for plasma concentration to decrease by 50% | Determines dosing interval and duration of action. |
| CL (Clearance) | Volume of plasma cleared of drug per unit time | Measures the efficiency of drug elimination. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Indicates the extent of tissue distribution. |
| F% (Bioavailability) | (AUC_oral / AUC_IV) x 100 | The fraction of the oral dose that reaches systemic circulation. |
Pharmacodynamic (PD) Study: Assessing the Biological Effects
PD studies aim to determine the physiological and/or behavioral effects of 3,9-DMX and establish a dose-effect relationship. The choice of PD assay should be guided by the hypothesized mechanism of action of xanthines.
Example PD Study Workflow: CNS Activity Assessment
Caption: Workflow for a rodent open field behavioral test.
Recommended PD Assays
-
CNS Stimulant Activity (Open Field Test):
-
Principle: Measures general locomotor activity and anxiety-like behavior in a novel environment. CNS stimulants like caffeine typically increase the distance traveled and rearing frequency.
-
Procedure: After dosing and waiting until the approximate Tmax, place the animal in the center of an open field arena (e.g., 40x40 cm). Record activity for 15-30 minutes using an automated video-tracking system.
-
-
Analgesic Activity (Hot Plate Test):
-
Principle: Assesses the animal's response latency to a thermal stimulus. Adenosine receptor antagonists can have anti-nociceptive effects.
-
Procedure: Measure the baseline latency for the animal to lick its paw or jump on a heated surface (e.g., 52-55°C). After dosing, measure the latency again at set time points. A significant increase in latency indicates an analgesic effect.
-
-
Xanthine Oxidase (XO) Inhibition:
-
Principle: Some xanthine derivatives can inhibit XO, the enzyme responsible for producing uric acid.[25][26] This is relevant for conditions like gout.
-
Procedure: Induce hyperuricemia in rats using an XO substrate (e.g., potassium oxonate).[27] Administer 3,9-DMX and collect blood samples to measure serum uric acid levels. A reduction compared to the hyperuricemic control group indicates XO inhibition.
-
Detailed Methodologies & Protocols
Protocol 1: Oral Gavage in Mice
Objective: To administer a precise volume of a liquid substance directly into the stomach.
Materials:
-
Appropriate size gavage needle (e.g., 18-20 gauge, 1.5-inch, flexible with a ball-tip for adult mice).[16][17]
-
1 mL syringe.
-
Dosing formulation.
Procedure:
-
Measure Insertion Depth: Before the first use, measure the distance from the corner of the mouse's mouth to the xiphoid process (the bottom of the sternum). Mark this length on the gavage needle with a marker to prevent over-insertion.[15][28]
-
Restraint: Firmly but gently restrain the mouse by scruffing the neck and back skin to immobilize the head. The body should be held in a vertical position to create a straight line from the pharynx to the esophagus.[17]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Advancement: As the needle reaches the back of the throat, the mouse will naturally swallow. Allow this reflex to guide the needle into the esophagus. The needle should pass smoothly with no resistance. If resistance is felt, stop immediately and restart. Forcing the needle can cause fatal esophageal perforation.
-
Administration: Once the needle is at the pre-measured depth, slowly depress the syringe plunger over 2-3 seconds to deliver the substance.
-
Withdrawal: Gently remove the needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[16]
Protocol 2: Intravenous (Tail Vein) Injection in Mice
Objective: To administer a substance directly into the systemic circulation.
Materials:
-
Mouse restrainer.
-
Heat lamp or warming pad.
-
1 mL syringe.
-
70% isopropyl alcohol wipes.
-
Sterile gauze.
Procedure:
-
Vasodilation: Place the mouse in its cage under a heat lamp or on a warming pad for 5-10 minutes to dilate the lateral tail veins, making them more visible and accessible.[29][30]
-
Restraint: Place the mouse into an appropriate restraining device, allowing access to the tail.
-
Vein Identification: Gently wipe the tail with an alcohol pad. The two lateral tail veins should be visible on either side of the tail.
-
Insertion: With the needle bevel facing up, align the syringe and needle parallel to the vein. Insert the needle into the distal third of the tail at a shallow angle. A successful insertion often feels like a slight "pop" or a smooth slide into the vein.[14][31]
-
Administration: Slowly inject the substance. If a blister or significant resistance occurs, the needle is not in the vein. Stop immediately, withdraw the needle, and attempt a new injection more proximal (closer to the body) to the first site.[29]
-
Withdrawal & Hemostasis: After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze until bleeding stops.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: Serial Blood Collection (Saphenous Vein) in Mice
Objective: To collect multiple small blood samples from a single mouse with minimal stress.
Materials:
-
Lancet or 25-gauge needle.
-
Micro-collection tubes (e.g., EDTA-coated).
-
Sterile gauze.
-
Clippers or hair removal cream.
Procedure:
-
Restraint: Place the mouse in a restrainer, allowing one hind leg to be accessible.
-
Site Preparation: Shave a small patch of fur on the lateral side of the hind leg, just above the ankle, to expose the saphenous vein.
-
Puncture: Apply gentle pressure above the knee to engorge the vein. Make a quick, clean puncture of the vein with a sterile lancet or needle.[32]
-
Collection: A droplet of blood will form. Collect the blood by touching the tip of the micro-collection tube to the droplet. Do not "milk" the leg, as this can cause hemolysis and contaminate the sample with tissue fluids.[33]
-
Hemostasis: After collecting the desired volume (e.g., 50 µL), release the pressure on the leg and apply gentle pressure with sterile gauze to the puncture site until bleeding stops completely.
-
Rotation: For subsequent samples, alternate between the left and right legs to allow the previous site time to heal.[32]
References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa. (n.d.). Retrieved January 14, 2026, from [Link]
-
Neoteryx. (2017, February 9). 4 Top Methods of Blood Collection in Lab Rodents. Retrieved January 14, 2026, from [Link]
-
ARRIVE Guidelines. (n.d.). Home. Retrieved January 14, 2026, from [Link]
-
Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of pharmacology & pharmacotherapeutics, 1(2), 87–93. [Link]
-
The ARRIVE guidelines 2.0. (n.d.). Retrieved January 14, 2026, from [Link]
-
Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine. Retrieved January 14, 2026, from [Link]
-
UK Research. (n.d.). Guidelines for Blood Collection in Laboratory Animals. Retrieved January 14, 2026, from [Link]
-
Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. Retrieved January 14, 2026, from [Link]
-
Norecopa. (2025, April 3). ARRIVE Guidelines. Retrieved January 14, 2026, from [Link]
-
Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Retrieved January 14, 2026, from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved January 14, 2026, from [Link]
-
Texas Tech University IACUC. (2022, June). Intravenous Tail Vein Injections SOP Number: 067. Retrieved January 14, 2026, from [Link]
-
Grokipedia. (n.d.). Dimethylxanthine. Retrieved January 14, 2026, from [Link]
-
IDEXX BioAnalytics. (n.d.). Rodent Blood Collection and Sample Preparation Guide. Retrieved January 14, 2026, from [Link]
-
ANU Animal Experimentation Ethics Committee. (2022, August 19). Document 004: Guidelines for Injection Techniques in Mice V2.0. Retrieved January 14, 2026, from [Link]
-
Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved January 14, 2026, from [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved January 14, 2026, from [Link]
-
FSU Office of Research. (2016, October 26). Oral Gavage in the Rat. Retrieved January 14, 2026, from [Link]
-
UQ Animal Ethics Committee. (n.d.). LAB_030 Injections - Intravenous (IV) Tail Vein Injection in Mice and Rats. Retrieved January 14, 2026, from [Link]
-
Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. Retrieved January 14, 2026, from [Link]
-
American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved January 14, 2026, from [Link]
-
Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.). Retrieved January 14, 2026, from [Link]
-
British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. Retrieved January 14, 2026, from [Link]
-
Tuso, P. J. (2014). Ethical considerations regarding animal experimentation. The Permanente journal, 18(3), 76–79. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Al-Bayati, M. A. (2011). Development of a new animal model-bioassay procedure for the evaluation of Xanthine oxidase inhibitors. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Weh, A., K-M, L. T., & D-A, V. (2022). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Theophylline. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Gummalla, S., & Ramaiah, P. A. (2017). Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. Applied and Environmental Microbiology, 83(23), e01414-17. [Link]
-
Arnaud, M. J. (2008). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. In Caffeine and Activation Theory: Effects on Health and Behavior (pp. 45-83). CRC Press. [Link]
-
LookChem. (n.d.). Cas 58-55-9,Theophylline. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2019, August 7). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Retrieved January 14, 2026, from [Link]
-
LCGC International. (2014, May 1). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS–MS. Retrieved January 14, 2026, from [Link]
-
Al-Za'abi, M. A., Waly, M. I., & Al-Khabori, M. (2019). Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. Journal of AOAC International, 102(6), 1835-1841. [Link]
-
Scott, N. R., Stambuk, D., Chakraborty, J., Marks, V., & Morgan, M. Y. (1988). The pharmacokinetics of caffeine and its dimethylxanthine metabolites in patients with chronic liver disease. British journal of clinical pharmacology, 26(5), 579–588. [Link]
-
ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved January 14, 2026, from [Link]
-
Singh, P., Kumar, V., & Kumar, D. (2018). Xanthine scaffold: scope and potential in drug development. RSC advances, 8(52), 29688–29706. [Link]
-
Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015, March 30). (PDF) Xanthine Derivatives: A Molecular Modeling Perspective. Retrieved January 14, 2026, from [Link]
-
Wang, L., Zhou, Q., & Li, X. (2019). Determination of caffeine, paraxanthine, theophylline and theobromine in premature infants by HILIC-MS/MS. Bioanalysis, 11(13), 1239–1248. [Link]
-
Scott, N. R., Stambuk, D., Chakraborty, J., Marks, V., & Morgan, M. Y. (1988). The pharmacokinetics of caffeine and its dimethylxanthine metabolites in patients with chronic liver disease. British journal of clinical pharmacology, 26(5), 579–588. [Link]
-
Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (2024, June 4). PubMed. Retrieved January 14, 2026, from [Link]
-
A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods. (2023, January 9). MDPI. Retrieved January 14, 2026, from [Link]
-
Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Theophylline Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved January 14, 2026, from [Link]
Sources
- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. animal-journal.eu [animal-journal.eu]
- 9. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 10. Home | ARRIVE Guidelines [arriveguidelines.org]
- 11. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 12. euprim-net.eu [euprim-net.eu]
- 13. mdpi.com [mdpi.com]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 20. neoteryx.com [neoteryx.com]
- 21. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. instechlabs.com [instechlabs.com]
- 29. depts.ttu.edu [depts.ttu.edu]
- 30. research.uky.edu [research.uky.edu]
- 31. research-support.uq.edu.au [research-support.uq.edu.au]
- 32. idexxbioanalytics.com [idexxbioanalytics.com]
- 33. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
Application Notes & Protocols: Investigating 3,9-Dimethylxanthine in Neurodegenerative Disease Models
Introduction: The Therapeutic Potential of Dimethylxanthines in Neurodegeneration
Neurodegenerative diseases such as Alzheimer's (AD), Parkinson's (PD), and Huntington's (HD) represent a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The class of compounds known as methylxanthines (MTXs), which includes the widely consumed caffeine (1,3,7-trimethylxanthine) and the therapeutic agent theophylline (1,3-dimethylxanthine), has garnered significant attention for its neuroprotective properties.[1][2] These molecules are known to penetrate the central nervous system and exert psychostimulant effects, but more importantly, they display health benefits in diseases involving neuronal cell death.[2]
This guide focuses on 3,9-Dimethylxanthine , a less-studied isomer of theophylline. While direct, extensive research on this compound in neurodegenerative models is nascent, its structural similarity to other pharmacologically active dimethylxanthines suggests a shared mechanism of action and therapeutic potential. The primary molecular mechanisms of methylxanthines include antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes, both of which are critical pathways implicated in neurodegeneration.[3][4]
This document provides a comprehensive framework for researchers to investigate the application of this compound. The protocols herein are built upon established methodologies for well-characterized methylxanthines like theophylline and caffeine. They are intended to serve as a robust starting point for characterizing the efficacy of this compound, requiring standard optimization for this specific molecule.
Section 1: Core Mechanisms of Action
The neuroprotective effects of methylxanthines are pleiotropic, stemming from their ability to modulate multiple signaling pathways associated with neurodegeneration.[1][5] The two primary, interconnected mechanisms are Adenosine Receptor Antagonism and Phosphodiesterase Inhibition.
Adenosine Receptor Antagonism
Adenosine is a neuromodulator that acts on four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3).[6] The A2A receptor, in particular, is highly expressed in the basal ganglia and is a key target in Parkinson's disease research.[7] By acting as antagonists, methylxanthines block these receptors, leading to increased neuronal firing and the modulation of neurotransmitter release, which can be cerebroprotective.[6][8] This antagonism can mitigate processes like neuroinflammation and excitotoxicity, which are common hallmarks of neurodegenerative diseases.[5]
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] Inhibition of PDEs leads to an accumulation of cAMP and cGMP, activating downstream pathways such as the cAMP response element-binding protein (CREB).[5] The CREB pathway is crucial for promoting neuronal survival, synaptic plasticity, and memory functions.[10] Various PDE isoforms are expressed in the brain, making them logical targets for modifying neurodegeneration.[9][11]
Caption: Dual mechanisms of this compound action.
Section 2: Application in Alzheimer's Disease (AD) Models
Scientific Rationale: Methylxanthines have been shown to reduce levels of amyloid-beta (Aβ) by shifting the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway.[5] They also exhibit anti-inflammatory and anti-oxidative properties, which are beneficial in the context of AD pathology.[3]
In Vitro Model: Aβ Production in SH-SY5Y Neuroblastoma Cells
This protocol assesses the effect of this compound on Aβ production and cell viability in a human neuroblastoma cell line.
Protocol Steps:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of this compound in sterile DMSO. Dilute to final concentrations (e.g., 1, 10, 50, 100 µM) in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with the treatment medium. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for Aβ analysis. Centrifuge at 1,000 x g for 5 minutes to remove cell debris and store at -80°C.
-
Cell Viability Assay: Perform an MTS or MTT assay on the remaining cells to assess cytotoxicity, following the manufacturer's instructions.[12]
-
Aβ Quantification: Measure the levels of Aβ40 and Aβ42 in the collected supernatants using commercially available ELISA kits.
-
Data Analysis: Normalize Aβ levels to the protein concentration of the corresponding cell lysate or to the cell viability data. Compare treated groups to the vehicle control using a one-way ANOVA.
In Vivo Model: APP/PS1 Transgenic Mice
This protocol evaluates the effect of this compound on cognitive deficits and amyloid plaque pathology in a transgenic mouse model of AD.
Protocol Steps:
-
Animal Acclimation: Acclimate 6-month-old male APP/PS1 mice and wild-type littermates for at least one week before the experiment.[13] All procedures must be approved by the institutional animal care and use committee.
-
Compound Preparation: Prepare this compound for oral administration by dissolving it in a suitable vehicle (e.g., saline with 0.5% carboxymethylcellulose).
-
Administration: Administer this compound daily via oral gavage at a predetermined dose (e.g., 10-30 mg/kg).[13] A vehicle-treated group should be included as a control. Treat the animals for 8-12 weeks.
-
Behavioral Testing: In the final two weeks of treatment, perform a battery of cognitive tests, such as the Morris Water Maze (spatial learning and memory) and Y-maze (working memory).
-
Tissue Collection: Following behavioral testing, euthanize the mice and perfuse with ice-cold PBS. Harvest the brains; one hemisphere can be fixed for immunohistochemistry and the other snap-frozen for biochemical analysis.
-
Biochemical Analysis: Homogenize the frozen brain tissue to measure Aβ40 and Aβ42 levels using ELISA.
-
Immunohistochemistry: Use the fixed hemisphere to prepare brain sections. Perform immunostaining for Aβ plaques using an appropriate antibody (e.g., 6E10). Quantify plaque load using image analysis software.
-
Data Analysis: Use a two-way ANOVA to analyze behavioral data (genotype x treatment). Use a t-test or one-way ANOVA to compare plaque load and Aβ levels between treated and vehicle groups.
| Parameter | In Vitro (SH-SY5Y) | In Vivo (APP/PS1 Mice) |
| Model | Human Neuroblastoma Cells | Transgenic Mouse Model |
| Compound Conc./Dose | 1 - 100 µM (starting range) | 10 - 30 mg/kg/day (starting range) |
| Treatment Duration | 48 hours | 8 - 12 weeks |
| Primary Endpoints | Aβ40/42 Levels, Cell Viability | Cognitive Function (Morris Water Maze) |
| Secondary Endpoints | - | Aβ Plaque Load, Brain Aβ Levels |
Section 3: Application in Parkinson's Disease (PD) Models
Scientific Rationale: The antagonism of the A2A adenosine receptor by methylxanthines is a key non-dopaminergic strategy for treating PD.[7] A2A receptor antagonists can modulate glutamatergic neurotransmission and reduce motor deficits.[8]
In Vitro Model: iPSC-Derived Dopaminergic Neurons
This protocol uses a patient-derived or genetically engineered iPSC model to assess the neuroprotective effects of this compound against a PD-relevant toxin.
Protocol Steps:
-
Neuron Culture: Culture iPSC-derived dopaminergic neurons carrying a PD-associated mutation (e.g., LRRK2 G2019S) alongside an isogenic control line on plates coated with Matrigel or Poly-L-ornithine/Laminin.[14]
-
Pre-treatment: Once neurons are mature (typically >21 days in vitro), pre-treat with this compound (e.g., 1, 10, 50 µM) for 24 hours.
-
Toxin Induction: Induce neuronal stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺ to the culture medium for an additional 24 hours.
-
Endpoint Analysis:
-
Viability: Assess neuronal viability using a Live/Dead staining assay or by measuring LDH release into the medium.
-
Morphology: Fix the cells and perform immunocytochemistry for dopaminergic markers like Tyrosine Hydroxylase (TH). Analyze neurite length and complexity using imaging software.
-
Mitochondrial Health: Use assays like the JC-1 or TMRM stain to measure changes in mitochondrial membrane potential.
-
-
Data Analysis: Compare the protective effects of this compound in toxin-treated wells versus wells treated with the toxin alone.
In Vivo Model: MPTP-Induced Parkinsonism in Mice
This protocol evaluates the ability of this compound to prevent dopaminergic neuron loss and motor deficits in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[15]
Protocol Steps:
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Treatment Groups:
-
Group 1: Saline vehicle only.
-
Group 2: MPTP + Vehicle.
-
Group 3: MPTP + this compound (preventive paradigm).
-
-
Drug Administration: Administer this compound (e.g., 10-30 mg/kg, i.p. or oral gavage) for 7-14 days.
-
MPTP Induction: On day 3 of treatment, administer MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart) to Groups 2 and 3.[15] Caution: MPTP is a potent neurotoxin requiring strict safety protocols.
-
Behavioral Assessment: 7 days after the final MPTP injection, assess motor function using the rotarod test (motor coordination) and pole test (bradykinesia).
-
Neurochemical and Histological Analysis: At the end of the study, euthanize the animals.
-
HPLC: Dissect the striatum and measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.
-
Immunohistochemistry: Perfuse the brains and section the substantia nigra. Perform TH-immunostaining to quantify the number of surviving dopaminergic neurons using stereology.
-
-
Data Analysis: Use one-way ANOVA with post-hoc tests to compare behavioral performance, striatal dopamine levels, and TH-positive cell counts across the three groups.
| Parameter | In Vitro (iPSC-DA Neurons) | In Vivo (MPTP Mice) |
| Model | LRRK2-mutant iPSC-derived neurons | Toxin-induced Parkinsonism |
| Compound Conc./Dose | 1 - 50 µM | 10 - 30 mg/kg/day |
| Treatment Duration | 48 hours (24h pre-treat, 24h co-treat) | 7 - 14 days |
| Primary Endpoints | Neuronal Viability, TH+ Cell Count | Motor Function (Rotarod, Pole test) |
| Secondary Endpoints | Neurite Outgrowth, Mitochondrial Health | Striatal Dopamine Levels, Nigral TH+ Neurons |
Section 4: Application in Huntington's Disease (HD) Models
Scientific Rationale: The neuroprotective mechanisms in HD are less defined for methylxanthines but may involve mitigating mitochondrial dysfunction and excitotoxicity, two key pathological features of HD.[16] Systemic administration of the mitochondrial toxin 3-nitropropionic acid (3-NP) in rodents produces selective striatal degeneration that mimics HD pathology.[16]
In Vitro Model: 3-NP-Treated Primary Striatal Neurons
Protocol Steps:
-
Neuron Culture: Prepare primary striatal neuronal cultures from E15-E18 mouse or rat embryos.
-
Treatment: After 7-10 days in vitro, pre-treat the cultures with this compound (1-50 µM) for 24 hours.
-
Toxin Exposure: Add 3-NP to the culture medium for an additional 24-48 hours to induce mitochondrial stress and cell death.
-
Viability Assessment: Quantify neuronal viability using an MTT assay or by counting surviving neurons after staining with a marker like NeuN.
-
Data Analysis: Compare the viability of neurons treated with 3-NP alone versus those pre-treated with this compound.
In Vivo Model: 3-Nitropropionic Acid (3-NP) Rat Model
Protocol Steps:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Drug and Toxin Administration: Administer this compound (10-30 mg/kg, i.p.) daily. Concurrently, administer 3-NP (e.g., 10-20 mg/kg, i.p.) daily for up to 14 days to induce striatal lesions.[16]
-
Behavioral Monitoring: Monitor animals daily for motor abnormalities (e.g., dystonia, gait changes) and body weight.
-
Histological Analysis: At the end of the study, perfuse the animals and prepare brain sections. Perform Nissl staining or Fluoro-Jade staining to visualize the striatal lesion volume.
-
Data Analysis: Quantify the lesion volume in the striatum using image analysis software. Compare the lesion size between the 3-NP + Vehicle group and the 3-NP + this compound group using a t-test.
| Parameter | In Vitro (Striatal Neurons) | In Vivo (3-NP Rat Model) |
| Model | Toxin-induced primary neuron death | Toxin-induced striatal degeneration |
| Compound Conc./Dose | 1 - 50 µM | 10 - 30 mg/kg/day |
| Treatment Duration | 48-72 hours | Up to 14 days |
| Primary Endpoints | Neuronal Viability (MTT Assay) | Striatal Lesion Volume |
| Secondary Endpoints | - | Motor Deficit Scoring |
Section 5: General Experimental Workflow and Assays
Validating the mechanism of action is crucial. The following assays are fundamental for characterizing this compound.
Caption: General workflow for evaluating this compound.
Adenosine Receptor Binding Assay
This competitive radioligand binding assay determines the affinity (Ki) of this compound for adenosine receptor subtypes.[6]
-
Objective: To determine the inhibitory constant (Ki) for A1 and A2A receptors.
-
Materials: Membranes from cells expressing the target receptor (e.g., HEK293-A2AR), a radiolabeled antagonist (e.g., [³H]ZM241385 for A2A), unlabeled antagonist for non-specific binding, scintillation fluid, and a microplate scintillation counter.
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration over glass fiber filters.
-
Measure the radioactivity retained on the filters.
-
Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
-
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of this compound to inhibit the activity of specific PDE isoforms.[6]
-
Objective: To determine the IC50 values against various PDE isoforms (e.g., PDE1, PDE2, PDE4, PDE5).
-
Materials: Recombinant human PDE enzymes, cAMP or cGMP substrate, this compound, and a detection kit (e.g., fluorescence polarization or luminescence-based).
-
Procedure:
-
In a microplate, combine the specific PDE enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate for a specified time at 30°C or 37°C.
-
Stop the reaction and add detection reagents to quantify the amount of remaining substrate or the product formed.
-
Calculate IC50 values from the dose-response curve.
-
Section 6: Troubleshooting and Experimental Considerations
-
Solubility: Methylxanthines can have limited aqueous solubility. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO for in vitro, appropriate vehicle for in vivo) before use. Check for precipitation at final concentrations.
-
Off-Target Effects: At high concentrations, methylxanthines can have off-target effects.[17] It is crucial to perform dose-response studies and use the lowest effective concentration to minimize confounding results.
-
Animal Models: When using toxin-based models like MPTP or 3-NP, ensure consistent toxin administration and monitor animal welfare closely. The severity of the induced lesion can be variable.
-
Controls: The use of appropriate controls is paramount. In vitro, this includes vehicle controls. In vivo, this includes vehicle-treated, toxin-free animals and toxin-treated, vehicle-dosed animals. For iPSC studies, isogenic controls are the gold standard.[14]
Section 7: Conclusion and Future Directions
This compound holds therapeutic promise for neurodegenerative diseases based on the well-established neuroprotective profile of its chemical class. Its dual action as an adenosine receptor antagonist and a phosphodiesterase inhibitor provides a multi-faceted approach to tackling the complex pathology of AD, PD, and HD. The protocols outlined in this guide offer a comprehensive framework for the preclinical evaluation of this compound.
Future research should focus on a head-to-head comparison of this compound with its more studied isomers (e.g., theophylline) to determine if its unique structure confers any advantages in potency, selectivity, or pharmacokinetic properties. A thorough investigation of its blood-brain barrier permeability will also be critical for its development as a CNS therapeutic.
Section 8: References
-
Janitschke, D., Lauer, A. A., Bachmann, C. M., Grimm, H. S., Hartmann, T., & Grimm, M. O. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. Nutrients, 13(3), 803. [Link][1][5]
-
Janitschke, D., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. MDPI. [Link][3]
-
Grimm, M. O. W., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. PMC - PubMed Central. [Link]
-
Janitschke, D., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. ResearchGate. [Link][4]
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(3), 2055–2075. [Link][18]
-
Li, Y., et al. (2024). Emerging phosphodiesterase inhibitors for treatment of neurodegenerative diseases. Medicinal Research Reviews. [Link][9]
-
Li, Y., et al. (2024). Emerging phosphodiesterase inhibitors for treatment of neurodegenerative diseases. Wiley Online Library. [Link][11]
-
Rivera-Oliver, M., & Díaz-Ríos, M. (2017). Health benefits of methylxanthines in neurodegenerative diseases. Molecular nutrition & food research, 61(6). [Link][2]
-
Janitschke, D., et al. (2022). Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells. International journal of molecular sciences, 23(4), 2295. [Link][19]
-
Prati, F., et al. (2020). Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist. ACS chemical neuroscience, 11(13), 1895–1908. [Link][10]
-
Zlatkov, A., et al. (2000). Synthesis, brain antihypoxic activity and cell neuroprotection of 1-substituted-3,7-dimethylxanthines. European journal of medicinal chemistry, 35(10), 941–948. [Link]
-
Janitschke, D., et al. (2022). Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells. PubMed Central. [Link][17]
-
Wu, J., Li, Q., & Bezprozvanny, I. (2008). Evaluation of Dimebon in cellular model of Huntington's disease. Molecular neurodegeneration, 3, 15. [Link]
-
Al-gharably, N. (2014). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate. [Link]
-
Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences of the United States of America, 80(7), 2077–2081. [Link]
-
Kumar, V., et al. (2021). A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease. Current drug discovery technologies, 18(5). [Link][7]
-
Borlongan, C. V., Koutouzis, T. K., & Sanberg, P. R. (1997). 3-Nitropropionic acid animal model and Huntington's disease. Neuroscience and biobehavioral reviews, 21(3), 289–293. [Link][16]
-
Hunchak, V. V., et al. (2018). Some Aspects of Neuroprotective Action of a New Derivative of 3-Methylxanthine (Compound C-3) Under Conditions of Acute. SciSpace. [Link]
-
Jacobson, K. A., & Chen, J. F. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British journal of pharmacology, 177(9), 1965–1986. [Link][8]
-
Van de Roovaart, H. J., Nguyen, N., & Veenstra, T. D. (2023). Huntington's Disease Drug Development: A Phase 3 Pipeline Analysis. ResearchGate. [Link]
-
Welsch, C. W., & DeHoog, J. V. (1988). Caffeine, theophylline, theobromine, and developmental growth of the mouse mammary gland. Journal of the National Cancer Institute, 80(13), 1089–1092. [Link]
-
Animal Care & Use Program. Guidelines on Anesthesia and Analgesia in Mice. University of California, Berkeley. [Link][20]
-
Zhang, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. MDPI. [Link]
-
dos Santos, N. A. G., et al. (2025). Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. MDPI. [Link]
-
FujiFilm Cellular Dynamics, Inc. Parkinson's Disease Models. FujiFilm. [Link][14]
-
Kore, R., et al. (2020). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS medicinal chemistry letters, 11(5), 984–990. [Link]
-
Irwin, I., & Langston, J. W. (1989). MPTP-induced parkinsonism as a model for Parkinson's disease. Acta neurologica Scandinavica. Supplementum, 126, 35–40. [Link][15]
-
C-Y, K., et al. (2018). Novel botanical drug DA-9803 prevents deficits in Alzheimer's mouse models. Alzheimer's research & therapy, 10(1), 10. [Link][13]
-
Van de Roovaart, H. J., Nguyen, N., & Veenstra, T. D. (2023). Huntington's Disease Drug Development: A Phase 3 Pipeline Analysis. Pharmaceuticals, 16(11), 1513. [Link]
-
Lin, K. H., et al. (2017). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Oncotarget, 8(32), 52479–52489. [Link][12]
Sources
- 1. Methylxanthines and Neurodegenerative Diseases: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health benefits of methylxanthines in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylxanthines and Neurodegenerative Diseases: An Update [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methylxanthines and Neurodegenerative Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A New Series of 1,3-Dimethylxanthine Based Adenosine A2A Receptor Antagonists as a Non-Dopaminergic Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging phosphodiesterase inhibitors for treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel botanical drug DA-9803 prevents deficits in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmcdi.com [fujifilmcdi.com]
- 15. MPTP-induced parkinsonism as a model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Nitropropionic acid animal model and Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methylxanthines Induce a Change in the AD/Neurodegeneration-Linked Lipid Profile in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for the Dosage and Administration of 3,9-Dimethylxanthine in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of 3,9-Dimethylxanthine, a lesser-known isomer of the dimethylxanthine family. While its counterparts, theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine), are well-characterized, this compound remains largely unexplored. This document outlines the foundational pharmacology of dimethylxanthines and presents a logical, step-by-step framework for determining the appropriate dosage and administration of this compound in murine models. The protocols herein are designed to ensure scientific rigor and data reproducibility, covering critical aspects from vehicle selection and solubility assessment to acute toxicity and preliminary pharmacokinetic profiling.
Introduction: The Scientific Context of this compound
Methylxanthines, a class of purine alkaloids, are renowned for their wide-ranging pharmacological effects.[1][2] The most prominent members of this family include caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine).[3] These compounds exert their primary effects through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2][4]
-
Adenosine Receptor Antagonism : Adenosine is a neuromodulator that plays a crucial role in promoting sleep and relaxation by binding to its receptors (A1, A2A, A2B, and A3).[1] Methylxanthines act as competitive antagonists at these receptors, thereby blocking the effects of adenosine and leading to increased neuronal firing and central nervous system stimulation.[1][4][5]
-
Phosphodiesterase (PDE) Inhibition : PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways.[1][2] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, resulting in effects such as smooth muscle relaxation (bronchodilation) and increased cardiac muscle contraction.[2][4]
This compound, as a member of this class, is presumed to share these mechanisms of action. However, the specific affinity for different adenosine receptor subtypes and the inhibitory profile against various PDE isoforms are likely to differ from other dimethylxanthines, leading to a unique pharmacological profile. Therefore, empirical determination of its dosage, safety, and pharmacokinetic parameters in animal models is essential.
Foundational Protocols: Vehicle Selection and Solubility
The first critical step in any in vivo study is to develop a suitable vehicle for administration that ensures the bioavailability of the test compound. The choice of vehicle is contingent on the physicochemical properties of this compound and the intended route of administration.
Protocol for Solubility Assessment
Objective: To determine the solubility of this compound in various biocompatible vehicles to identify a suitable formulation for in vivo administration in mice.
Materials:
-
This compound powder
-
A panel of solvents (e.g., sterile water, saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 300 (PEG300), Cremophor EL, Solutol HS-15)[6][7][8]
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of test vehicles. For co-solvent systems, prepare various ratios (e.g., 10% DMSO, 40% PEG300, 50% sterile water).[8]
-
Add an excess amount of this compound powder to a known volume of each test vehicle in a microcentrifuge tube.
-
Vortex the tubes vigorously for 2-3 minutes to facilitate dissolution.
-
Incubate the tubes at room temperature and/or 37°C for 1-2 hours, with intermittent vortexing.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
The resulting concentration represents the solubility of this compound in that vehicle.
Data Presentation:
| Vehicle Composition | Solubility (mg/mL) at RT | Solubility (mg/mL) at 37°C | Observations |
| Sterile Water | |||
| 0.9% Saline | |||
| 10% DMSO in Saline | |||
| 10% Solutol HS-15 / 90% PEG 600[6] | |||
| 50% DMSO / 40% PEG300 / 10% Ethanol[8] |
In Vivo Administration: Routes and Methodologies
The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound. Common routes for mice include intraperitoneal (i.p.), subcutaneous (s.c.), oral gavage (p.o.), and intravenous (i.v.).[9][10]
Administration Route Workflow
Caption: Workflow for selecting an administration route.
Acute Toxicity Assessment: Maximum Tolerated Dose (MTD)
Prior to efficacy studies, it is imperative to determine the safety profile of this compound. An acute toxicity study will establish the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality.[9]
Protocol for Single-Dose MTD Study
Objective: To determine the MTD of this compound in mice following a single administration.
Animals:
-
Healthy, adult mice (e.g., C57BL/6 or CD-1), 8-10 weeks old, both sexes.
-
Group size: 3-5 mice per dose group.
Procedure:
-
Based on data from other dimethylxanthines (e.g., caffeine at 20-50 mg/kg, theophylline at doses up to 225 mg/kg with observed toxicity), select a starting dose and a range of escalating doses.[11][12][13]
-
Administer a single dose of this compound via the chosen route to each dose group. Include a vehicle control group.
-
Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 4 hours post-dose) and then daily for up to 14 days.[9]
-
Record observations including, but not limited to, changes in posture, activity, breathing, and any signs of seizures, lethargy, or piloerection.[9]
-
Record body weight at baseline and at regular intervals throughout the study.
-
The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or severe clinical signs of toxicity.
Data Presentation:
| Dose (mg/kg) | Route | N (M/F) | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) |
| Vehicle | i.p. | 5 (3/2) | |||
| 10 | i.p. | 5 (3/2) | |||
| 30 | i.p. | 5 (3/2) | |||
| 100 | i.p. | 5 (3/2) | |||
| 300 | i.p. | 5 (3/2) |
Preliminary Pharmacokinetic (PK) Profiling
A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data is crucial for designing effective dosing regimens for subsequent efficacy studies.[14]
Protocol for Preliminary PK Study in Mice
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, T½, AUC) of this compound in mice.
Animals:
-
Cannulated mice are preferred for serial blood sampling.
-
Group size: 3-5 mice per time point if serial sampling is not possible.
Procedure:
-
Administer a single, well-tolerated dose of this compound (below the MTD) via the chosen route (e.g., i.v. and p.o. to determine bioavailability).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).[7]
-
Process blood samples to obtain plasma or serum.
-
Analyze the concentration of this compound in the samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration versus time and calculate the key PK parameters using appropriate software.
Pharmacokinetic Study Workflow
Caption: Workflow for a preliminary pharmacokinetic study.
Data Presentation:
| Parameter | Route: i.v. (Dose: X mg/kg) | Route: p.o. (Dose: Y mg/kg) |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| T½ (h) | ||
| AUC (ng*h/mL) | ||
| Bioavailability (%) | N/A |
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vivo characterization of this compound in mice. By systematically determining the optimal vehicle, MTD, and pharmacokinetic profile, researchers can establish a solid foundation for subsequent pharmacodynamic and efficacy studies. This methodical approach is crucial for elucidating the unique therapeutic potential of this understudied methylxanthine and ensuring the generation of reliable and reproducible preclinical data.
References
-
A. K. K. and A. K. M. (2021). Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson's disease: mitochondrial DNA integrity. PubMed Central. Available at: [Link]
- BenchChem (2025). A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. BenchChem.
-
El-Sherbeeny, N. A. et al. (2021). Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson's disease: mitochondrial DNA integrity. PubMed. Available at: [Link]
-
Galli, C. L. et al. (1986). Teratogenicity of paraxanthine (1,7-dimethylxanthine) in C57BL/6J mice. PubMed. Available at: [Link]
-
Groen, K. et al. (1988). Pharmacokinetics of theophylline and 3-methylxanthine in guinea pigs. I. Single dose administration. PubMed. Available at: [Link]
-
Hatanaka, H. et al. (1991). Potentiating effects of methylxanthines on teratogenicity of mitomycin C in mice. PubMed. Available at: [Link]
- IARC (1991). Theophylline.
-
Magnussen, H. et al. (1988). Methylxanthines inhibit exercise-induced bronchoconstriction at low serum theophylline concentration and in a dose-dependent fashion. PubMed. Available at: [Link]
-
MuriGenics. Toxicology. MuriGenics. Available at: [Link]
-
National Center for Biotechnology Information. Theophylline. PubChem. Available at: [Link]
-
P. N. (2021). A2A antagonist improves dopaminergic function and reduces neuroinflammation in a rodent model of PD. YouTube. Available at: [Link]
-
ResearchGate. Adenosine A(2A) receptor antagonists exert motor and neuroprotective effects by distinct cellular mechanisms. ResearchGate. Available at: [Link]
-
Somani, S. M. and Pinnamaneni, K. M. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PLOS One. Available at: [Link]
-
Somani, S. M. et al. (2018). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PubMed Central. Available at: [Link]
- U.S. Food and Drug Administration (1999). Pharmacology Review(s).
-
VanderPloeg, L. C. et al. (1992). Caffeine, theophylline, theobromine, and developmental growth of the mouse mammary gland. PubMed. Available at: [Link]
-
Vist, M. et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. NIH. Available at: [Link]
-
Wiley, J. L. et al. (2022). Δ9-tetrahydrocannabinol discrimination: Effects of route of administration in mice. PubMed Central. Available at: [Link]
-
Wu, H.-C. et al. (2020). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. PubMed Central. Available at: [Link]
-
Yadav, V. R. et al. (2023). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. ACS Publications. Available at: [Link]
-
Yoo, H. S. et al. (2021). Dose-Response of Paraxanthine on Cognitive Function: A Double Blind, Placebo Controlled, Crossover Trial. NIH. Available at: [Link]
-
(2023). Methylxanthines. StatPearls - NCBI Bookshelf. Available at: [Link]
-
(2010). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. PubMed. Available at: [Link]
-
(2011). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. ResearchGate. Available at: [Link]
-
Dimethylxanthine. Grokipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. journals.plos.org [journals.plos.org]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. Δ9-tetrahydrocannabinol discrimination: Effects of route of administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of adenosine receptor antagonists in MPTP mouse model of Parkinson's disease: mitochondrial DNA integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiating effects of methylxanthines on teratogenicity of mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 14. Pharmacokinetics and metabolism of natural methylxanthines in animal and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 3,9-Dimethylxanthine Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of 3,9-Dimethylxanthine (CAS No: 15837-08-8). As a member of the methylxanthine family, which includes pharmacologically significant compounds like theophylline and caffeine, the precise and accurate preparation of this compound solutions is paramount for reproducible experimental outcomes in pharmacology, drug discovery, and cell biology. This document outlines the requisite materials, step-by-step procedures for dissolution in common laboratory solvents, and critical considerations for ensuring solution stability and integrity. The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to empower researchers with the expertise to handle this compound effectively.
Introduction to this compound
This compound is a purine alkaloid and a derivative of xanthine, featuring methyl groups at the 3 and 9 positions of the purine ring. While its isomers, such as theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine), are well-characterized pharmacologically, this compound is an important subject of study for comparative pharmacology and toxicology. Accurate solution preparation is the foundational step for any in vitro or in vivo study, directly impacting data quality and interpretation. This guide provides a robust methodology for preparing high-concentration stock solutions, typically in dimethyl sulfoxide (DMSO), which can then be diluted into aqueous experimental media.
Physicochemical Properties and Solubility Considerations
A thorough understanding of the physicochemical properties of this compound is essential for successful solubilization.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄O₂ | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| CAS Number | 15837-08-8 | [1] |
| Appearance | Typically a white to off-white crystalline solid | General knowledge |
| Solubility (Isomer Data) | Theophylline (1,3-dimethylxanthine) is soluble in DMSO at 10 mg/mL and sparingly soluble in water (approx. 8.3 mg/mL at 20°C). | [2] |
Expert Insight: Direct, empirically determined solubility data for this compound is not widely published. Therefore, we will proceed with the working assumption that its solubility profile is similar to its well-studied isomer, theophylline. The primary recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) due to its broad utility in solubilizing organic small molecules for biological assays.[3][4] However, it is a critical best practice to perform a small-scale solubility test before preparing a large volume of stock solution.
Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Detailed Protocol for a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for most cell-based assays.
Materials and Equipment
-
This compound (solid powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance (accurate to at least 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Step-by-Step Methodology
Step 1: Pre-Protocol Calculations
The goal is to prepare a 10 mM stock solution. The molecular weight (MW) of this compound is 180.16 g/mol .
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 180.16 g/mol x 1000 mg/g
-
Mass (mg) = 1.8016 mg
-
Step 2: Weighing the Compound
-
Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh out 1.80 mg of this compound into the tube.
-
Expertise Note: Weighing small quantities can be challenging. For improved accuracy, it is advisable to prepare a larger volume of stock solution (e.g., 5 mL, requiring 9.01 mg of the compound), which reduces the impact of weighing errors.[5]
-
Step 3: Dissolution
-
Add 1 mL of high-purity DMSO to the tube containing the weighed compound.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but avoid excessive heat which could degrade the compound.
-
Continue this process until the solution is clear and free of any visible precipitate. A clear solution indicates complete dissolution.
Step 4: Aliquoting and Storage
-
Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled microcentrifuge tubes or cryovials.
-
Trustworthiness Principle: Aliquoting is a critical self-validating step. It prevents contamination of the entire stock and minimizes degradation that can occur from repeated freeze-thaw cycles.[6]
-
-
Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. Based on data for the similar compound theophylline, stability should be maintained for at least several years when stored properly.[2]
Quality Control and Best Practices
-
Solubility Verification: Before committing to a large-scale preparation, test the solubility of a small amount of this compound in DMSO at the desired concentration.
-
Solvent Purity: Use anhydrous, high-purity DMSO. Water contamination in DMSO can reduce the solubility of hydrophobic compounds and may promote hydrolysis over time.[3][4]
-
Avoiding Precipitation in Aqueous Media: When diluting the DMSO stock into aqueous buffers or cell culture media, the final DMSO concentration should be kept low (typically ≤0.5%) to prevent compound precipitation and solvent-induced cellular toxicity.[7] To achieve this, perform serial dilutions in DMSO first before the final dilution into the aqueous medium.[3]
-
Vehicle Controls: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.
Safety Precautions
-
This compound is a chemical compound for research use. Standard laboratory safety practices should be followed.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses, at all times.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed hazard information.
References
-
This compound - gsrs . (n.d.). Retrieved January 14, 2026, from [Link]
-
Preparing Stock Solutions - PhytoTech Labs . (n.d.). Retrieved January 14, 2026, from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION) . (n.d.). Retrieved January 14, 2026, from [Link]
-
Stock Solutions 101: Everything You Need to Know - G-Biosciences . (2013, February 13). Retrieved January 14, 2026, from [Link]
-
How to dissolve small inhibitor molecules for binding assay? - ResearchGate . (2013, September 10). Retrieved January 14, 2026, from [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate . (2025, August 5). Retrieved January 14, 2026, from [Link]
-
Cas 58-55-9,Theophylline - LookChem . (n.d.). Retrieved January 14, 2026, from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH . (n.d.). Retrieved January 14, 2026, from [Link]
-
1,3-DIMETHYLXANTHINE - Ataman Kimya . (n.d.). Retrieved January 14, 2026, from [Link]
Sources
Application Notes and Protocols for Studying Cyclic Nucleotide Signaling Using 3,9-Dimethylxanthine
Introduction: The Central Role of Cyclic Nucleotides and Phosphodiesterases
Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that play a pivotal role in transducing extracellular signals into intracellular responses. These molecules regulate a vast array of physiological processes, including metabolism, gene expression, cell proliferation, and smooth muscle relaxation.[1] The intracellular concentrations of cAMP and cGMP are meticulously controlled by the balanced activity of two enzyme families: adenylyl and guanylyl cyclases, which synthesize these cyclic nucleotides, and phosphodiesterases (PDEs), which catalyze their degradation.[2][3]
The PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit specific substrate preferences (cAMP, cGMP, or both), tissue distribution, and regulatory properties.[3] This diversity allows for the compartmentalization of cyclic nucleotide signaling, creating localized signaling domains within the cell. Consequently, PDEs are critical regulators of the spatiotemporal dynamics of cAMP and cGMP signaling.
Dysregulation of PDE activity is implicated in the pathophysiology of numerous diseases, making them attractive therapeutic targets.[2][3] Pharmacological inhibition of PDEs prevents the degradation of cAMP and/or cGMP, leading to their accumulation and the potentiation of downstream signaling pathways.
3,9-Dimethylxanthine: A Tool for Modulating Cyclic Nucleotide Signaling
This compound belongs to the methylxanthine class of compounds, which are well-known for their ability to inhibit PDEs.[4][5] Other members of this class include caffeine and theophylline. Methylxanthines are generally considered non-selective PDE inhibitors, meaning they can inhibit multiple PDE families.[4][5] This broad-spectrum inhibition makes this compound a useful tool for investigating cellular processes that are regulated by cyclic nucleotides, as it can elevate both cAMP and cGMP levels.
While the precise inhibitory profile and potency (IC50 values) of this compound against specific PDE isoforms are not extensively documented in publicly available literature, its structural similarity to other well-characterized methylxanthines suggests it functions as a competitive inhibitor at the catalytic site of PDEs.[4][6] Researchers using this compound should consider its potential to affect multiple signaling pathways due to its non-selective nature. For comparative purposes, the IC50 values of the well-characterized non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX) and theophylline are provided in the table below.
Table 1: Comparative PDE Inhibitory Potency of Common Methylxanthines
| Compound | PDE1 (IC50, µM) | PDE2 (IC50, µM) | PDE3 (IC50, µM) | PDE4 (IC50, µM) | PDE5 (IC50, µM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Theophylline | 160 | 60 | 16 | 130 | 50 |
| IBMX | 18 | 5 | 19 | 10 | 3 |
Note: Lower IC50 values indicate greater inhibitory potency. Data for Theophylline and IBMX are provided as a reference for the general potency of non-selective methylxanthine PDE inhibitors.[7] It is highly recommended that researchers empirically determine the IC50 of this compound for the PDE isoforms relevant to their experimental system.
Visualizing the Mechanism of Action
The following diagram illustrates the central role of PDEs in cyclic nucleotide signaling and how this compound intervenes to modulate these pathways.
Caption: Mechanism of this compound Action.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the Desired Stock Concentration: A common stock concentration for methylxanthines is 10-50 mM. For example, to prepare a 25 mM stock solution of this compound (Molecular Weight: 180.16 g/mol ):
-
Weigh out 4.504 mg of this compound powder.
-
-
Dissolution:
-
Add the weighed powder to a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
-
Solubilization:
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Critical Considerations:
-
Solvent Choice: this compound is readily soluble in DMSO.[8]
-
Final DMSO Concentration: When diluting the stock solution into cell culture medium for experiments, ensure the final DMSO concentration is non-toxic to the cells, typically ≤ 0.5%.[9][10][11] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Stability: The stability of this compound in aqueous solutions and cell culture media is not extensively documented. It is recommended to prepare fresh dilutions from the frozen stock for each experiment.[8]
Protocol 2: Cell-Based Assay for Measuring cAMP/cGMP Accumulation
Objective: To quantify the increase in intracellular cAMP or cGMP levels in response to treatment with this compound.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
(Optional) A known adenylyl cyclase activator (e.g., Forskolin) or a guanylyl cyclase activator (e.g., a nitric oxide donor like SNP) to potentiate the signal.
-
A commercial cAMP or cGMP detection kit (e.g., ELISA, HTRF, or luminescence-based assay)
-
Cell lysis buffer (provided with the detection kit or prepared separately)
-
Multi-well plates (96- or 384-well, compatible with the plate reader)
-
Plate reader capable of detecting the signal from the chosen assay kit
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent across all wells.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
(Optional) If using a cyclase activator, it can be added simultaneously with or after a pre-incubation with this compound.
-
Incubate the plate for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
After the incubation period, remove the treatment medium.
-
Add the cell lysis buffer to each well according to the detection kit manufacturer's instructions.
-
Incubate for the recommended time to ensure complete cell lysis and release of intracellular cyclic nucleotides.
-
-
cAMP/cGMP Detection:
-
Follow the specific protocol of the chosen cAMP or cGMP detection kit to measure the cyclic nucleotide concentrations in the cell lysates.
-
-
Data Analysis:
-
Generate a standard curve using the standards provided in the kit.
-
Calculate the concentration of cAMP or cGMP in each sample based on the standard curve.
-
Plot the cyclic nucleotide concentration against the logarithm of the this compound concentration to determine the dose-response relationship and calculate the EC50 value (the concentration that elicits a half-maximal response).
-
Self-Validating System & Controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the highest concentration of this compound. This control accounts for any effects of the solvent.
-
Positive Control: Cells treated with a known potent PDE inhibitor (e.g., IBMX) or a direct cyclase activator (e.g., Forskolin for cAMP) to confirm that the cells are responsive and the assay is working correctly.
-
Basal Control: Untreated cells to establish the baseline level of the cyclic nucleotide.
Visualizing the Experimental Workflow
Caption: Workflow for Cell-Based Cyclic Nucleotide Assay.
Downstream Effector Activation: PKA and PKG
The accumulation of cAMP and cGMP upon treatment with this compound leads to the activation of their primary downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[4] Activated PKA and PKG phosphorylate a multitude of substrate proteins, thereby regulating their activity and initiating a cascade of cellular responses.[12]
To investigate the downstream consequences of this compound treatment, researchers can employ various techniques to assess PKA and PKG activation and the phosphorylation of their target proteins.
Methods for Assessing Downstream Signaling:
-
Western Blotting: Use phospho-specific antibodies to detect the phosphorylation of known PKA and PKG substrates (e.g., CREB for PKA, VASP for PKG).
-
Kinase Activity Assays: In vitro assays using purified PKA or PKG and a specific substrate can quantify the kinase activity in cell lysates.
-
Reporter Gene Assays: Utilize reporter constructs containing response elements for transcription factors that are activated by PKA or PKG signaling (e.g., a CRE-luciferase reporter for the cAMP/PKA/CREB pathway).[13]
-
Phosphoproteomics: Advanced mass spectrometry-based techniques can provide a global and unbiased analysis of changes in protein phosphorylation following treatment with this compound.
Troubleshooting and Considerations
-
Cell Type Specificity: The response to this compound will vary depending on the specific PDE isoforms expressed in the cell type under investigation.
-
Off-Target Effects: As a methylxanthine, this compound may also act as an antagonist of adenosine receptors, although it is reported to be a weak one.[4] This potential off-target effect should be considered when interpreting results.
-
Cytotoxicity: At high concentrations, this compound or the DMSO solvent may exhibit cytotoxicity. It is essential to perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration range for your experiments.[8]
-
Data Interpretation: Due to its non-selective nature, attributing an observed effect solely to the inhibition of a single PDE isoform requires further validation using more selective inhibitors or genetic approaches (e.g., siRNA-mediated knockdown).
Conclusion
This compound serves as a valuable research tool for studying cyclic nucleotide signaling by non-selectively inhibiting phosphodiesterases and thereby increasing intracellular levels of both cAMP and cGMP. The protocols and guidelines presented here provide a framework for utilizing this compound to investigate the multifaceted roles of these second messengers in various cellular processes. Given the limited specific data available for this compound, it is imperative for researchers to perform thorough validation and include appropriate controls to ensure the reliability and accurate interpretation of their findings.
References
- Titus, S. A., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 609–618.
- BenchChem. (2025). A Systematic Review of 1,9-Dimethylxanthine Research: A Comparative Guide. BenchChem Scientific Resources.
- BenchChem. (2025). A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. BenchChem Scientific Resources.
- BenchChem. (2025). The Pharmacology of 1,9-Dimethylxanthine: A Technical Guide. BenchChem Scientific Resources.
- Titus, S. A., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. NIH Public Access Author Manuscript.
- Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (204), 113-132.
- BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. BPS Bioscience.
- BenchChem. (2025). Technical Support Center: 1,9-Dimethylxanthine Biological Assays. BenchChem Scientific Resources.
- Orrú, M., et al. (2013). Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Neuropharmacology, 67, 477-484.
- Spealman, R. D. (1989). Psychomotor-stimulant effects of 3-isobutyl-1-methylxanthine: comparison with caffeine and 7-(2-chloroethyl) theophylline. The Journal of Pharmacology and Experimental Therapeutics, 251(1), 312-318.
- N'Guyen, T. T., et al. (1995). Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Journal of Pharmacy and Pharmacology, 47(9), 755-760.
- BPS Bioscience. (n.d.). Phosphodiesterase (PDE) Cell-Based Screening Services. BPS Bioscience.
- Anonymous. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Puspitasari, F., et al. (2020). Elevated intracellular cAMP concentration mediates growth suppression in glioma cells. Biochemical Pharmacology, 174, 113823.
- Puspitasari, F., et al. (2020). Elevated intracellular cAMP concentration mediates growth suppression in glioma cells. bioRxiv.
- Loza-Mejía, M. A., & Carabez-Trejo, A. (2019). Methylxanthines: Potential Therapeutic Agents for Glioblastoma. Molecules, 24(18), 3294.
- Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
- Volpe, M., et al. (2020). New Pharmacological Strategies to Increase cGMP. International Journal of Molecular Sciences, 21(21), 8207.
- Schinner, E., et al. (2004). Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia. Neoplasia, 6(4), 362-369.
- Chekol, R., et al. (2017). Evaluation of PET radioligands for in vivo visualization of phosphodiesterase 5 (PDE5).
- Mortensen, A. S., et al. (2015). Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP. Frontiers in Pharmacology, 6, 23.
- Choi, C. H., et al. (2016). Multiple Drug Treatments That Increase cAMP Signaling Restore Long-Term Memory and Aberrant Signaling in Fragile X Syndrome Models. eNeuro, 3(6), ENEURO.0152-16.2016.
- Cross, G. (n.d.).
- Scott, J. D., & Santana, L. F. (2019). Therapeutic targeting of 3′,5′-cyclic nucleotide phosphodiesterases: Inhibition and beyond. Pharmacological Reviews, 71(4), 713-747.
- LifeTein. (2023). DMSO usage in cell culture. LifeTein.
- Wu, J., et al. (1997). cGMP-elevating agents suppress proliferation of vascular smooth muscle cells by inhibiting the activation of epidermal growth factor signaling pathway.
- Wang, P., et al. (2012). A Yeast-Based Assay for High-Throughput Screening of Human DUAL-SPECIFICITY Phosphodiesterase Inhibitors. Journal of Biomolecular Screening, 17(5), 605-614.
- Kukreja, R. C., et al. (2012). Cyclic guanosine monophosphate signaling and phosphodiesterase-5 inhibitors in cardioprotection. World Journal of Clinical Cases, 1(1), 26-34.
- Fraccarollo, D., et al. (2021). Cyclic GMP modulating drugs in cardiovascular diseases: mechanism-based network pharmacology. British Journal of Pharmacology, 178(10), 2099-2115.
- Daly, J. W., et al. (1985). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of Medicinal Chemistry, 28(4), 487-492.
- HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO).
- Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?.
- Diaz, D. R., et al. (2014). Study of the Affinity between the Protein Kinase PKA and Peptide Substrates Derived from Kemptide Using Molecular Dynamics Simulations and MM/GBSA. PLoS ONE, 9(10), e109639.
- Rogliani, P., et al. (2019). Efficacy and safety profile of doxofylline compared to theophylline in asthma: a meta-analysis.
- Kumar, S., et al. (2017). Comparative evaluation of doxofylline and theophylline in patients of mild bronchial asthma. International Journal of Basic & Clinical Pharmacology, 6(2), 346.
Sources
- 1. Methylxanthines: Potential Therapeutic Agents for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. researchgate.net [researchgate.net]
- 12. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,9-Dimethylxanthine
Welcome to the comprehensive technical support center for the synthesis of 3,9-Dimethylxanthine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. My insights are drawn from established literature and practical experience in synthetic organic chemistry.
I. Navigating the Synthesis of this compound: An Overview
The synthesis of this compound, a member of the xanthine family of purine alkaloids, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and well-established route is a variation of the Traube purine synthesis. This pathway typically involves the construction of a substituted pyrimidine ring, followed by the formation of the fused imidazole ring.
A prevalent synthetic strategy commences with 1-methyl-6-chlorouracil. This starting material undergoes a series of transformations including nucleophilic substitution, nitrosation, reduction, formylation, and finally, cyclization to yield the desired this compound. Each of these steps presents unique challenges and opportunities for optimization.
Below is a flowchart illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
A. Low Yields
Q1: My overall yield of this compound is consistently low. Which steps are the most critical to optimize?
A1: Low overall yields in a multi-step synthesis can be attributed to inefficiencies at one or several stages. In the Traube synthesis of this compound, the most critical steps to scrutinize for yield loss are typically the nitrosation and the final cyclization .
-
Nitrosation: This step is highly sensitive to pH and temperature. The nitrosating agent, nitrous acid, is generated in situ from sodium nitrite and an acid (commonly acetic acid). If the pH is too high, the concentration of the active nitrosating species will be insufficient, leading to incomplete reaction. Conversely, if the pH is too low or the temperature is not adequately controlled, the nitrous acid can decompose, reducing its availability for the reaction.
-
Cyclization: The ring-closure of the 5,6-diaminouracil intermediate to form the imidazole ring can be challenging. Incomplete cyclization is a common cause of low yields. This step can be influenced by the choice of cyclizing agent, reaction temperature, and time. For instance, using formic acid often requires elevated temperatures, and incomplete reaction can leave you with the formylated intermediate.
Q2: I am experiencing a significant loss of material during the reduction of the nitroso-uracil. What could be the cause?
A2: The reduction of the 5-nitroso group to an amino group is a crucial step. Common reducing agents include sodium dithionite (sodium hydrosulfite) or catalytic hydrogenation.
-
With Sodium Dithionite: The quality of the sodium dithionite is paramount. It is susceptible to degradation upon exposure to air and moisture. Using old or improperly stored reagent will result in incomplete reduction. Additionally, the reaction is often performed in an aqueous ammonia solution; maintaining the appropriate basicity is important for the reaction to proceed efficiently.
-
With Catalytic Hydrogenation: The efficiency of catalytic hydrogenation depends on the catalyst activity (e.g., Palladium on carbon), hydrogen pressure, and the absence of catalyst poisons. Impurities in the substrate or solvent can deactivate the catalyst, leading to an incomplete reaction.
B. Impurity Formation and Removal
Q3: I have an impurity in my final product that I am struggling to remove. What are the likely side-products in this synthesis?
A3: A common and often troublesome byproduct in xanthine synthesis is the formation of an 1,3-oxazolo[5,4-d]pyrimidine derivative. This can occur during the cyclization step, particularly if phosphoryl chloride is used as the dehydrating agent. This side reaction involves the participation of the adjacent carbonyl group in the ring closure.
Other potential impurities include unreacted starting materials or intermediates from any of the preceding steps. Over-alkylation at other nitrogen positions of the xanthine core is also a possibility, though less common for the N9 position in this specific synthetic route.
Q4: How can I effectively purify my crude this compound?
A4: A combination of recrystallization and column chromatography is often the most effective approach for purifying this compound.
-
Recrystallization: This is the first line of defense for removing the bulk of impurities. The choice of solvent is critical. A good recrystallization solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature or below, while the impurities will either remain in solution or be insoluble in the hot solvent. Common solvents to explore for xanthine derivatives include water, ethanol, methanol, or mixtures thereof.
-
Column Chromatography: For removing persistent impurities, silica gel column chromatography can be very effective. A solvent system with a gradient of increasing polarity, such as a mixture of dichloromethane and methanol, or ethyl acetate and methanol, will typically allow for the separation of the desired product from closely related impurities.
C. Reaction Monitoring and Characterization
Q5: I am unsure if my reaction has gone to completion. What analytical techniques are best for monitoring the progress of the synthesis?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction step. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/methanol), you can visually track the consumption of the starting material and the formation of the product. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate that the reaction is progressing.
For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used. This technique provides accurate information on the conversion of the starting material and the formation of the product and any byproducts.
Q6: I have obtained a white powder, but I am not certain it is the correct product. How can I confirm the identity and purity of my this compound?
A6: A combination of spectroscopic techniques is essential for the unambiguous characterization of your final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for structural elucidation. The 1H NMR spectrum will show characteristic signals for the methyl groups at the N3 and N9 positions, as well as the proton on the imidazole ring. The 13C NMR will provide information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry (MS): This technique will provide the molecular weight of your compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O and N-H (if any) stretching vibrations.
-
Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity.
III. Frequently Asked Questions (FAQs)
Q: Can I use a different starting material instead of 1-methyl-6-chlorouracil?
A: Yes, other starting materials can be used. For example, one could start from a differently substituted uracil or even a pre-formed imidazole derivative. However, the synthesis starting from 1-methyl-6-chlorouracil is a well-documented and reliable method. Any change in the starting material will likely require significant optimization of the subsequent reaction steps.
Q: Is it possible to perform a one-pot synthesis of this compound?
A: While some multi-step syntheses can be telescoped into one-pot procedures, the synthesis of this compound involves several distinct reaction types (e.g., nitrosation, reduction, cyclization) that typically require different reaction conditions and work-up procedures. A true one-pot synthesis from 1-methyl-6-chlorouracil is challenging and not commonly reported. However, some steps, like the reduction and subsequent formylation/cyclization, might be combined with careful planning and optimization.
Q: What are the main safety precautions I should take during this synthesis?
A: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
1-Methyl-6-chlorouracil: Can be irritating to the skin and eyes.
-
Sodium nitrite: Is an oxidizing agent and is toxic if ingested.
-
Sodium dithionite: Can be flammable and may release toxic gases upon decomposition.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. Experimental Protocols
The following are generalized, step-by-step protocols for the key stages of the synthesis. These should be adapted and optimized based on your specific laboratory conditions and analytical monitoring.
Protocol 1: Synthesis of 5,6-Diamino-1,3-dimethyluracil
-
Nucleophilic Substitution: In a round-bottom flask, dissolve 1-methyl-6-chlorouracil in a suitable solvent (e.g., ethanol). Add an excess of aqueous methylamine solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
-
Nitrosation: Dissolve the 6-amino-1,3-dimethyluracil in a mixture of water and acetic acid. Cool the solution in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for a designated time, and the 6-amino-1,3-dimethyl-5-nitrosouracil will precipitate. Collect the solid by filtration.
-
Reduction: Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil in an aqueous ammonia solution. Add sodium dithionite portion-wise while stirring. The color of the suspension should change, indicating the reduction of the nitroso group. After the addition is complete, stir for an additional period and then collect the 5,6-diamino-1,3-dimethyluracil by filtration.
Protocol 2: Cyclization to this compound
-
Formylation and Cyclization: In a round-bottom flask, suspend the 5,6-diamino-1,3-dimethyluracil in formic acid. Heat the mixture to reflux for several hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the excess formic acid under reduced pressure. The crude this compound can then be purified.
-
Microwave-Assisted Cyclization (Alternative): For a potentially faster and higher-yielding reaction, the cyclization can be performed under microwave irradiation. The 5,6-diamino-1,3-dimethyluracil can be suspended in a suitable high-boiling solvent with a cyclizing agent (e.g., triethyl orthoformate) in a microwave reactor. The reaction is then heated to a high temperature (e.g., 150-180 °C) for a short period (e.g., 10-30 minutes).
V. Data Presentation
The following table provides a qualitative comparison of different cyclization methods. Actual yields will vary depending on the precise reaction conditions and scale.
| Cyclization Method | Typical Reagent(s) | Temperature | Reaction Time | Reported Advantages | Potential Issues |
| Conventional Heating | Formic Acid | Reflux | Several hours | Simple setup, readily available reagent | Long reaction times, potential for incomplete reaction |
| Microwave Irradiation | Triethyl orthoformate | 150-180 °C | 10-30 minutes | Drastically reduced reaction times, often higher yields | Requires specialized microwave reactor |
| Dehydrocyclization | Sodium Periodate | Room Temp | Variable | Mild conditions | May not be as general, potential for side reactions |
VI. Visualization of Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting low yields in the synthesis.
Caption: A troubleshooting decision tree for low yields in this compound synthesis.
VII. References
-
Youssif, S., El-Kafrawy, A., Bayoumy, B., & El-Bahaie, S. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-378. [Link]
-
Yoneda, F., Ogiwara, K., Kanahori, M., & Nishigaki, S. (1970). A new purine synthesis. Chemical & Pharmaceutical Bulletin, 18(3), 643-646. [Link]
-
Volkots, D. L., & Kikelj, D. (2006). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 2, 23. [Link]
-
García, D., Jatczak, M., Muylaert, K., De Coen, L. M., & Stevens, C. (2018). Straightforward Microwave-Assisted Synthesis of 5,8-Disubstituted 5,6,8,9-Tetrahydro-4H,7H-2,5,6a,8,9a-pentaazaphenalene-1,3-diones. Molecules, 23(11), 2879. [Link]
-
Traube, W. (1900). Ueber eine neue Synthese der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. [Link]
-
Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. [Link]
troubleshooting low solubility of 3,9-Dimethylxanthine in aqueous buffers
A Guide to Overcoming Solubility Challenges in Aqueous Buffers
Introduction
3,9-Dimethylxanthine is a purine alkaloid and a member of the methylxanthine family, which includes well-known compounds like caffeine and theophylline.[1] As researchers and drug development professionals explore its pharmacological potential, a significant and recurring experimental hurdle is its characteristically low solubility in standard aqueous buffers. This guide provides an in-depth, practical framework for troubleshooting and resolving these solubility issues, ensuring the integrity and reproducibility of your experiments. We will move beyond simple instructions to explain the underlying physicochemical principles, empowering you to make informed decisions for your specific application.
Understanding the 'Why': The Science Behind Low Solubility
Natural xanthine derivatives are often poorly soluble in water.[2] This is not an experimental artifact but a direct consequence of their molecular structure. Two primary factors are at play:
-
Intermolecular Hydrogen Bonding: Xanthine molecules can form strong hydrogen bonds with each other, creating a stable crystal lattice structure that is difficult for water molecules to break apart.[2][3]
-
Base Stacking: The planar, aromatic nature of the purine ring system allows the molecules to stack on top of one another, further stabilizing the solid state and hindering dissolution.[2][3]
Effectively, the this compound molecules would rather interact with each other than with water, leading to poor solubility, especially in neutral pH environments. Overcoming this requires strategies that disrupt these intermolecular forces.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My this compound isn't dissolving in my neutral pH buffer (e.g., PBS pH 7.2-7.4). What are my immediate options?
When initial attempts to dissolve the compound fail, a systematic approach is necessary. The flowchart below outlines the recommended decision-making process.
Caption: Effect of pH on the ionization state and solubility of xanthines.
Recommended Protocol: Use 0.1 M to 1 M NaOH to prepare a concentrated stock solution. See the detailed protocol in the "Experimental Protocols" section below.
Potential Risks & Mitigation:
-
Impact on Assay: The final pH of your working solution must be compatible with your biological system (e.g., cells, enzymes). A highly alkaline solution can denature proteins or kill cells.
-
Mitigation: Prepare a highly concentrated stock solution (e.g., 50-100 mM in 1 M NaOH) so that the volume added to your final assay buffer is minuscule, causing a negligible shift in the final pH. Always verify the pH of your final working solution before starting an experiment.
-
-
Compound Stability: While xanthine solutions are relatively stable in NaOH at 2-8°C for up to a week, long-term storage in strong base is not recommended. [4] * Mitigation: Prepare fresh stock solutions or store for a limited time. For longer-term storage, consider preparing aliquots in a co-solvent like DMSO.
Q3: Are co-solvents a viable option? Which are recommended and what are the best practices?
Yes, using an organic co-solvent is a very common and effective strategy, particularly for creating high-concentration stock solutions for long-term storage.
The Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) are excellent at disrupting the intermolecular forces (both hydrogen bonds and base stacking) that hold the xanthine crystals together. While this compound is a polar molecule, DMSO is a polar aprotic solvent that can effectively solvate it.
Recommended Co-Solvent:
-
DMSO: This is the most widely used co-solvent for similar compounds in biological research. [5][6]It is effective and generally well-tolerated by many cell-based and enzymatic assays at low final concentrations.
Best Practices:
-
Prepare a High-Concentration Stock: Dissolve your this compound in 100% DMSO to create a concentrated stock (e.g., 50-100 mM). Gentle warming and vortexing can assist dissolution.
-
Dilute into Aqueous Buffer: Make serial dilutions of the DMSO stock solution into your aqueous experimental buffer. It is critical to add the DMSO stock to the buffer, not the other way around, while vortexing to prevent the compound from precipitating out.
-
Control for Solvent Effects: Organic solvents can have physiological effects in experiments. [5] * Mitigation: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent (e.g., 0.1% DMSO) as your test samples but without the this compound. This ensures that any observed effects are due to your compound and not the solvent itself. Keep the final DMSO concentration below 0.5% (v/v) for most cell-based assays, and preferably below 0.1%.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
Quantitative experimental data for this compound is not as widely available as for its isomers. The table below summarizes known and predicted properties, with theophylline (1,3-Dimethylxanthine) provided for comparison.
| Property | This compound | Theophylline (1,3-Dimethylxanthine) | Reference |
| Molecular Formula | C₇H₈N₄O₂ | C₇H₈N₄O₂ | ,[7] |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | ,[7] |
| Appearance | White crystalline solid | White crystalline powder | [8] |
| Water Solubility | Poor / Sparingly Soluble | Sparingly Soluble (8.3 g/L at 20°C) | ,[3] |
| pKa | Data not readily available | ~8.6 (acidic) | |
| LogP (Predicted) | -0.5 to -0.7 | -0.02 | ,[9] |
Q2: Why is this compound's solubility different from other isomers like theophylline?
While all dimethylxanthines have limited water solubility, the specific positions of the methyl groups influence the crystal lattice energy and the molecule's ability to form hydrogen bonds. The arrangement of methyl groups in this compound results in a specific crystal packing and hydrogen bonding network that dictates its unique solubility profile compared to the 1,3- (theophylline) or 3,7- (theobromine) isomers.
Q3: What is the best way to prepare a concentrated stock solution of this compound?
For most biological applications, preparing a 10-50 mM stock solution in 100% DMSO is the most reliable and convenient method. It offers good solubility and the stock can be stored at -20°C for extended periods (≥4 years for similar compounds). [5]For applications where DMSO is not permissible, preparing a fresh stock solution in an alkaline buffer using NaOH is the best alternative.
Detailed Experimental Protocols
Protocol 1: Preparation of an Alkaline Stock Solution (e.g., 10 mM in 0.1 M NaOH)
This protocol is ideal for experiments where a co-solvent is undesirable and the stock will be used relatively quickly.
-
Calculate Mass: Weigh out 1.802 mg of this compound for every 1 mL of final stock solution desired (for a 10 mM solution).
-
Add Solvent: Place the weighed powder into a sterile conical tube. Add the calculated volume of 0.1 M NaOH.
-
Dissolve: Cap the tube tightly and vortex vigorously. If necessary, sonicate for 2-5 minutes or warm briefly in a 37°C water bath until the solution is completely clear. [4]4. Sterilization (Optional): If required for cell culture, filter the solution through a 0.22 µm syringe filter that is compatible with alkaline solutions.
-
Storage: Store at 2-8°C for up to one week. [4]Do not store long-term.
-
Usage: When preparing your working solution, add a small volume of this stock to your final buffer. For example, add 10 µL of the 10 mM stock to 990 µL of buffer to get a 100 µM working solution. Always verify the final pH of the working solution.
Protocol 2: Preparation of a Stock Solution using a Co-solvent (e.g., 50 mM in DMSO)
This is the recommended protocol for creating a stable, long-term stock solution.
-
Calculate Mass: Weigh out 9.01 mg of this compound for every 1 mL of 100% DMSO.
-
Add Solvent: In a sterile vial, add the appropriate volume of high-purity, anhydrous DMSO to the weighed powder.
-
Dissolve: Cap the vial tightly and vortex until the solid is fully dissolved. Gentle warming to 37°C can be used to expedite the process. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Under these conditions, the stock should be stable for several years. [5]5. Usage: Create working solutions by diluting this stock into your aqueous buffer. For example, add 2 µL of the 50 mM stock to 998 µL of buffer for a 100 µM working solution with a final DMSO concentration of 0.2%. Remember to include a 0.2% DMSO vehicle control in your experiment.
References
-
SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. CORE. [Link]
-
Xanthine. Solubility of Things. [Link]
-
Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights. National Institutes of Health (NIH). [Link]
-
The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. PubMed. [Link]
-
Influence of molecular association on the solubility of methylxanthines in supercritical solvent CO2–methanol. ResearchGate. [Link]
-
Xanthine. Wikipedia. [Link]
-
Xanthine scaffold: scope and potential in drug development. PubMed Central (PMC). [Link]
-
This compound. G-SRS. [Link]
-
Prediction of xanthine solubilities using statistical techniques. PubMed. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central (PMC). [Link]
-
3-Methylxanthine. PubChem. [Link]
-
1,3-DIMETHYLXANTHINE. Ataman Kimya. [Link]
-
Theophylline. PubChem. [Link]
-
Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. PubMed Central (PMC). [Link]
-
How we can dissolve theophylline derivatives for the MTT test? ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 3,9-Dimethylxanthine and its Metabolites
Welcome to the dedicated technical support center for the chromatographic analysis of 3,9-Dimethylxanthine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and optimizing a robust HPLC method for the separation of this compound from its potential metabolites. Given that this compound is a less common isomer of the widely studied theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine), this resource synthesizes established principles of xanthine analysis with targeted troubleshooting advice.[1]
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolites of this compound?
While specific metabolic studies on this compound are not extensively documented in publicly available literature, we can predict its metabolic fate based on the well-established pathways of other dimethylxanthines like theophylline and caffeine.[1][2] The primary metabolic routes for these compounds are N-demethylation and oxidation.[3][4] Therefore, the expected primary metabolites of this compound would be 3-Methylxanthine and 9-Methylxanthine, resulting from the removal of one of the methyl groups. Further oxidation could lead to the formation of corresponding methyluric acids.
Q2: What are the initial recommended HPLC conditions for separating this compound and its metabolites?
For the separation of polar compounds like xanthine derivatives, reversed-phase HPLC is a common starting point.[5][6] A C18 column is a versatile choice for initial method development.[5][6] Given the polar nature of these analytes, a highly aqueous mobile phase will likely be necessary. To enhance retention and improve peak shape, a slightly acidic mobile phase is often employed to suppress the ionization of the analytes.
Q3: Why am I seeing poor retention of this compound on my C18 column?
Poor retention of polar analytes on traditional C18 columns is a frequent challenge.[7] This phenomenon, sometimes referred to as "phase collapse" or "dewetting," can occur when using highly aqueous mobile phases (typically >95% water). The hydrophobic C18 chains can fold in on themselves in a highly polar environment, reducing the available surface area for interaction with the analyte.[7]
Q4: Are there alternative column chemistries to consider if a standard C18 column is not effective?
Yes, several alternative stationary phases can provide better retention and selectivity for polar compounds. These include:
-
Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which helps to maintain a hydrated surface and prevents phase collapse in highly aqueous mobile phases.
-
Phenyl Phases: These columns can offer different selectivity for aromatic compounds like xanthines through pi-pi interactions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are poorly retained in reversed-phase mode.[8] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent, with a small amount of aqueous solvent to facilitate partitioning.[8]
Troubleshooting Guide
Issue 1: Poor Peak Resolution Between this compound and a Potential Metabolite
Possible Causes and Solutions:
-
Inadequate Selectivity: The chosen mobile phase and stationary phase are not providing sufficient differential interaction with the analytes.
-
Solution 1: Adjust Mobile Phase pH. The ionization state of xanthine derivatives can be manipulated by altering the pH of the mobile phase. Experiment with a pH range of 3-5 to see how it affects the selectivity between the parent compound and its metabolites. A buffered mobile phase is crucial for reproducible retention times.
-
Solution 2: Change the Organic Modifier. Switching between acetonitrile and methanol can significantly alter selectivity. Acetonitrile is generally a weaker solvent than methanol in reversed-phase HPLC and can provide different selectivity due to its different interaction mechanisms.
-
Solution 3: Modify the Stationary Phase. If mobile phase optimization is insufficient, consider a column with a different selectivity. A phenyl or a polar-embedded column could be beneficial.
-
-
Poor Column Efficiency: Broad peaks can lead to co-elution.
-
Solution 1: Use a Column with Smaller Particles. Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and sharper peaks.
-
Solution 2: Optimize Flow Rate. A lower flow rate can sometimes improve resolution, but at the cost of longer run times. Perform a flow rate optimization study to find the best balance.
-
Solution 3: Check for Extra-Column Volume. Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize peak broadening.
-
Issue 2: Peak Tailing for this compound and/or its Metabolites
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The silica backbone of many reversed-phase columns has residual silanol groups that can interact with basic analytes, causing peak tailing.
-
Solution 1: Use a Low pH Mobile Phase. A mobile phase pH of around 3 will suppress the ionization of the silanol groups, reducing these secondary interactions.
-
Solution 2: Employ a High-Purity, End-Capped Column. Modern, high-purity silica columns with thorough end-capping have a lower concentration of active silanols.
-
Solution 3: Add a Competing Base. In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this is often not necessary with modern columns and can be incompatible with mass spectrometry.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the Injection Volume or Sample Concentration. Perform a loading study to determine the optimal sample amount for your column.
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause poor peak shape.
-
Solution: Use a Guard Column and Filter Samples. A guard column will protect the analytical column from contaminants. Always filter your samples before injection. If a void is suspected, the column may need to be replaced.
-
Issue 3: Drifting Retention Times
Possible Causes and Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to shifting retention times.
-
Solution: Ensure Proper Equilibration. Allow at least 10-15 column volumes of the initial mobile phase to pass through the column before the first injection and between runs.
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time can affect retention.
-
Solution 1: Prepare Fresh Mobile Phase Daily. Organic solvents can evaporate, and buffers can support microbial growth.
-
Solution 2: Degas the Mobile Phase. Dissolved gases can form bubbles in the pump, leading to inconsistent flow rates.
-
-
Temperature Fluctuations: Changes in the column temperature will affect retention times.
-
Solution: Use a Column Oven. A thermostatically controlled column compartment will ensure a stable operating temperature.
-
Data Presentation: Starting HPLC Parameters
The following table provides recommended starting parameters for the method development of this compound and its metabolites.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Good starting point for reversed-phase separation. Smaller particle size for higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to suppress silanol activity and enhance retention of polar analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC. |
| Gradient | 5% to 30% B over 15 minutes | A shallow gradient is often necessary for separating closely related polar compounds. |
| Flow Rate | 0.3 mL/min | A moderate flow rate for a 2.1 mm ID column to ensure good efficiency. |
| Column Temp. | 30 °C | Stable temperature control is crucial for reproducible retention times. |
| Detection | UV at 273 nm | Xanthine derivatives have a strong UV absorbance around this wavelength. |
| Injection Vol. | 2 µL | A small injection volume to prevent column overload. |
Experimental Protocols
Protocol 1: HPLC Method Development for this compound and its Metabolites
-
System Preparation:
-
Prepare fresh mobile phases A (0.1% formic acid in water) and B (acetonitrile).
-
Degas the mobile phases using an inline degasser or by sonication.
-
Install a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) and equilibrate the system with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 0.3 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C.
-
Set the UV detector to 273 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of methanol or DMSO to aid dissolution) at a concentration of 1 mg/mL.
-
If standards for the potential metabolites (3-Methylxanthine, 9-Methylxanthine) are available, prepare individual stock solutions as well.
-
Prepare a working solution of the individual compounds and a mixture in the initial mobile phase composition at a concentration of approximately 10 µg/mL.
-
-
Initial Chromatographic Run:
-
Inject 2 µL of the this compound standard solution.
-
Run a gradient from 5% B to 30% B over 15 minutes.
-
Hold at 30% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Repeat for the metabolite standards and the mixture.
-
-
Method Optimization:
-
Gradient Optimization: If resolution is poor, adjust the gradient slope. A shallower gradient (e.g., 5% to 20% B over 20 minutes) may improve the separation of closely eluting peaks.
-
pH Study: Prepare mobile phase A with different acidifiers (e.g., 0.1% trifluoroacetic acid) or buffers (e.g., 10 mM phosphate buffer at pH 3.0) to assess the impact of pH on selectivity.
-
Organic Modifier Study: Replace acetonitrile with methanol as mobile phase B and repeat the initial run to evaluate changes in selectivity.
-
Temperature Study: Evaluate the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to see if it improves peak shape or resolution.
-
Visualization
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
References
-
The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Retrieved from [Link]
-
Xanthine. (n.d.). SIELC Technologies. Retrieved from [Link]
- Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi. (1998). Enzyme and Microbial Technology, 22(5), 355–359.
-
High Throughput Separation of Xanthines by Rapid Resolution HPLC. (n.d.). Agilent. Retrieved from [Link]
- Hakil, M., Voisinet, F., Roussos, S., & Augur, C. (1998). Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi. Enzyme and Microbial Technology, 22(5), 355-359.
- Orrego, F., & Villanueva, S. (2012). Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Neuropharmacology, 62(7), 2219-2226.
-
HPLC Method for Analysis of Caffeine and Other Xanthines on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
- Crittenden, D. L., & Perdue, E. M. (2003). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 37(10), 2209-2215.
-
Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
- Yu, C. L., Kale, Y., & Gopishetty, S. (2008). Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5. Journal of Bacteriology, 190(14), 4983–4989.
- Cornish, H. H., & Christman, A. A. (1957). A study of the metabolism of theobromine, theophylline, and caffeine in man. Journal of Biological Chemistry, 228(1), 315-323.
- Wen, S., Ma, H., Chen, X., et al. (2023). Determination of caffeine, paraxanthine, theophylline and theobromine in premature infants by HILIC–MS/MS. Bioanalysis, 14(23), 1497-1508.
- Midha, K. K., Sved, S., Hossie, R. D., & McGilveray, I. J. (1977). High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma. Biomedical Mass Spectrometry, 4(3), 172-177.
- Scott, N. R., Stambuk, D., Chakraborty, J., Marks, V., & Morgan, M. Y. (1989). The pharmacokinetics of caffeine and its dimethylxanthine metabolites in patients with chronic liver disease. British Journal of Clinical Pharmacology, 27(2), 205–213.
- Zydron, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
-
High Throughput Separation of Xanthines by Rapid Resolution HPLC. (n.d.). Agilent Technologies. Retrieved from [Link]
- Zhang, Y., & Li, X. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 26(3), 1234.
-
3-Methylxanthine. (n.d.). PubChem. Retrieved from [Link]
- Baranowska, I., Płonka, J., & Baranowski, J. (2005). HPLC analysis of methylxanthines and selected drugs in urine samples.
- Zydron, M., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
-
HPLC Methods for analysis of 3-Methylxanthine. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Zaretzki, J., Bergeron, C., Huang, T. W., Rydberg, P., Swamidass, S. J., & Breneman, C. M. (2013). Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites.
- Khan, I., et al. (2022). Insights into Metabolites Profiling and Pharmacological Investigation of Aconitum heterophyllum wall ex. Royle Stem through Experimental and Bioinformatics Techniques. Molecules, 27(19), 6543.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 4. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. hplc.eu [hplc.eu]
- 8. Xanthine | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting the Purification of Synthetic 3,9-Dimethylxanthine
Welcome to the technical support center for the purification of synthetic 3,9-Dimethylxanthine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the common and complex challenges associated with isolating this xanthine derivative. As your partner in science, we aim to provide not just protocols, but a deeper understanding of the principles behind them, empowering you to solve problems methodically and efficiently.
The synthesis of this compound, while often straightforward, can yield a crude product containing a mixture of structurally similar impurities. The primary challenge lies in the separation of these closely related analogs, particularly positional isomers, which often share similar physicochemical properties. This guide provides a troubleshooting framework in a question-and-answer format to directly address the issues you may encounter.
Section 1: Initial Purity Assessment & Common Impurities
This section focuses on the critical first steps: understanding what is in your crude mixture. A robust analytical assessment is the foundation of any successful purification strategy.
Q1: What are the first steps I should take to assess the purity of my crude this compound?
Answer: Before attempting any large-scale purification, a small-scale analytical assessment is crucial to identify the number and relative abundance of impurities. This "know your enemy" approach saves significant time and resources.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for resolving and quantifying impurities in xanthine mixtures.[1][2][3] A reverse-phase method using a C18 column is typically the most effective starting point for separating xanthine derivatives.[1][4]
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid, and inexpensive tool for qualitative assessment. It helps in visualizing the complexity of the mixture and is excellent for screening mobile phases for column chromatography.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of your crude material can provide a wealth of information. You can often identify starting materials, solvents, and key impurities by comparing the crude spectrum to a reference spectrum of the pure product. The ratio of integrals can give a rough estimate of purity.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is powerful for identifying the molecular weights of impurities, which is critical for hypothesizing their structures (e.g., isomers vs. unreacted starting materials).[6][7]
Q2: What are the most common impurities I should expect from a typical synthesis of this compound?
Answer: The impurity profile is highly dependent on your synthetic route. Most syntheses involve the methylation of a xanthine precursor.[8][9] Consequently, the most common impurities are related to incomplete or non-selective methylation.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Class | Specific Examples | Rationale | Primary Separation Challenge |
| Positional Isomers | 1,3-Dimethylxanthine (Theophylline)[10], 3,7-Dimethylxanthine (Theobromine)[11], 1,7-Dimethylxanthine (Paraxanthine)[12] | Non-selective methylation at other nitrogen positions on the xanthine core. | Very similar polarity and solubility; often co-elute in chromatography. |
| Under-methylated Precursors | 3-Methylxanthine, 9-Methylxanthine, Xanthine | Incomplete reaction; unreacted starting material. | Typically more polar than the desired product. Can often be separated with optimized chromatography. |
| Over-methylated Products | 1,3,9-Trimethylxanthine | Excess methylating agent or harsh reaction conditions. | Typically less polar than the desired product. |
| Related Byproducts | Uric acid derivatives, products of ring-opening | Side reactions occurring under the reaction conditions. | Polarity can vary widely. |
| Reagents & Solvents | Residual solvents (e.g., DMF, DMSO), phase-transfer catalysts. | Carried through from the reaction workup. | Usually removed by drying, but non-volatile reagents require purification. |
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful, cost-effective purification technique, but its success hinges on finding the right conditions.
Q3: My recrystallization failed to yield pure product or had poor recovery. What went wrong?
Answer: A failed recrystallization is a common issue that can usually be traced back to the choice of solvent, cooling rate, or the presence of specific types of impurities.
-
Causality - Why it Fails: Recrystallization works by exploiting the difference in solubility of your compound and its impurities in a given solvent at different temperatures. If the impurity has a solubility profile very similar to your product, or if it is present in high concentration, it can co-crystallize. Poor recovery happens when the product remains too soluble even at low temperatures, or if it "oils out" instead of forming crystals.
-
Troubleshooting Steps:
-
Re-evaluate Your Solvent: The chosen solvent may be too good (high solubility at low temp) or too poor (low solubility at high temp). See Q4 for a solvent screening protocol.
-
Slow Down the Cooling: Rapid cooling traps impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
Scratch the Flask: If crystals don't form, induce nucleation by scratching the inside of the flask with a glass rod just below the solvent line.
-
Problem: "Oiling Out": If your product separates as a liquid, it means the solution became supersaturated at a temperature above the compound's melting point (or melting point of a solvate). To fix this, add more solvent, reheat to dissolve the oil, and allow it to cool more slowly from a more dilute solution.
-
Consider a Second Solvent (Antisolvent): If you can't find a single good solvent, use a binary system. Dissolve your compound in a "good" solvent where it is highly soluble, then slowly add a miscible "bad" solvent (antisolvent) in which it is poorly soluble until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Q4: How do I select an appropriate solvent for recrystallizing this compound?
Answer: A systematic solvent screen is the most reliable method. For xanthine derivatives, polar protic solvents like water, ethanol, or methanol are often good starting points.[13]
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, vortexing after each addition.
-
Initial Observation:
-
Ideal Candidate: The compound is sparingly soluble or insoluble at room temperature.
-
Poor Candidate: The compound dissolves completely at room temperature.
-
-
Heating: For the "Ideal Candidates," heat the suspension to the solvent's boiling point.
-
Ideal Candidate: The compound dissolves completely or almost completely upon heating.
-
Poor Candidate: The compound remains insoluble even when boiling.
-
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.
-
Ideal Candidate: Abundant, well-formed crystals appear.
-
-
Analysis: Filter the crystals and analyze both the solid and the mother liquor by TLC or HPLC to confirm that the impurity concentration has been reduced in the crystalline product.
Section 3: Troubleshooting Chromatographic Purification
For separating the challenging isomeric impurities of this compound, chromatography is often the method of choice.
Q5: I'm seeing co-elution of my product with an impurity on my HPLC/Flash column. How can I improve separation?
Answer: Co-elution, especially with isomers, is the most common chromatographic challenge. Improving resolution (the distance between two peaks) requires manipulating the "love triangle" of chromatography: the stationary phase, the mobile phase, and the analyte.
-
Causality - The Separation Principle: Reverse-phase chromatography separates molecules based on hydrophobicity.[1] Even small differences in the position of a methyl group on the xanthine core can alter the molecule's interaction with the C18 stationary phase, but this difference may be too subtle for standard conditions.
-
Strategies for Improving Resolution:
-
Optimize the Mobile Phase:
-
Reduce Solvent Strength: Decrease the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase. This will increase the retention time of all compounds, giving the column more "time" to resolve them.
-
Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. They have different selectivities and can change the elution order or improve separation.
-
Adjust the pH: The xanthine core has acidic and basic properties (pKa ≈ 8.8). Running the mobile phase with a buffer (e.g., 20 mM phosphate or acetate buffer) at a pH of 3-4 can suppress the ionization of the imidazole proton, leading to sharper peaks and potentially altered selectivity.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the stationary phase may not be suitable.
-
Phenyl-Hexyl Column: A phenyl-based column offers different (π-π) interactions compared to a standard C18 column and can be excellent for separating aromatic or heterocyclic compounds like xanthines.
-
Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain and offer different selectivity for polar molecules.
-
-
Decrease Flow Rate & Increase Column Length: For preparative chromatography, reducing the flow rate and using a longer column increases the number of theoretical plates, which directly improves resolving power.
-
Table 2: Recommended Starting Conditions for HPLC Analysis
| Parameter | Condition | Rationale & Troubleshooting Tips |
| Stationary Phase | C18, 3.5-5 µm particle size | The workhorse for xanthine separations.[1][4] If resolution is poor, consider a Phenyl-Hexyl column. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Provides an acidic pH to ensure consistent protonation of the analytes, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifiers. Try both to see which gives better selectivity. |
| Gradient | 5% to 50% B over 20 minutes | A shallow gradient is key. If peaks are bunched together, make the gradient even longer and shallower. |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard analytical flow rate. |
| Detection | UV at 270-275 nm | Xanthines have a strong UV absorbance in this region.[14] |
Q6: My product is showing peak tailing on the HPLC. What is the cause and how can I fix it?
Answer: Peak tailing is a sign of a non-ideal chromatographic process. It reduces resolution and makes accurate quantification difficult.
-
Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase (e.g., interaction with uncapped silanol groups on the silica support) or by column overload.
-
Troubleshooting Steps:
-
Reduce Sample Load: Inject a smaller amount of your sample. If the peak shape improves, you were overloading the column.
-
Adjust Mobile Phase pH: As mentioned in Q5, acidic conditions (pH 3-4) suppress silanol interactions and can significantly improve the peak shape for basic compounds like xanthines.
-
Check for Column Degradation: An old or poorly maintained column can lead to tailing. Try flushing the column or replacing it if it has been used extensively.
-
Use an "End-Capped" Column: High-quality, end-capped C18 columns have fewer free silanol groups and are less prone to causing peak tailing with basic analytes.
-
Section 4: Purification Workflows & Final Confirmation
This section provides logical workflows for tackling purification challenges and ensuring the final quality of your product.
Workflow for Purification Strategy Selection
The following diagram outlines a decision-making process for choosing a purification method based on the initial analytical results.
Caption: Decision tree for selecting a purification strategy.
Q7: How can I definitively confirm the purity and identity of my final this compound product?
Answer: Final confirmation requires a combination of analytical techniques to prove both identity and purity.[][16]
-
Purity Confirmation:
-
HPLC: A single, sharp, symmetrical peak on an optimized gradient method is strong evidence of high purity. Purity is often reported as "% area" from the UV chromatogram.
-
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₇H₈N₄O₂.
-
-
Identity Confirmation:
-
¹H and ¹³C NMR: This is the most definitive method for structural confirmation. The spectrum should match the expected chemical shifts, coupling constants, and integrations for this compound, and be free of signals from impurities.
-
High-Resolution Mass Spectrometry (HRMS): This provides an extremely accurate mass measurement of the molecule, which should match the calculated exact mass of C₇H₈N₄O₂.
-
Melting Point: A sharp melting point that matches the literature value indicates high purity. Impurities typically broaden the melting range and depress the melting point.
-
By employing these troubleshooting strategies and analytical techniques, you can overcome the challenges inherent in the purification of synthetic this compound and ensure the high quality required for your research and development endeavors.
References
- Agilent Technologies. (2006). High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note.
- Restek. (n.d.). GC Troubleshooting Guide.
-
Bădulescu, L., et al. (2012). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. Critical Reviews in Analytical Chemistry. Available at: [Link]
-
Valero, E., et al. (1995). Synthesis and purification of 13C labelled xanthine derivatives. OSTI.GOV. Available at: [Link]
-
Ozer, N., et al. (1999). Simple, high-yield purification of xanthine oxidase from bovine milk. Journal of Biochemical and Biophysical Methods. Available at: [Link]
- CN108358924B. Purification process of theobromine intermediate 3-methylxanthine. Google Patents.
-
Youssif, S., et al. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Aparamarta, H. W., et al. (2018). SEPARATION AND PURIFICATION OF XANTHONES FROM POLAR FRACTION NYAMPLUNG (CALOPHYLLUM INOPHYLLUM) LEAF. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences. Available at: [Link]
-
Liu, Y., et al. (2025). Comprehensive screening, separation, extraction optimization, and bioactivity evaluation of xanthine oxidase inhibitors from Ganoderma leucocontextum. ResearchGate. Available at: [Link]
-
Tomczyk, M., et al. (2024). HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea. Food Chemistry. Available at: [Link]
-
Hurst, W. J., et al. (1984). Analytical methods for quantitation of methylxanthines. Progress in Clinical and Biological Research. Available at: [Link]
-
Shayanfar, A., et al. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Molecules. Available at: [Link]
-
Prokai, A., et al. (2018). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]
-
Mock, M. B., et al. (2022). Biocatalytic production of 7-methylxanthine by a caffeine-degrading Escherichia coli strain. Biotechnology and Bioengineering. Available at: [Link]
-
Ataman Kimya. (n.d.). 1,3-DIMETHYLXANTHINE. Available at: [Link]
-
Daly, J. W., et al. (1993). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). Theophylline. National Institutes of Health. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Available at: [Link]
-
GE Healthcare. (n.d.). Protein purification troubleshooting guide. Available at: [Link]
-
An, K., et al. (2020). 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. AMB Express. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2022). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Pharmaceutics. Available at: [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Synthesis and Hazards of 1,7-Dimethylxanthine_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Refining Experimental Protocols for 3,9-Dimethylxanthine Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 3,9-Dimethylxanthine. As a Senior Application Scientist, this guide has been developed to provide in-depth technical assistance and troubleshooting for researchers utilizing this compound in their experiments. This resource is structured to address common challenges and provide a foundational understanding of the compound's behavior in experimental settings.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: What is the primary mechanism of action for this compound?
A1: Like other methylxanthines, this compound is predicted to act as a competitive non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3) and as an inhibitor of phosphodiesterase (PDE) enzymes.[1][2] By blocking adenosine receptors, it can modulate downstream signaling pathways. Its inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), affecting a wide range of cellular processes.[1]
Q2: How should I prepare a stock solution of this compound?
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in aqueous solutions and culture media has not been extensively characterized. As a general practice, it is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.[5] To assess stability in your specific experimental conditions, you can perform a time-course experiment and analyze the compound's integrity using HPLC.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium. | The compound's low aqueous solubility is exceeded when diluted from a DMSO stock. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).[4]2. Pre-warm Media: Warm the culture medium to 37°C before adding the compound stock solution.[5]3. Stepwise Dilution: Create an intermediate dilution of the DMSO stock in a small volume of pre-warmed medium before adding it to the final volume.[5]4. Sonication: Briefly sonicate the final solution in a water bath to aid dissolution. |
| Inconsistent or non-reproducible results in cell-based assays. | 1. Incomplete Dissolution: Micro-precipitates may be present even if not visible.2. Compound Degradation: The compound may not be stable under your experimental conditions.3. Cell Health Variability: Inconsistent cell seeding density or health. | 1. Centrifuge Working Solutions: Before adding to cells, centrifuge your prepared compound-media solutions at low speed to pellet any micro-precipitates.2. Assess Compound Stability: Perform an HPLC analysis of your working solution at the beginning and end of your experiment to check for degradation.[6]3. Standardize Cell Culture Practices: Ensure consistent cell numbers, passage numbers, and growth phase for all experiments. |
| Unexpected Cytotoxicity. | 1. High DMSO Concentration: The final DMSO concentration may be toxic to your cells.2. Off-Target Effects: At high concentrations, the compound may have unintended cellular effects. | 1. Run a Vehicle Control: Always include a control group treated with the same final concentration of DMSO as your highest compound concentration.2. Determine IC50: Perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line. |
Experimental Protocols
The following are generalized protocols that can be adapted for experiments with this compound. Optimization will be required for your specific experimental setup.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in pre-warmed complete culture medium. Remember to keep the final DMSO concentration consistent across all wells and below the cytotoxic threshold for your cells.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: General Phosphodiesterase (PDE) Inhibition Assay
This is a generalized protocol and the specific details will depend on the PDE isoform and the assay kit used.
-
Reagent Preparation: Prepare the assay buffer, PDE enzyme, and substrate (cAMP or cGMP) according to the manufacturer's instructions.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction: In a microplate, add the PDE enzyme, the diluted this compound (or a known inhibitor as a positive control), and allow for a brief pre-incubation.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at the recommended temperature for a specific time.
-
Detection: Stop the reaction and add the detection reagents. The signal generated will be proportional to the amount of remaining substrate or the product formed.
-
Signal Measurement: Read the plate using a microplate reader (e.g., fluorescence, luminescence, or absorbance).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.[7]
Protocol 4: General Adenosine Receptor Binding Assay
This is a competitive binding assay using a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the adenosine receptor subtype of interest.
-
Reaction Setup: In a reaction tube, combine the cell membranes, a fixed concentration of a suitable radiolabeled adenosine receptor antagonist (e.g., [³H]-DPCPX for A1), and varying concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled antagonist).
-
Incubation: Incubate the reaction tubes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percent inhibition of specific binding against the concentration of this compound to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.[7]
Visualizing Key Concepts
To aid in understanding the experimental workflows and the underlying mechanisms of this compound, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
Caption: Putative signaling pathways of this compound.
References
- Bartella, L., et al. (2019). A Rapid method for the assay of methylxanthines alkaloids: theobromine, theophylline and caffeine, in cocoa products and drugs by paper spray tandem mass spectrometry. Food Chemistry, 278, 594-600.
-
National Center for Biotechnology Information. (2023). Methylxanthines. In StatPearls. Retrieved from [Link]
- Ochsner, A. B., Belloto, R. J., Jr, & Sokoloski, T. D. (1985). Prediction of xanthine solubilities using statistical techniques. Journal of Pharmaceutical Sciences, 74(2), 132–135.
-
Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Retrieved from [Link]
- Daly, J. W., Butts-Lamb, P., & Padgett, W. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Cellular and Molecular Neurobiology, 3(1), 69–80.
-
EMA. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Horizon IRD. (n.d.). A new HPLC analytical method to study fungal caffeine metabolism. Retrieved from [Link]
-
Molecules. (2021). Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. Retrieved from [Link]
-
PNAS. (1981). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Retrieved from [Link]
-
PubMed. (1985). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Retrieved from [Link]
-
PubMed Central. (2001). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. Retrieved from [Link]
-
PubMed Central. (2010). Xanthines as Adenosine Receptor Antagonists. Retrieved from [Link]
-
PubMed Central. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Retrieved from [Link]
-
PubMed Central. (2020). Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of methylxanthines in tea samples by HPLC method. Retrieved from [Link]
-
ResearchGate. (n.d.). Multivariate optimisation of the experimental conditions for determination of three methylxanthines by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Retrieved from [Link]
-
ResearchGate. (n.d.). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines. Retrieved from [Link]
-
Semantic Scholar. (2021). Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. Retrieved from [Link]
-
Agilent. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Retrieved from [Link]
-
MDPI. (2020). Unique Role of Caffeine Compared to Other Methylxanthines (Theobromine, Theophylline, Pentoxifylline, Propentofylline) in Regulation of AD Relevant Genes in Neuroblastoma SH-SY5Y Wild Type Cells. Retrieved from [Link]
-
MDPI. (2021). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
-
PubMed Central. (2020). Mechanism of a methylxanthine drug theophylline-induced Ca2+ signaling and cytotoxicity in AML12 mouse hepatocytes. Retrieved from [Link]
-
ISLA S.A.S. (n.d.). Cell health assay guide. Retrieved from [Link]
-
PubMed Central. (2015). Mice, men, mustard and methylated xanthines: the potential role of caffeine and related drugs in the sensitization of human tumours to alkylating agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Retrieved from [Link]
-
PubMed. (2014). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Retrieved from [Link]
-
PubMed. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Retrieved from [Link]
-
PubMed. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Retrieved from [Link]
-
PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
-
FDA. (1998). Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
SFDA. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according to the SFDA guidance for drug registration. Retrieved from [Link]
-
PubMed. (1995). Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline. Retrieved from [Link]
-
PubMed. (1981). Adenosine receptors and behavioral actions of methylxanthines. Retrieved from [Link]
-
PubMed. (2010). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods used for determination of methylxanthines in biological specimens. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Scalable, Chromatography-Free Synthesis of 1,7-dimethylxanthine. Retrieved from [Link]
-
ResearchGate. (n.d.). The potential of methylxanthine-based therapies in pediatric respiratory tract diseases. Retrieved from [Link]
-
PubMed Central. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Retrieved from [Link]
-
PubMed Central. (2019). 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. Retrieved from [Link]
-
ResearchGate. (n.d.). A Rapid method for the assay of methylxanthines alkaloids: theobromine, theophylline and caffeine, in cocoa products and drugs by paper spray tandem mass spectrometry. Retrieved from [Link]
-
CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved from [Link]
-
PubMed Central. (2022). Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning. Retrieved from [Link]
-
PubMed. (1994). Synergistic interactions between selective pharmacological inhibitors of phosphodiesterase isozyme families PDE III and PDE IV to attenuate proliferation of rat vascular smooth muscle cells. Retrieved from [Link]
-
PubMed. (1977). Regulation of cyclic nucleotide phosphodiesterase activity in human lung fibroblasts. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of methylxanthines in urine by liquid chromatography with diode array UV detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Techniques Used for Determination of Methylxanthines and their Analogues—Recent Advances. Retrieved from [Link]
-
ResearchGate. (2014). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
PubMed. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Retrieved from [Link]
-
PubMed. (2009). Multivariate optimisation of the experimental conditions for determination of three methylxanthines by reversed-phase high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating and Overcoming Off-Target Effects of 3,9-Dimethylxanthine in Experimental Settings
Welcome to the technical support center for researchers utilizing 3,9-Dimethylxanthine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate potential off-target effects in your experiments. As a structural analog of other well-known methylxanthines like theophylline and caffeine, this compound's pharmacological profile is primarily characterized by its dual action as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist. This duality, while therapeutically promising, necessitates a rigorous experimental design to ensure that observed effects are directly attributable to the intended target.
Understanding the Core Challenge: Dual Mechanism of Action
This compound, like other methylxanthines, exerts its biological effects through two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Methylxanthines non-selectively inhibit PDEs, which are enzymes responsible for degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This inhibition leads to an accumulation of these second messengers, impacting a wide array of downstream signaling pathways.
-
Adenosine Receptor Antagonism: Methylxanthines are competitive antagonists of adenosine receptors (A1, A2A, A2B, and A3), preventing the binding of endogenous adenosine and thereby modulating neurotransmitter release and neuronal activity.[3][4][5]
This multifaceted activity is the primary source of potential off-target effects. An observed cellular response could be due to the inhibition of a specific PDE isoform, the blockade of one or more adenosine receptor subtypes, or a combination thereof. Dissecting these possibilities is critical for accurate data interpretation.
Diagram: Principal Signaling Pathways of Methylxanthines
Caption: General signaling pathway of methylxanthines.
Frequently Asked Questions (FAQs)
Q1: I'm observing a phenotype that doesn't align with the known function of my primary target. How can I determine if this is an off-target effect of this compound?
A1: This is a common and critical question in pharmacological studies. A multi-pronged approach is necessary to dissect on-target versus off-target effects. We recommend a systematic validation strategy that includes:
-
Dose-Response Analysis: A hallmark of a specific drug-target interaction is a sigmoidal dose-response curve.[6] If you observe a non-sigmoidal, biphasic (U-shaped or inverted U-shaped), or complex curve, it may suggest the engagement of multiple targets with different affinities.[3][7]
-
Use of Control Compounds: Employing structurally related but pharmacologically distinct control compounds is essential.
-
Orthogonal Validation: Use a method that is independent of the small molecule inhibitor to validate the target. This provides a robust line of evidence.
Q2: What are suitable control compounds for experiments with this compound?
A2: The choice of control compounds is critical. We recommend a panel of controls to build a comprehensive picture:
-
Positive Control (Broad-Spectrum Inhibitor): A well-characterized, non-selective methylxanthine like Theophylline (1,3-dimethylxanthine) or Caffeine (1,3,7-trimethylxanthine) can be used to confirm that the cellular system is responsive to this class of compounds.[5]
-
Negative/Comparative Control:
-
Theobromine (3,7-dimethylxanthine): This isomer is a weak adenosine receptor antagonist and has less pronounced CNS effects compared to caffeine and theophylline, making it a useful comparative control.[4][8][9]
-
Paraxanthine (1,7-dimethylxanthine): As the major metabolite of caffeine in humans, paraxanthine has its own distinct pharmacological profile, including being a central nervous system stimulant.[8][10][11] Its differing selectivity can help to parse out the effects of this compound.
-
1,3-Dimethyluric Acid: This is a major metabolite of theophylline and is formed from caffeine metabolism.[12][13][14] It is important to note that this metabolite is not inert and has been shown to have biological activity, including scavenging hydroxyl radicals and inducing contractions in isolated intestinal preparations.[12] Therefore, it can be used to investigate if the observed effects are due to the parent compound or its metabolite.
-
Q3: What is orthogonal validation, and how can I apply it to my this compound experiments?
A3: Orthogonal validation uses a distinct, independent method to confirm an initial observation, minimizing the risk of systematic errors inherent in a single technique.[10] For target validation of a small molecule inhibitor, genetic methods are a powerful orthogonal approach:
-
siRNA/shRNA Knockdown: Reduce the expression of your putative target protein using RNA interference. If the phenotype observed with this compound is recapitulated by the knockdown of the target, it provides strong evidence for an on-target effect.
-
CRISPR/Cas9 Knockout: For a more complete loss-of-function, use CRISPR/Cas9 to knock out the gene encoding your target protein.[15][16] This is a definitive way to assess the on-target dependency of the observed phenotype.
Q4: My dose-response curve is not a classic sigmoidal shape. What could this mean?
A4: Non-sigmoidal dose-response curves can be highly informative. Here are a few interpretations:
-
Biphasic (U-shaped or Inverted U-shaped) Curve: This often indicates that at different concentrations, the compound is engaging different targets, which may have opposing effects.[3][17] For example, at low concentrations, you may be observing a high-affinity on-target effect, while at higher concentrations, a lower-affinity off-target with an opposing biological outcome becomes dominant.
-
Shallow Slope: A shallow Hill slope in your curve fit can suggest multiple binding sites with different affinities or negative cooperativity.
-
Plateau at Less Than 100% Effect: This could indicate that only a subpopulation of cells is responding, or that the compound is a partial agonist/antagonist at the target.
In all cases of complex dose-response curves, it is crucial to investigate a wider range of concentrations and consider the possibility of off-target engagement.[7][17]
Quantitative Data: A Comparative Look at Methylxanthines
While comprehensive, directly comparable quantitative data for this compound across a full panel of PDE isoforms and adenosine receptor subtypes is limited in the published literature, we can draw valuable insights from the data available for its more studied isomers. Researchers are strongly encouraged to determine the IC50 and Ki values for this compound in their specific assay systems.
Table 1: Comparative Adenosine Receptor Binding Affinities (Ki, µM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Theophylline | ~20-30 | ~20 | ~50 | >100 |
| Caffeine | ~90-110 | ~80 | >100 | >100 |
| Paraxanthine | ~40-65 | ~40 | Data Not Available | Data Not Available |
| Theobromine | ~210-280 | >1000 | Data Not Available | Data Not Available |
Data for theophylline, caffeine, paraxanthine, and theobromine are approximate values compiled from multiple sources and may vary based on experimental conditions.[18][19]
Table 2: Comparative Phosphodiesterase (PDE) Inhibitory Potency (IC50, µM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Theophylline | ~100 | ~100 | ~50 | ~100 | ~100 |
| Caffeine | >100 | >100 | >100 | ~200 | >100 |
Data for theophylline and caffeine are approximate values from multiple sources and can vary based on experimental conditions.[18]
Experimental Protocols: A Step-by-Step Guide
To empower your research, we provide detailed protocols for key validation experiments.
Protocol 1: Washout Experiment to Differentiate Reversible vs. Irreversible/Slow-Binding Inhibition
This assay is crucial for understanding the nature of the inhibitor-target interaction. A sustained effect after the removal of the compound suggests a covalent or slow-dissociation interaction.
Diagram: Washout Experiment Workflow
Caption: Workflow for a cellular washout experiment.
Methodology:
-
Cell Plating and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with this compound at a concentration known to elicit a response (e.g., 3-5 times the IC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) to allow for target engagement.
-
-
Washout Procedure:
-
For the "washout" group, aspirate the medium containing the compound.
-
Gently wash the cell monolayer three times with pre-warmed, sterile PBS or serum-free medium to ensure complete removal of the unbound compound.[20]
-
After the final wash, add fresh, pre-warmed complete culture medium.
-
For the "no washout" control group, leave the compound-containing medium on the cells.
-
-
Recovery and Analysis:
-
Return the plates to the incubator.
-
At various time points post-washout (e.g., 0, 2, 4, 8, 24 hours), lyse the cells.
-
Analyze the activity of the target pathway (e.g., by Western blot for a specific phosphorylation event downstream of your target).
-
-
Interpretation:
-
Reversible Inhibition: If the signaling pathway activity in the "washout" group returns to baseline levels similar to the vehicle control over time, this indicates reversible binding.
-
Irreversible/Slow-Binding Inhibition: If the inhibition of the signaling pathway persists in the "washout" group long after the compound has been removed, this suggests a covalent or very slow-dissociation interaction.[20][21]
-
Protocol 2: Orthogonal Target Validation using siRNA-Mediated Knockdown
This protocol provides a method to genetically validate that the phenotype observed with this compound is dependent on your target of interest.
Diagram: siRNA Knockdown Workflow
Caption: Workflow for siRNA-mediated target validation.
Methodology:
-
siRNA Transfection:
-
Seed cells 24 hours prior to transfection to achieve 60-80% confluency.[13]
-
Prepare two groups of cells: one to be transfected with siRNA targeting your gene of interest, and another with a non-targeting (scrambled) control siRNA.[22]
-
Dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's protocol.[23][24]
-
Add the siRNA-lipid complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Add complete medium and incubate for 48-72 hours to allow for protein knockdown.
-
-
Validation of Knockdown:
-
Phenotypic Assay:
-
Treat the remaining cells (both target knockdown and non-targeting control) with a dose range of this compound and a vehicle control.
-
Perform your phenotypic assay of interest.
-
-
Interpretation:
-
If the cells with the target knockdown no longer exhibit the phenotype upon treatment with this compound (or show a significantly reduced response) compared to the non-targeting control cells, this strongly validates that the compound's effect is mediated through your target of interest.
-
References
-
1,3-Dimethyluric Acid. Cayman Chemical.
-
Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. Benchchem.
-
interpreting unexpected dose-response curves with (S)-IB-96212. Benchchem.
-
Unveiling the Irreversible Bond: A Guide to Cellular Washout Assays for Confirming PRN1371's Covalent Inhibition of FGFR. Benchchem.
-
Theobromine. Wikipedia.
-
The Synthesis and Hazards of 1,7-Dimethylxanthine. ChemicalBook.
-
siRNA Mediated Inhibition of Gene Expression. Santa Cruz Biotechnology.
-
Knockdown of Target Genes by siRNA In Vitro. PMC - NIH.
-
Showing metabocard for 1,3-Dimethyluric acid (HMDB0001857). Human Metabolome Database.
-
Biological properties of caffeine, (+)-catechin, and theobromine: an in silico study. NIH.
-
How siRNA Knockdown Antibody Validation Works. Lab Manager.
-
(PDF) Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. ResearchGate.
-
A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. Benchchem.
-
Xanthines as Adenosine Receptor Antagonists. PMC - NIH.
-
A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. Benchchem.
-
Natural compound found in dark chocolate and coffee is linked to slower aging. Earth.com.
-
Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. PubMed Central.
-
How to Interpret Dose-Response Curves. Sigma-Aldrich.
-
Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. PubMed.
-
The relevance of theobromine for the beneficial effects of cocoa consumption. PMC.
-
How to Interpret Dose-Response Curves. Sigma-Aldrich.
-
CRISPR Cas9 Gene Editing for Target Identification and Validation. BOC Sciences.
-
Statistical analysis of dose-response curves - 2024. Wiley Analytical Science.
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
-
Xanthine. Wikipedia.
-
Dose-Response Curve | Definition and Applications. Danaher Life Sciences.
-
Prolonged and tunable residence time using reversible covalent kinase inhibitors. PMC.
-
Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. PMC - PubMed Central.
-
Some reported synthetic analogs of xanthine oxidase inhibitors (continued).. ResearchGate.
-
Some reported purine analogs of xanthine oxidase inhibitors.. ResearchGate.
-
CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol.. ResearchGate.
-
Cytotoxicity of inhibitors and washout assay. Cell viability was.... ResearchGate.
-
An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate.
-
Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. PubMed.
-
IC 50 (μM) values of PDE5 inhibitors for selected PDE families.. ResearchGate.
-
Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists.. PNAS.
-
CRISPR Protocols and Methods | Springer Nature Experiments. Springer Nature.
-
Identification of Paraxanthine as the Most Potent Inhibitor of TGF-β Dependent Connective Tissue Growth Factor Expression A. Bentham Open Archives.
-
Washout procedure completely removes drug from the media. A. Schematic of drug treatment experiment in (b).. ResearchGate.
-
Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells. PMC - PubMed Central.
-
Paraxanthine safety and comparison to caffeine. PMC - PubMed Central.
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH.
-
Molecular structures and (p)IC50 values for the PDE4 isoforms of.... ResearchGate.
-
Paraxanthine safety and comparison to caffeine. ResearchGate.
-
A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. NIH.
-
IC 50 values of cyclic nucleotides and inhibitors for PDE11A4 a. ResearchGate.
-
Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. PubMed.
-
(PDF) A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. ResearchGate.
Sources
- 1. Xanthine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theobromine from cocoa linked to slower biological aging, suggests research [medicaldialogues.in]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Theobromine - Wikipedia [en.wikipedia.org]
- 9. The relevance of theobromine for the beneficial effects of cocoa consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scbt.com [scbt.com]
- 14. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 23. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
stability testing of 3,9-Dimethylxanthine under different storage conditions
Prepared by: Gemini, Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals conducting stability testing on 3,9-Dimethylxanthine (CAS No: 15837-08-8).[1] Given that specific stability data for this compound is not extensively published, this document synthesizes established principles from international guidelines and data from closely related methylxanthine analogs, such as theophylline and caffeine, to provide a robust framework for your experiments.[2][3][4] All protocols are grounded in regulatory expectations, primarily from the International Council for Harmonisation (ICH).[5][6][7]
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability of this compound.
Q1: What is this compound and why is stability testing crucial?
A1: this compound is a xanthine derivative, a class of compounds that includes well-known molecules like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine).[8][9] Stability testing is a mandatory part of drug development that provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[6][10] These studies are essential to determine the re-test period (for a drug substance) or shelf-life and recommended storage conditions (for a drug product), ensuring its safety and efficacy throughout its lifecycle.[11][12]
Q2: What are the primary chemical liabilities and potential degradation pathways for a dimethylxanthine?
A2: The xanthine scaffold is generally stable; however, under stress conditions, several degradation pathways can be anticipated:
-
Hydrolytic Degradation: The imidazole ring of the purine structure can be susceptible to cleavage under harsh acidic or basic conditions. This is a known degradation pathway for related purine structures.
-
Oxidative Degradation: The molecule can be susceptible to oxidation, potentially leading to the formation of uric acid derivatives.[13][14] Xanthine oxidoreductase, an enzyme, is known to catalyze the oxidation of xanthine to uric acid, suggesting the molecule has sites prone to oxidation.[15]
-
Photodegradation: Although many purine analogs are relatively photostable, direct exposure to high-intensity UV or visible light can induce degradation. Photostability testing is a required part of stress testing under ICH Q1B guidelines.[16][17][18][19]
Q3: What are the standard ICH conditions for long-term and accelerated stability studies?
A3: The ICH Q1A(R2) guideline specifies the conditions for stability testing, which are designed to simulate storage in different climatic zones.[5][6] The most common conditions are summarized in the table below. The choice of long-term conditions depends on the intended market's climatic zone.[5]
Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A4: Forced degradation studies involve intentionally exposing the drug substance to conditions more severe than those used in accelerated studies.[12] The primary goals are to identify likely degradation products, elucidate degradation pathways, and, most importantly, to demonstrate the specificity of the analytical methods used.[20][21] A robust analytical method must be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient and the increase in degradation products without interference.[20]
Section 2: Core Stability Testing Protocols & Methodologies
This section provides detailed, step-by-step protocols for conducting comprehensive stability studies on this compound.
2.1 Foundational Requirement: A Validated Stability-Indicating Method
Before initiating any stability study, you must have a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), capable of separating this compound from its potential degradation products and impurities.[22]
-
Rationale: Without a validated, stability-indicating method, you cannot trust your results. The method must be proven to be specific, accurate, precise, linear, and robust for the quantification of this compound and its degradants. This is the cornerstone of a trustworthy stability program.
2.2 Protocol: Long-Term and Accelerated Stability Studies
This protocol outlines the formal study to establish the re-test period for this compound.
Methodology:
-
Batch Selection: Use at least one representative batch of this compound.
-
Sample Packaging: Store the substance in a container closure system that simulates the proposed packaging for storage and distribution.[23]
-
Storage Conditions: Place the samples into calibrated stability chambers set to the conditions outlined in Table 1.
-
Testing Frequency: Pull samples at predefined time points and analyze them using your validated stability-indicating method.
-
Analysis: At each time point, test for appearance, assay, and degradation products/impurities.
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months |
| or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months |
Note: Intermediate testing is only required if a "significant change" occurs during the accelerated study when the long-term condition is 25°C/60% RH.[6]
2.3 Protocol: Forced Degradation Studies
These studies are designed to challenge the molecule and the analytical method. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or a mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the solutions to the conditions in Table 2. Include an unstressed control sample (stored at 2-8°C) and a blank (solvent only) for each condition.
-
Analysis: After exposure, neutralize the samples if necessary (e.g., acid/base hydrolysis) and dilute to a suitable concentration for analysis. Analyze all samples (stressed, control, and blank) by your stability-indicating method.
-
Mass Balance: Evaluate the results to ensure mass balance. The sum of the increase in impurities should approximately equal the decrease in the API, demonstrating that all major degradants are being detected.
| Stress Type | Condition | Typical Duration | Scientist's Note |
| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | 2 - 24 hours | Start with milder conditions. This tests for liability to acidic environments, which could be relevant for formulation or physiological exposure. |
| Base Hydrolysis | 0.1 M NaOH, at room temp or heated | 1 - 12 hours | Xanthines can be more susceptible to base-catalyzed hydrolysis of the imidazole ring. Heat may be required to drive degradation. |
| Oxidation | 3-6% H₂O₂, at room temp | 6 - 24 hours | This simulates exposure to oxidative stress. It is a critical test for identifying potential oxidative byproducts. |
| Thermal | Dry heat (e.g., 105°C) or in solution (e.g., 80°C) | 24 - 72 hours | Evaluates the intrinsic thermal stability of the molecule. For solids, this can reveal issues with melting point and decomposition.[24] |
| Photostability | ICH Q1B compliant chamber (≥1.2 million lux hours visible, ≥200 W h/m² UVA) | Varies by lamp intensity | This is a mandatory regulatory requirement to assess the impact of light exposure during manufacturing and storage.[16][18] A dark control should always be included. |
Section 3: Troubleshooting Guide
Q: My assay values are highly variable between time points. What's wrong? A: This often points to issues with the analytical method or sample handling rather than the molecule's stability.
-
Check Method Precision: Re-evaluate your analytical method's precision. Are the replicate preparations consistent?
-
Sample Homogeneity: If you are testing a solid, ensure the sample taken for analysis is representative of the entire batch.
-
Standard Stability: Is your analytical reference standard stable under the conditions of your analysis? Prepare fresh standards and re-assay.
-
Evaporation: Ensure samples are stored in well-sealed containers. In accelerated conditions, solvent evaporation from sample vials prior to analysis can artificially inflate the concentration.
Q: I see a new peak in my chromatogram during the stability study. What should I do? A: This is the primary purpose of a stability study.
-
Confirm it's a Degradant: Ensure the peak is not present in your time-zero sample or an artifact from the blank.
-
Track and Quantify: Use your stability-indicating method to track the peak's growth over time.
-
Identify: If the peak grows to a significant level (e.g., above the ICH identification threshold), characterization using techniques like LC-MS/MS is necessary to elucidate its structure.[12] This helps understand the degradation pathway.
Q: The compound is degrading much faster than expected under accelerated conditions (40°C/75% RH). What are my next steps? A:
-
Initiate Intermediate Study: If not already started, immediately begin testing at the intermediate condition (30°C/65% RH) to gather data under less harsh conditions.[6]
-
Evaluate Packaging: Is the packaging adequate? High humidity suggests that the container may be permeable to moisture, which could be accelerating a hydrolytic degradation pathway. Consider adding a desiccant or using more protective packaging.
-
Formulation/Polymorph: Could there be an issue with the specific batch, such as a different polymorphic form or the presence of reactive impurities that are catalyzing degradation?
Section 4: Visualizing Workflows and Pathways
Diagrams help clarify complex processes and relationships.
4.1 Experimental Workflow for a Complete Stability Study
This diagram outlines the logical flow from planning to final reporting for a stability study on this compound.
Caption: A comprehensive workflow for conducting a stability study.
4.2 Potential Degradation Pathways for this compound
This diagram illustrates hypothetical degradation pathways based on the known chemistry of the xanthine scaffold.
Caption: Potential degradation pathways for this compound.
Section 5: References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
-
Atlas-mts.com. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.
-
Q1 Scientific. (2020, August 19). A Q&A guide to stability storage.
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
-
ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
-
ICH. Q1A(R2) Guideline.
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
-
U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products.
-
YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies.
-
National Institutes of Health. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
-
Selvita. Stability Studies.
-
Cayman Chemical. Theophylline (1,3-Dimethylxanthine, NSC 2066, CAS Number: 58-55-9).
-
Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
-
Gsrs. This compound.
-
Horizon IRD. Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi.
-
ResearchGate. Stability study of analytical solutions.
-
PubMed. Xanthine degradation and related enzyme activities in leaves and fruits of two coffea species differing in caffeine catabolism.
-
PubMed. (2007, July). Degradation kinetics of caffeine and related methylxanthines by induced cells of Pseudomonas sp.
-
MedCrave online. (2016, December 14). Forced Degradation Studies.
-
Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme.
-
Forced Degradation Studies: Regulatory Considerations and Implementation.
-
National Institutes of Health. Xanthine scaffold: scope and potential in drug development.
-
PubMed. (2005). Kinetic model of oxidation catalyzed by xanthine oxidase-the final enzyme in degradation of purine nucleosides and nucleotides.
-
Pharmaffiliates. CAS No : 58-55-9 | Chemical Name : Theophylline.
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
-
ResearchGate. Effect of temperature on caffeine degradation by induced cells of Pseudomonas sp.
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
-
ResearchGate. Degradation of theophylline and caffeine by theobromine-degrading....
-
PubMed. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme.
-
ChemicalBook. 1,9-DIMETHYLXANTHINE | 33073-01-7.
-
National Institutes of Health. 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2.
-
National Institutes of Health. Isolation, characterization and application of theophylline-degrading Aspergillus fungi.
-
Santa Cruz Biotechnology. 1,9-Dimethylxanthine | CAS 33073-01-7.
-
Hitachi High Tech Analytical Science. (1984, April 15). Thermal Analysis of Caffeine.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, characterization and application of theophylline-degrading Aspergillus fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. caymanchem.com [caymanchem.com]
- 9. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Kinetic model of oxidation catalyzed by xanthine oxidase-the final enzyme in degradation of purine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 20. biopharminternational.com [biopharminternational.com]
- 21. acdlabs.com [acdlabs.com]
- 22. ijmr.net.in [ijmr.net.in]
- 23. ema.europa.eu [ema.europa.eu]
- 24. hha.hitachi-hightech.com [hha.hitachi-hightech.com]
Technical Support Center: Method Refinement for Accurate Quantification of 3,9-Dimethylxanthine
Welcome to the technical support center for the accurate quantification of 3,9-Dimethylxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the underlying scientific principles, ensuring your methods are robust, reliable, and reproducible.
Table of Contents
-
Introduction to this compound Quantification
-
Frequently Asked Questions (FAQs)
-
Core Experimental Workflow: LC-MS/MS
-
Troubleshooting Guide
-
References
Introduction to this compound Quantification
This compound is a member of the methylxanthine class of compounds, which includes well-known substances like caffeine (1,3,7-trimethylxanthine), theophylline (1,3-dimethylxanthine), and theobromine (3,7-dimethylxanthine).[1][2] Accurate quantification of these compounds, including the less common isomer this compound, is critical in various fields, from pharmacology and toxicology to food science.
The primary analytical challenge in quantifying this compound lies in its separation from other isomeric dimethylxanthines and its accurate measurement in complex biological matrices. This guide will focus on the gold-standard technique for this application: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), while also acknowledging High-Performance Liquid Chromatography (HPLC) with UV detection as a viable alternative.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the development and execution of analytical methods for this compound.
Q1: What are the primary challenges in accurately quantifying this compound?
A1: The main challenges include:
-
Isomeric Specificity: this compound has several structural isomers, such as theophylline (1,3-), theobromine (3,7-), and paraxanthine (1,7-).[2][3] Chromatographic separation is essential to distinguish and individually quantify these isomers, as they may have different pharmacological activities and metabolic fates.
-
Matrix Effects: When analyzing biological samples (e.g., plasma, urine), co-eluting endogenous components can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[4][5][6] This is a significant concern in LC-MS/MS analysis.
-
Sensitivity: Depending on the application, achieving a low limit of quantification (LLOQ) may be necessary, especially in pharmacokinetic studies where concentrations can be very low.
-
Method Validation: Ensuring the analytical method is accurate, precise, and reliable is paramount, particularly in regulated environments. This involves a comprehensive validation process as outlined by regulatory bodies like the FDA.[7][8]
Q2: Which analytical technique is best suited for this compound quantification?
A2: LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[4][9] The use of tandem mass spectrometry allows for the selection of specific precursor-to-product ion transitions for this compound, which significantly reduces interference from other compounds in the matrix. HPLC with UV detection can also be used, but it may lack the required sensitivity and selectivity for complex biological samples.[9][10]
Q3: How do I choose the right HPLC/UHPLC column?
A3: A reversed-phase C18 column is the most common and generally effective choice for separating xanthine derivatives.[11] Key considerations for column selection include:
-
Particle Size: Smaller particle sizes (e.g., < 2 µm) in UHPLC systems provide higher resolution and faster analysis times.
-
Column Dimensions: Shorter columns (e.g., 50 mm) can be used for faster analysis if resolution is sufficient, while longer columns (e.g., 100-150 mm) may be needed for complex separations.
-
Stationary Phase Chemistry: While C18 is a good starting point, other stationary phases like phenyl or polar-embedded phases can offer different selectivities that might be advantageous for resolving specific isomers.[11]
Q4: What are the critical aspects of sample preparation for biological matrices?
A4: The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins. However, it may not remove all matrix components.
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by using a solid sorbent to selectively bind and elute the analyte. This is often the best choice for minimizing matrix effects.[12]
Q5: Why is an internal standard essential, and what kind should I use?
A5: An internal standard (IS) is crucial for accurate quantification, especially in LC-MS/MS, as it compensates for variability in sample preparation, injection volume, and matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d6). A SIL-IS co-elutes with the analyte and experiences similar ionization effects, providing the most accurate correction. If a SIL-IS is not available, a structurally similar compound that does not co-elute with other sample components can be used as a last resort.
Core Experimental Workflow: LC-MS/MS
This section outlines a typical workflow for the quantification of this compound in human plasma.
3.1. Workflow Diagram
Caption: A typical workflow for quantifying this compound in plasma.
3.2. Detailed Protocol
Step 1: Sample Preparation (Solid-Phase Extraction)
-
Thaw Plasma Samples: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution.
-
Condition SPE Plate: Condition a mixed-mode SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the plasma sample onto the SPE plate.
-
Wash: Wash the plate with 1 mL of 5% methanol in water to remove interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase starting conditions.
Step 2: LC-MS/MS Analysis
-
LC System: A UHPLC system is recommended for optimal performance.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and its IS need to be optimized.
| Parameter | Typical Value | Rationale |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for matrix effects. |
Step 3: Method Validation
The method must be validated according to regulatory guidelines, such as those from the FDA.[7][8] This ensures that the method is reliable for its intended purpose.
| Validation Parameter | Description |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. |
| LLOQ/ULOQ | The lowest and highest concentrations that can be accurately and precisely quantified. |
| Matrix Effect | The effect of co-eluting matrix components on the analyte's ionization. |
| Stability | The stability of the analyte in the biological matrix under different storage conditions. |
Troubleshooting Guide
This section provides solutions to common problems encountered during the quantification of this compound.
4.1. Troubleshooting Logic Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Distinguishing Isomeric Caffeine Metabolites through Protomers and Tautomers Using Cryogenic Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 8. fda.gov [fda.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: 3,9-Dimethylxanthine vs. Caffeine
A Guide for Researchers and Drug Development Professionals
In the vast landscape of xanthine derivatives, caffeine (1,3,7-trimethylxanthine) reigns supreme as the most widely consumed psychostimulant globally. Its effects on alertness, cognition, and physical performance are well-documented and largely attributed to its role as a non-selective adenosine receptor antagonist. However, the pharmacological profiles of its numerous structural analogs, the dimethylxanthines, present a compelling area of research for the development of novel therapeutics with potentially refined efficacy and safety profiles.
This guide provides a comparative analysis of the well-characterized caffeine against the lesser-known 3,9-dimethylxanthine. Due to a notable scarcity of direct experimental data for this compound in publicly available literature, this comparison will leverage established structure-activity relationships within the methylxanthine class to infer its potential pharmacological characteristics. This analysis aims to provide a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this understudied molecule, highlighting the critical experimental data required to validate these hypotheses.
Mechanistic Crossroads: Adenosine Receptor Antagonism and Phosphodiesterase Inhibition
The primary mechanisms of action for methylxanthines like caffeine are twofold: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2]
-
Adenosine Receptor Antagonism: Adenosine is an inhibitory neuromodulator in the central nervous system. By binding to adenosine receptors (primarily A1 and A2A subtypes), methylxanthines block the natural calming effects of adenosine, leading to increased neuronal firing and the characteristic stimulant effects.[3][4] The affinity of a methylxanthine for these receptors is a key determinant of its potency as a CNS stimulant.[4]
-
Phosphodiesterase Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various cellular signaling pathways.[5] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, which can lead to a range of physiological effects, including smooth muscle relaxation (bronchodilation) and increased cardiac contractility.[1][6] However, this mechanism is generally considered to be significant only at higher, often supra-physiological, concentrations of caffeine.[5]
The following diagram illustrates the principal signaling pathways influenced by methylxanthines.
Caption: Core mechanisms of methylxanthine action.
Comparative Analysis: A Tale of Two Methylxanthines
A direct, data-driven comparison of this compound and caffeine is hampered by the lack of published experimental values for the former. However, we can extrapolate potential characteristics based on the known pharmacology of caffeine and other dimethylxanthines.
| Parameter | This compound | Caffeine (1,3,7-Trimethylxanthine) |
| Adenosine Receptor Binding Affinity (Ki) | Data not available. Hypothesized to be a weaker antagonist than caffeine based on structure-activity relationships. | A1: ~20-90 µM, A2A: ~27-120 µM[7] |
| Phosphodiesterase Inhibition (IC50) | Data not available. | Generally weak, with IC50 values >100 µM for most isoforms.[3] |
| Bioavailability (%) | Data not available. | ~100%[3] |
| Half-life (t½) (hours) | Data not available. | 2.5 - 4.5 hours[3] |
| Metabolism | Data not available. | Primarily by CYP1A2 in the liver to paraxanthine, theobromine, and theophylline.[3] |
Structural Considerations and Hypothesized Efficacy of this compound
The position of the methyl groups on the xanthine core is critical for its interaction with adenosine receptors and metabolic enzymes. In caffeine, the methyl groups at positions 1, 3, and 7 are thought to contribute to its binding affinity and pharmacokinetic profile.
For this compound, the presence of a methyl group at the 9-position is a significant deviation from more common dimethylxanthines like theophylline (1,3-), paraxanthine (1,7-), and theobromine (3,7-). Generally, substitutions at the N9 position of the xanthine ring are less well-tolerated for adenosine receptor binding compared to substitutions at N1, N3, and N7.[8] This suggests that this compound may exhibit a lower binding affinity for adenosine receptors compared to caffeine and other dimethylxanthines, potentially resulting in weaker CNS stimulant effects.
The metabolic fate of this compound is also unknown. The primary enzyme responsible for caffeine metabolism is CYP1A2.[3] The unique substitution pattern of this compound may lead to a different metabolic pathway and pharmacokinetic profile, which would require experimental verification.
Charting the Course for Future Research: Essential Experimental Protocols
To rigorously evaluate the efficacy of this compound, a series of well-defined experiments are necessary. The following protocols provide a roadmap for characterizing its pharmacological and pharmacokinetic properties.
Protocol 1: Adenosine Receptor Binding Assay
This assay will determine the binding affinity of this compound for adenosine A1 and A2A receptors, providing a direct measure of its potential as a CNS stimulant.
Objective: To determine the inhibitory constant (Ki) of this compound for adenosine A1 and A2A receptors.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line expressing either human adenosine A1 or A2A receptors.
-
Radioligand Binding: Incubate the membranes with a known concentration of a high-affinity radioligand for the specific receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Competitive Binding: Perform competitive binding experiments by adding increasing concentrations of this compound to the incubation mixture. Caffeine should be run in parallel as a positive control.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for Adenosine Receptor Binding Assay.
Protocol 2: Phosphodiesterase Inhibition Assay
This assay will determine the potency of this compound as an inhibitor of various PDE isoforms.
Objective: To determine the IC50 values of this compound against a panel of PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).
Methodology:
-
Enzyme and Substrate Preparation: Prepare purified recombinant human PDE enzymes and their respective substrates (cAMP or cGMP).
-
Inhibition Assay: In a microplate format, incubate the PDE enzyme with its substrate in the presence of varying concentrations of this compound.
-
Quantification of Product: After a set incubation period, terminate the reaction and quantify the amount of hydrolyzed substrate (AMP or GMP) using a suitable detection method (e.g., fluorescence polarization, luminescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: In Vivo Pharmacokinetic Study
This study will determine the key pharmacokinetic parameters of this compound in an animal model.
Objective: To determine the bioavailability, half-life, and major metabolites of this compound.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as male Sprague-Dawley rats.
-
Drug Administration: Administer a known dose of this compound via both intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points after drug administration.
-
Sample Analysis: Separate plasma from the blood samples and analyze the concentration of this compound and its potential metabolites using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including clearance, volume of distribution, half-life, and bioavailability (by comparing the area under the curve (AUC) of the PO and IV groups).
Conclusion and Future Directions
While caffeine remains the benchmark for xanthine-based CNS stimulants, the vast chemical space of its analogs, including this compound, offers opportunities for the discovery of novel compounds with potentially superior therapeutic properties. The current analysis, based on established structure-activity relationships, suggests that this compound may be a less potent adenosine receptor antagonist than caffeine. However, this hypothesis requires rigorous experimental validation.
The protocols outlined in this guide provide a clear path forward for the systematic evaluation of this compound's efficacy. By determining its adenosine receptor binding affinities, phosphodiesterase inhibition profile, and in vivo pharmacokinetics, researchers can build a comprehensive understanding of this understudied molecule. This foundational data will be crucial for assessing its potential as a novel therapeutic agent and for guiding the rational design of future xanthine-based drugs with tailored pharmacological profiles. The exploration of such novel structures is essential for advancing the field of neuropharmacology and for the potential development of next-generation therapeutics for a variety of conditions.
References
-
Scialli, A. R., et al. (2021). Pharmacokinetics of caffeine: A systematic analysis of reported data for application in metabolic phenotyping and liver function testing. Frontiers in Pharmacology, 12, 713815. [Link]
-
LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines - Part One. [Link]
-
Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (204), 111-129. [Link]
-
Snyder, S. H., et al. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264. [Link]
-
Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of Experimental Pharmacology, (200), 1-31. [Link]
-
Snyder, S. H., et al. (1981). Adenosine receptors and behavioral actions of methylxanthines. PinPick. [Link]
-
Yadav, P., & Kumar, R. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7785. [Link]
-
Ouci. (n.d.). Inhibition of Cyclic Nucleotide Phosphodiesterases by Methylxanthines and Related Compounds. [Link]
-
Al-Ghamdi, M. S. (2023). Methylxanthines. In: StatPearls [Internet]. StatPearls Publishing. [Link]
-
Bruns, R. F., et al. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences of the United States of America, 80(13), 4060–4064. [Link]
-
Singh, S. B., et al. (2019). Development of Xanthine Based Inhibitors Targeting Phosphodiesterase 9A. Letters in Drug Design & Discovery, 16(1), 2-12. [Link]
-
Spealman, R. D. (1997). Behavioral and physiological effects of xanthines in nonhuman primates. Pharmacology Biochemistry and Behavior, 56(2), 241-250. [Link]
-
Fredholm, B. B., et al. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. In: Berne, R. M., Rall, T. W., Rubio, R. (eds) Regulatory Function of Adenosine. Developments in Cardiovascular Medicine, vol 25. Springer, Boston, MA. [Link]
-
Chen, X., et al. (2007). Synthesis and pharmacological activities of xanthone derivatives as α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 15(22), 6933-6939. [Link]
-
Scott, N. R., et al. (1989). The pharmacokinetics of caffeine and its dimethylxanthine metabolites in patients with chronic liver disease. British Journal of Clinical Pharmacology, 27(2), 205–213. [Link]
-
Scott, N. R., et al. (1989). The pharmacokinetics of caffeine and its dimethylxanthine metabolites in patients with chronic liver disease. PubMed. [Link]
-
Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. In: Müller, C., Jacobson, K. (eds) Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, vol 231. Springer, Cham. [Link]
-
Gonzalez de Mejia, E., & Ramirez-Mares, M. V. (2014). The impact of caffeine and coffee on our health. Trends in Endocrinology & Metabolism, 25(10), 489–492. [Link]
-
Yates, A., et al. (2018). Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. ACS Medicinal Chemistry Letters, 9(11), 1104–1108. [Link]
-
Yoo, H. I., et al. (2021). Dose-Response of Paraxanthine on Cognitive Function: A Double Blind, Placebo Controlled, Crossover Trial. Nutrients, 13(10), 3367. [Link]
-
Ferré, S. (2013). Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Neuropsychopharmacology, 38(10), 2071–2079. [Link]
Sources
- 1. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Behavioral and physiological effects of xanthines in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Adenosine receptors and behavioral actions of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. partone.litfl.com [partone.litfl.com]
- 7. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating 3,9-Dimethylxanthine's Binding Target Using CRISPR
For researchers, scientists, and drug development professionals, the precise identification and validation of a small molecule's binding target is a cornerstone of modern therapeutic development. This guide provides an in-depth technical comparison of methodologies for validating the binding target of 3,9-Dimethylxanthine, a lesser-studied methylxanthine. We will explore the rationale behind employing CRISPR-based technologies as a primary validation tool and compare its performance with established orthogonal methods, supported by available experimental data and detailed protocols.
Introduction: The Enigma of this compound
This compound belongs to the methylxanthine class of compounds, which includes well-known psychoactive substances like caffeine (1,3,7-trimethylxanthine) and the therapeutic agent theophylline (1,3-dimethylxanthine). The pharmacological actions of methylxanthines are primarily attributed to two main mechanisms: antagonism of adenosine receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] These actions lead to a cascade of downstream cellular effects by modulating cyclic nucleotide signaling.
While extensive research has characterized caffeine and theophylline, this compound remains comparatively enigmatic. Its structural isomerism suggests a similar pharmacological profile, yet subtle differences in its structure could lead to a unique target affinity and selectivity profile. This ambiguity underscores the critical need for robust target validation to unlock its therapeutic potential and understand its mechanism of action.
The Imperative of Target Validation
Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulation of this target is likely to have a therapeutic effect. For a small molecule like this compound, this involves unequivocally identifying its binding partner(s) and confirming that the observed phenotypic effects of the compound are a direct result of this interaction. A failure to rigorously validate the target can lead to costly late-stage drug development failures.
CRISPR: The Gold Standard for Genetic Target Validation
The advent of CRISPR-Cas9 gene-editing technology has revolutionized target validation.[3] Its precision and versatility allow for the direct manipulation of a putative target gene within a cellular context, providing a powerful system to test the causal relationship between a target and a small molecule's effect.
A Comparative Overview of CRISPR and RNAi
Prior to CRISPR, RNA interference (RNAi) was the predominant method for genetic target validation. However, CRISPR offers several distinct advantages.
| Feature | CRISPR-Cas9 | RNA Interference (RNAi) |
| Mechanism | Gene knockout at the DNA level, leading to a complete loss of function.[4] | Gene knockdown at the mRNA level, resulting in reduced protein expression.[4] |
| Permanence | Permanent and heritable genetic modification.[5] | Transient effect, requiring continuous presence of siRNA/shRNA. |
| Off-Target Effects | Lower and more predictable, which can be mitigated with careful guide RNA design.[6][7] | Prone to significant off-target effects, including miRNA-like activity.[6][7] |
| Efficiency | Highly efficient in generating complete knockouts.[6] | Often results in incomplete knockdown, which can complicate interpretation.[5] |
| Phenotypic Penetrance | Complete knockout often leads to a clearer and more robust phenotype.[8] | Partial knockdown may result in a weaker or ambiguous phenotype. |
The superior specificity and efficiency of CRISPR-Cas9 make it the preferred method for definitive target validation.[1][6]
Methodologies for CRISPR-Based Target Validation
Several CRISPR-based strategies can be employed to validate the target of this compound:
-
CRISPR Knockout (CRISPRko): This is the most definitive method, creating a null allele of the putative target gene. If this compound loses its efficacy in the knockout cells, it provides strong evidence for on-target activity.
-
CRISPR interference (CRISPRi): This method uses a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor to block the expression of the target gene. This approach is reversible and can be useful for studying essential genes where a full knockout would be lethal.[3]
-
CRISPR activation (CRISPRa): Conversely, dCas9 can be fused to a transcriptional activator to upregulate the expression of the target gene. This can be used to assess if overexpression of the target enhances the effect of this compound.[3]
Experimental Workflow: A Step-by-Step Guide to CRISPR Validation
The following workflow outlines the key steps for validating the binding target(s) of this compound using CRISPR-Cas9.
Caption: A streamlined workflow for CRISPR-based target validation.
Protocol: CRISPR-Cas9 Mediated Knockout for Target Validation
-
sgRNA Design and Cloning:
-
Design at least three sgRNAs targeting early exons of the putative target gene (e.g., ADORA1, ADORA2A, or a specific PDE isoform) using a reputable online tool to minimize off-target effects.
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect the lentiviral vector with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Harvest the lentiviral particles and transduce the target cell line.
-
-
Selection and Validation of Knockout Cells:
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Validate the knockout of the target protein by Western blot and/or confirm genomic editing by sequencing the target locus.
-
-
Phenotypic Assay:
-
Plate both wild-type and knockout cells.
-
Treat with a dose-response of this compound.
-
Measure a relevant downstream phenotype. For example, if the putative target is an adenosine receptor or a PDE, measure intracellular cAMP or cGMP levels using a commercially available ELISA kit.
-
Causality Check: A loss of response to this compound in the knockout cells compared to the wild-type cells validates the targeted gene as the binding target.
-
Orthogonal Validation: Building a Self-Validating System
While CRISPR provides powerful genetic evidence, it is best practice to complement it with orthogonal, non-genetic methods to build a more robust case for target engagement.
Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a biophysical technique that measures the thermal stability of a protein.[9] The binding of a small molecule ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm).[9]
| Advantages of TSA | Disadvantages of TSA |
| High-throughput and cost-effective.[10] | Requires purified protein, which can be challenging to produce. |
| Label-free for the small molecule.[11] | Not all ligand binding events result in a significant thermal shift. |
| Provides direct evidence of a physical interaction.[12] | Can be prone to artifacts from buffer components. |
Protocol: Thermal Shift Assay
-
Protein and Compound Preparation:
-
Purify the recombinant putative target protein.
-
Prepare a stock solution of this compound.
-
-
Assay Setup:
-
In a 96-well PCR plate, mix the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.[12]
-
-
Data Acquisition:
-
Place the plate in a real-time PCR machine and apply a thermal gradient.[12]
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition is the Tm. A shift in the Tm in the presence of this compound indicates a direct binding interaction.
-
Affinity Chromatography
Affinity chromatography is a powerful technique for identifying the binding partners of a small molecule from a complex biological sample.[2]
| Advantages of Affinity Chromatography | Disadvantages of Affinity Chromatography |
| Can identify novel or unexpected binding partners. | Requires chemical modification of the small molecule to immobilize it. |
| Works with complex mixtures like cell lysates.[2] | Immobilization may sterically hinder the binding interaction. |
| Provides a direct physical link between the drug and its target. | Prone to non-specific binding, requiring careful optimization. |
Protocol: Affinity Chromatography
-
Probe Synthesis:
-
Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support (e.g., agarose beads).
-
-
Affinity Matrix Preparation:
-
Couple the synthesized probe to the activated beads.
-
-
Binding and Elution:
-
Incubate the affinity matrix with a cell lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by competing with an excess of free this compound.
-
-
Target Identification:
-
Separate the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry.
-
The Putative Signaling Pathway of this compound
Based on the known mechanisms of other methylxanthines, this compound is hypothesized to interact with adenosine receptors and phosphodiesterases, thereby modulating the levels of the second messengers cAMP and cGMP. These cyclic nucleotides in turn activate downstream kinases, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which phosphorylate a multitude of cellular substrates, leading to the observed physiological effects.[12][13]
Caption: Hypothesized signaling pathway of this compound.
Data Summary and Future Directions
The current literature provides limited quantitative data on the specific binding profile of this compound. While it is known to be an adenosine receptor antagonist, its precise affinity for the different receptor subtypes and its inhibitory profile against the various PDE isoforms are not well-characterized.
| Compound | Adenosine Receptor Binding (IC50, µM) | PDE Inhibition |
| This compound | Not fully characterized (substitution at position 9 may decrease affinity) | Not quantitatively characterized |
| Theophylline (1,3-DM_X_) | A1: ~25, A2A: ~20 | Non-selective inhibitor |
| Caffeine (1,3,7-TMX) | A1: ~100, A2A: ~80 | Non-selective inhibitor |
This data gap highlights the importance of the validation workflows described in this guide. Future research should focus on:
-
Quantitative Characterization: Determining the Ki values of this compound for all adenosine receptor subtypes and its IC50 values for a comprehensive panel of PDE isoforms.[1]
-
CRISPR-based Screens: Employing genome-wide CRISPR screens to identify both on-targets and potential off-targets of this compound in an unbiased manner.
-
In Vivo Studies: Progressing to in vivo models to assess the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic potential in relevant disease models.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently elucidate the binding target of this compound, paving the way for its potential development as a novel therapeutic agent.
References
-
PubMed Central. (2019, March 15). Small molecule target identification using photo-affinity chromatography. National Center for Biotechnology Information. [Link]
-
PubMed. (2019). Small molecule target identification using photo-affinity chromatography. National Center for Biotechnology Information. [Link]
-
Biocompare. (2019, April 30). The Best Functional Genomic Screening Method: CRISPR or RNAi? Biocompare. [Link]
-
Springer Protocols. (2021). Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays. Springer Nature. [Link]
-
AXXAM. Thermal shift assays for early-stage drug discovery. AXXAM. [Link]
-
Creative Diagnostics. CRISPR-Validated Target Druggability for Small Molecule Drugs. Creative Diagnostics. [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Biocompare. [Link]
-
National Institutes of Health. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. National Center for Biotechnology Information. [Link]
-
PubMed Central. CRISPR approaches to small molecule target identification. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2018, August 16). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2024, August 9). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (2013). Affinity-based target identification for bioactive small molecules. Royal Society of Chemistry. [Link]
-
Wikipedia. Thermal shift assay. Wikipedia. [Link]
-
Charles River Laboratories. CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]
-
PubMed Central. (2010, October 15). Identification of Direct Protein Targets of Small Molecules. National Center for Biotechnology Information. [Link]
-
PubMed. (1981). Adenosine receptors and behavioral actions of methylxanthines. National Center for Biotechnology Information. [Link]
-
YouTube. (2019, July 24). Affinity chromatography. YouTube. [Link]
-
PNAS. Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences. [Link]
-
LITFL. Phosphodiesterase Inhibitors / Methylxanthines - Part One. Life in the Fast Lane. [Link]
-
PubMed. (2010). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. National Center for Biotechnology Information. [Link]
-
PinPick. Adenosine receptors and behavioral actions of methylxanthines. PinPick. [Link]
-
PubMed. (1986). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2011, March 1). Xanthines as Adenosine Receptor Antagonists. National Center for Biotechnology Information. [Link]
-
ResearchGate. Spectral bio-markers, hirshfeld analysis, molecular docking and cytotoxicity of bronchodilatic drug 1,3-dimethylxanthine: A vibrational approach. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. partone.litfl.com [partone.litfl.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of Cyclic Nucleotide Phosphodiesterases in Signal Transduction Pathways in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PKA & PKG [sigmaaldrich.com]
- 13. cAMP-Dependent Protein Kinase and cGMP-Dependent Protein Kinase as Cyclic Nucleotide Effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Commercially Available 3,9-Dimethylxanthine
For researchers, scientists, and drug development professionals, the axiom "garbage in, garbage out" is a stark reality. The purity of a starting compound dictates the reliability, reproducibility, and ultimate validity of experimental data. 3,9-Dimethylxanthine, a member of the xanthine family, holds significant interest for various research applications. However, assuming the purity stated on a commercial label without independent verification is a critical oversight. The presence of even minor impurities, such as structural isomers or synthetic precursors, can lead to confounding biological activity or analytical interference, jeopardizing project outcomes.
This guide provides a comprehensive, multi-technique framework for establishing the purity of commercially sourced this compound. We move beyond simple protocols to explain the scientific rationale behind the choice of each analytical technique, creating a self-validating system to ensure you are working with a well-characterized compound.
Understanding the Potential Impurity Profile
Effective purity analysis begins with understanding what you are looking for. Impurities in commercially prepared this compound can originate from several sources, including the synthetic route, subsequent degradation, or storage conditions.[1] The synthesis of xanthine derivatives often involves multi-step processes where incomplete reactions or side reactions can occur.[2]
Common impurities for a related compound, Theophylline (1,3-Dimethylxanthine), include other methylxanthines like Caffeine (Impurity A) and 3-Methylxanthine (Impurity B), as well as synthetic precursors.[3] Given the structural similarity, it is logical to anticipate a similar impurity profile for this compound, which could include:
-
Isomeric Dimethylxanthines: Compounds with the same molecular formula (C₇H₈N₄O₂) but different methyl group placements (e.g., Theophylline (1,3-), Theobromine (3,7-), and Paraxanthine (1,7-)).
-
Monomethylxanthines: Precursors or demethylated byproducts (e.g., 3-Methylxanthine or 9-Methylxanthine).
-
Unreacted Starting Materials & Reagents: Depending on the specific synthetic pathway used by the manufacturer.
-
Degradation Products: Such as uric acid derivatives formed through oxidation.[4]
The analytical challenge lies in selecting methods that can unambiguously distinguish the 3,9-isomer from these closely related structures.
Caption: Isomeric challenge in purity analysis.
A Multi-Pronged Approach to Purity Verification
No single analytical technique is sufficient to declare a compound "pure." A robust assessment relies on the orthogonal application of chromatographic and spectroscopic methods. This guide recommends a three-tiered workflow designed to provide comprehensive confirmation of both identity and purity.
Caption: Recommended analytical workflow.
Tier 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Expertise & Experience: HPLC is the workhorse for purity determination in the pharmaceutical industry.[5] Its strength lies in its ability to separate components of a mixture and provide a quantitative measure of their relative abundance, typically as a percentage of the total peak area. For xanthine derivatives, which are moderately polar, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[6] A C18 stationary phase provides a good balance of hydrophobic and polar interactions to achieve separation of the parent compound from its more or less polar impurities.
Trustworthiness: A well-developed HPLC method provides excellent precision and linearity, making it a reliable tool for quantification. The method's validity is demonstrated by a sharp, symmetrical peak for the main component and good resolution from any impurity peaks.
Authoritative Grounding: Pharmacopeias like the United States Pharmacopeia (USP) and British Pharmacopoeia (BP) establish rigorous standards for pharmaceutical quality, often specifying HPLC methods for purity and impurity analysis.[7] While a specific monograph for this compound may not exist, methods for related compounds like Theophylline serve as an authoritative starting point.[8]
| Technique | Primary Purpose | Strengths | Limitations |
| HPLC-UV | Quantitative Purity (% Area) | Robust, highly quantitative, widely available, excellent for routine screening.[9] | May not resolve all isomers; requires reference standards for definitive peak identification. |
| LC-MS | Impurity Identification | Provides molecular weight of unknown peaks, highly sensitive, confirms mass of the primary compound.[1][10] | Quantification can be less precise than UV; response varies between compounds. |
| ¹H NMR | Structural Confirmation & Isomer Discrimination | Unambiguously confirms chemical structure, definitive for isomer identification.[9] | Lower sensitivity than LC-MS; may not detect impurities below ~0.5-1%. |
Table 1: Comparative Analysis of Recommended Analytical Techniques.
Protocol 1: HPLC-UV Purity Screening
Objective: To determine the purity of this compound as a percentage of the total chromatographic area detected by UV absorbance.
1. Materials & Reagents:
- This compound sample
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Water
- Formic Acid (or other suitable modifier)
- Reference Standard for this compound (if available)
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar)
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: 5% B to 40% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- UV Detection: 273 nm[11][12]
- Injection Volume: 5 µL
3. Sample Preparation:
- Prepare a stock solution of the this compound sample at 1.0 mg/mL in a suitable solvent (e.g., 10% ACN in water). Ensure complete dissolution.
- Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition (95:5 Water:ACN).
- Filter the sample through a 0.45 µm syringe filter before injection.[6]
4. Analysis & Interpretation:
- Inject the prepared sample.
- Integrate all peaks detected in the chromatogram.
- Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.
- Self-Validation: A high-purity sample should yield a single major peak (>99%) with a stable retention time. The presence of other peaks indicates impurities, which should be investigated in Tier 2.
Tier 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Expertise & Experience: When HPLC-UV reveals impurity peaks, the immediate question is: "What are they?" LC-MS is the ideal tool to answer this.[1] By coupling the separation power of HPLC with the detection capability of a mass spectrometer, we can obtain the molecular weight of each impurity. For xanthine derivatives, electrospray ionization (ESI) in positive ion mode is highly effective, as the nitrogen atoms in the purine ring are readily protonated to form a charged ion ([M+H]⁺) that the mass spectrometer can detect.
Trustworthiness: The molecular weight of a compound is a fundamental physical property. Observing the correct molecular ion for the main peak (180.16 g/mol for C₇H₈N₄O₂) provides strong evidence of its identity.[13] If an impurity peak shows a mass of 180.16, it is highly likely an isomer. A mass of 166.14 would suggest a monomethylxanthine impurity.[14] This data provides a logical basis for further structural investigation.
Protocol 2: LC-MS Impurity Identification
Objective: To confirm the molecular weight of the main peak and determine the molecular weights of any detected impurities.
1. LC Conditions:
- Use the same column and mobile phase conditions as described in the HPLC-UV protocol to ensure chromatographic correlation.
2. Mass Spectrometer Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Range: m/z 100 - 400
- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- (Note: These are typical starting parameters and should be optimized for the specific instrument in use.)
3. Analysis & Interpretation:
- Inject the 0.1 mg/mL sample.
- Extract the mass spectrum for the main chromatographic peak. It should show a prominent ion at m/z 181.06 ([M+H]⁺ for C₇H₈N₄O₂).
- Extract mass spectra for each impurity peak.
- Compare the observed masses to the expected masses of potential impurities (see table below).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |
| This compound | C₇H₈N₄O₂ | 180.16 | 181.17 |
| Isomeric Dimethylxanthines | C₇H₈N₄O₂ | 180.16 | 181.17 |
| 3-Methylxanthine | C₆H₆N₄O₂ | 166.14 | 167.15 |
| Caffeine | C₈H₁₀N₄O₂ | 194.19 | 195.20 |
Table 2: Expected Mass Data for this compound and Potential Impurities.
Tier 3: ¹H NMR Spectroscopy for Definitive Structural Confirmation
Expertise & Experience: While chromatography can separate isomers and MS can confirm they have the same mass, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the structure and connectivity of the molecule, providing the ultimate proof of identity.[9] For this compound, ¹H NMR is particularly powerful. The chemical environment of each proton is unique, resulting in a distinct spectral fingerprint. The key diagnostic signals are the two singlets corresponding to the methyl groups at the N3 and N9 positions and the singlet for the proton at the C8 position. Their specific chemical shifts and integration (ratio of protons) confirm the 3,9-substitution pattern, ruling out other isomers.
Trustworthiness: NMR is a primary analytical method. The data it provides is directly linked to the molecular structure. If the observed spectrum matches the expected spectrum for this compound and no significant unassigned signals are present, this provides the highest level of confidence in the sample's identity and purity (within the detection limits of the technique).
Protocol 3: ¹H NMR Structural Verification
Objective: To confirm the chemical structure of the bulk material is this compound and to identify/quantify any structurally related impurities present at >0.5%.
1. Materials & Reagents:
- This compound sample (~5-10 mg)
- Deuterated solvent (e.g., DMSO-d₆ or D₂O)
2. Sample Preparation:
- Accurately weigh 5-10 mg of the sample into an NMR tube.
- Add ~0.7 mL of the deuterated solvent.
- Vortex until the sample is fully dissolved.
3. NMR Acquisition:
- Instrument: 400 MHz NMR spectrometer or higher.
- Experiment: Standard 1D proton spectrum.
- Scans: 16-64 scans are typically sufficient.
4. Data Analysis & Interpretation:
- Reference the spectrum to the residual solvent peak.
- Identify the key signals for this compound. Based on known data for similar structures, the expected signals are:
- A singlet around ~3.4 ppm (integrating to 3H), corresponding to one N-CH₃ group.
- A singlet around ~3.8 ppm (integrating to 3H), corresponding to the other N-CH₃ group.
- A singlet around ~7.9 ppm (integrating to 1H), corresponding to the C8-H proton.
- Self-Validation: The presence of these three signals in a 3:3:1 integration ratio is conclusive evidence for the dimethylxanthine structure. The specific shifts help confirm the 3,9- pattern. Look for additional small peaks in the methyl or aromatic regions that could indicate isomeric or other impurities.
Conclusion
Confirming the purity of a chemical standard like this compound is not a single-step process but a systematic investigation. By employing this three-tiered workflow—using HPLC-UV for robust quantification, LC-MS for impurity identification, and ¹H NMR for definitive structural confirmation—researchers can build a comprehensive and trustworthy data package for their material. This analytical rigor is a foundational element of scientific integrity, ensuring that subsequent experimental results are built upon a foundation of certainty. Do not trust, verify.
References
-
Midha, K. K., Sved, S., Hossie, R. D., & McGilveray, I. J. (1977). High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma. Biomedical Mass Spectrometry, 4(3), 172–177. Available at: [Link]
-
Pharmaffiliates. (n.d.). Theophylline - BP standards. Available at: [Link]
-
Mignot, F., La T. D., & Roussos, S. (1998). A new HPLC analytical method to study fungal caffeine metabolism. Biotechnology Techniques, 12(6), 443-446. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70639, 3-Methylxanthine. Available at: [Link]
-
Mathew, S. P., Aravind, U. K., Gopinathan, P., & Aravindakumar, C. T. (2018). Figure S6-Mass spectrum of 3-methylxanthine (iii) in positive ionization mode. ResearchGate. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Available at: [Link]
-
Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note. Available at: [Link]
-
Estévez-Danta, A., et al. (2001). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Acta Chromatographica. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0001886) for 3-Methylxanthine. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000292) for Theophylline. Available at: [Link]
-
Májeková, M., & Křenková, A. (2019). Determination of methylxanthines in tea samples by HPLC method. Nova Biotechnologica et Chimica. Available at: [Link]
-
Callahan, L. S., & El-Khoury, J. M. (1984). Analytical methods for quantitation of methylxanthines. Journal of Liquid Chromatography. Available at: [Link]
-
Zhang, Y., et al. (2024). Molecular structure analysis of xanthine alkaloids using terahertz spectroscopy. Vibrational Spectroscopy. Available at: [Link]
-
Veeprho. (2023). Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Available at: [Link]
-
de Oliveira, A. C., et al. (2005). Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 43(4), 209-213. Available at: [Link]
-
Nakagawa, T., et al. (1998). Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Zhou, Y., et al. (2019). 3-Methylxanthine production through biodegradation of theobromine by Aspergillus sydowii PT-2. Bioresources and Bioprocessing. Available at: [Link]
-
Singh, P., & Kaur, M. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Molecules, 27(22), 7762. Available at: [Link]
-
ResearchGate. (2025). Analytical Techniques Used for Determination of Methylxanthines and their Analogues—Recent Advances. Request PDF. Available at: [Link]
-
Bercu, J. P., et al. (2010). Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment. Regulatory Toxicology and Pharmacology, 57(2-3), 202-210. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Available at: [Link]
-
Pharmaffiliates. (n.d.). Theophylline-impurities. Available at: [Link]
-
Reddy, G. P., et al. (2010). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society. Available at: [Link]
Sources
- 1. documents.lgcstandards.com [documents.lgcstandards.com]
- 2. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Theophylline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Analytical methods for quantitation of methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. veeprho.com [veeprho.com]
- 8. Theophylline USP Reference Standard CAS 58-55-9 Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 12. academic.oup.com [academic.oup.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. 3-Methylxanthine | C6H6N4O2 | CID 70639 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 3,9-Dimethylxanthine versus Theophylline
In the landscape of pharmacological research, particularly in studies involving adenosine receptor antagonism and phosphodiesterase (PDE) inhibition, methylxanthines are indispensable tools. Among these, theophylline (1,3-dimethylxanthine) is a well-established compound with a long history of clinical and research applications.[1][2] However, its structural isomer, 3,9-dimethylxanthine, presents a distinct profile that warrants careful consideration for specific research applications. This guide provides an in-depth, objective comparison of these two dimethylxanthines to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
At a Glance: Key Differentiators
| Feature | This compound | Theophylline (1,3-Dimethylxanthine) |
| Primary Isomeric Difference | Methyl groups at positions 3 and 9 | Methyl groups at positions 1 and 3[3] |
| Primary Mechanisms | Adenosine Receptor Antagonist, PDE Inhibitor | Adenosine Receptor Antagonist, PDE Inhibitor, Histone Deacetylase (HDAC) Activator[3][4] |
| Research Focus | Primarily a research chemical; less characterized | Extensive clinical and research history, particularly in respiratory diseases[5][6] |
| Potency at A1 Adenosine Receptor | Lower | Higher |
| Metabolic Pathway | Less defined in public literature | Primarily metabolized by CYP1A2 in the liver[4][7] |
Delving into the Mechanisms of Action
Both this compound and theophylline exert their primary effects through two main pathways: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[8][9] However, the nuances of their interactions with these targets, largely influenced by their structural differences, lead to distinct pharmacological profiles.
1. Adenosine Receptor Antagonism:
Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors that play crucial roles in regulating a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation.[9] Methylxanthines act as competitive antagonists at these receptors. The positioning of the methyl groups on the xanthine core significantly influences binding affinity.
-
Theophylline is a non-selective adenosine receptor antagonist, blocking A1, A2, and A3 receptors with similar potency.[4] This broad-spectrum antagonism contributes to its stimulant effects on the central nervous and cardiovascular systems.[6]
-
This compound's affinity for adenosine receptor subtypes is less extensively documented in readily available literature. However, structure-activity relationship studies of various xanthine derivatives suggest that the substitution pattern is critical for receptor affinity. For instance, the presence of a methyl group at the 1-position, as in theophylline, is considered important for potent adenosine receptor antagonism.[10] The absence of this group in this compound may imply a different selectivity profile, a crucial factor for researchers aiming to isolate specific receptor-mediated effects.
2. Phosphodiesterase (PDE) Inhibition:
PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers.[9] By inhibiting PDEs, methylxanthines increase intracellular levels of these cyclic nucleotides, leading to effects such as smooth muscle relaxation (bronchodilation) and reduced inflammation.[9][11]
-
Theophylline is a non-selective PDE inhibitor, affecting several PDE isozymes.[4][12] Its bronchodilatory effects, central to its therapeutic use in asthma and COPD, are partly attributed to this mechanism.[13] However, this non-selectivity is also linked to its narrow therapeutic index and side effects.[11]
-
The specific PDE inhibitory profile of This compound is not as well-characterized. For researchers investigating the roles of specific PDE isoforms, this lack of data necessitates preliminary characterization before use as a selective tool.
3. Histone Deacetylase (HDAC) Activation:
A key mechanism attributed to theophylline, particularly relevant to its anti-inflammatory effects, is the activation of histone deacetylase-2 (HDAC2).[14] HDAC2 is crucial for switching off inflammatory gene expression. In inflammatory conditions like COPD, HDAC2 activity can be reduced, leading to corticosteroid resistance. Theophylline can restore HDAC2 function, thereby enhancing the anti-inflammatory effects of corticosteroids.[14] This mechanism has not been prominently reported for this compound, representing a significant point of divergence for studies in inflammation and immunology.
Signaling Pathway Overview
The following diagram illustrates the primary signaling pathways modulated by theophylline, which are largely shared by other methylxanthines, including this compound, though with differing potencies.
Caption: Generalized signaling pathway for methylxanthines.
Pharmacokinetic Profiles: A Comparative Look
The pharmacokinetic properties of a compound—its absorption, distribution, metabolism, and excretion—are critical for designing in vivo experiments and interpreting results.
| Parameter | This compound | Theophylline |
| Bioavailability (%) | Data not readily available | ~100% (oral)[9] |
| Half-life (t½) (hours) | Data not readily available | 7 - 9 in non-smoking adults[9] |
| Volume of Distribution (Vd) (L/kg) | Data not readily available | 0.45 - 0.5[9] |
| Protein Binding (%) | Data not readily available | ~60%[9] |
| Metabolism | Expected to be hepatic, but specific CYPs are not well-documented. | Primarily by CYP1A2 in the liver to 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.[4][7][9] |
The well-documented pharmacokinetics of theophylline allow for predictable dosing and plasma concentration monitoring. In contrast, the lack of comprehensive pharmacokinetic data for this compound necessitates preliminary studies to determine its disposition in any new experimental model.
Experimental Protocols: A Starting Point for Investigation
For researchers wishing to directly compare these compounds or characterize this compound, the following standard assays are recommended.
Protocol 1: Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for a specific adenosine receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound and theophylline for the A1 adenosine receptor.
Materials:
-
Membrane preparations from cells expressing the human A1 adenosine receptor.
-
Radioligand, e.g., [³H]DPCPX (a selective A1 antagonist).
-
Test compounds (this compound, theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Methodology:
-
Preparation: Serially dilute test compounds to a range of concentrations.
-
Incubation: In a microplate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or vehicle.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Workflow for an adenosine receptor binding assay.
Choosing the Right Compound for Your Research
The decision to use this compound versus theophylline should be driven by the specific research question.
Choose Theophylline when:
-
Your research requires a well-characterized, broad-spectrum adenosine receptor antagonist and PDE inhibitor.
-
You are studying mechanisms related to its established clinical uses (e.g., asthma, COPD).[5][6]
-
You need a compound with predictable pharmacokinetics for in vivo studies.[15][16]
-
Your investigation involves the role of HDAC activation in inflammation.[14]
Consider this compound when:
-
Your research aims to explore the structure-activity relationships of dimethylxanthines.
-
You hypothesize that the unique 3,9-methylation pattern may confer selectivity for a particular receptor subtype or PDE isoform that is relevant to your pathway of interest.
-
You are screening for novel pharmacological profiles among xanthine derivatives.
-
Your experimental design includes initial characterization assays (e.g., binding and enzyme inhibition assays) to define its properties.
Conclusion
Theophylline remains the gold standard for many applications due to its extensive characterization and long history of use.[1] It provides a robust, albeit non-selective, tool for probing adenosinergic and phosphodiesterase signaling. In contrast, this compound represents a more exploratory compound. Its utility lies in its potential for a differentiated pharmacological profile stemming from its distinct structure. For researchers venturing into novel areas of methylxanthine pharmacology, this compound offers an opportunity for discovery, provided that its use is preceded by thorough characterization. The choice ultimately depends on whether the research goal is to leverage a known, broad-acting agent or to investigate the potential for a more nuanced and possibly selective pharmacological tool.
References
- Theophylline Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB.
- Theophylline - Wikipedia. (n.d.).
- Patel, M., & Siddiqui, M. K. (2023). Theophylline. In StatPearls.
- Brazzell, R. K., et al. (1982). Pharmacokinetics of theophylline: a dose-range study. British Journal of Clinical Pharmacology, 14(6), 769–778.
- What is the mechanism of Theophylline? (2024).
- The pharmacokinetics of theophylline. (2008). Current Medical Research and Opinion, 4(sup1), 1-8.
- Pharmacology of Theophylline (Theo 24; Overview, Mechanism of action, Pharmacokinetics, Uses, Effect). (2024). YouTube.
- Theophylline. (n.d.). Priory Medical Journals.
- Barnes, P. J. (2013). Theophylline. American Journal of Respiratory and Critical Care Medicine, 188(8), 901-906.
- Theophylline – Pharmacokinetics. (n.d.).
- Dimethylxanthine. (n.d.). Grokipedia.
- Theophylline (CAS 58-55-9). (n.d.). R&D Systems.
- Al-Kuraishy, H. M., et al. (2023). Theophylline: Old Drug in a New Light, Application in COVID-19 through Computational Studies. Molecules, 28(13), 5038.
- Armanian, A. M., et al. (2016).
- A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Theophylline. (n.d.). PubChem.
- A comparative study of doxofylline over other methylxanthines as add-on therapy to inhaled corticosteroids in stable asthma p
- A narrative review of theophylline: is there still a place for an old friend? (2024). PubMed Central.
- Methylxanthines for exacerbations of chronic obstructive pulmonary disease. (n.d.). PMC.
- Theophylline. (n.d.). Britannica.
- The Pharmacology of 1,9-Dimethylxanthine: A Technical Guide. (n.d.). Benchchem.
- Fhid, O. (2014). An Overview of Methylxanthine as Adenosine Receptor Antagonists.
- Smits, P., et al. (1989). Caffeine and theophylline as adenosine receptor antagonists in humans. Journal of Pharmacology and Experimental Therapeutics, 248(3), 1216-1221.
- Barr, R. G., et al. (2000). Methylxanthines for exacerbations of chronic obstructive pulmonary disease: meta-analysis of randomised trials. BMJ, 321(7252), 24.
- Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (204), 49-74.
- Moresco, L., et al. (2023). Caffeine versus other methylxanthines for the prevention and treatment of apnea in preterm infants.
- Monteiro, J., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974.
- Melman, N., et al. (1993). Discriminative effects of CGS 15943, a competitive adenosine receptor antagonist, in monkeys: comparison to methylxanthines. Journal of Pharmacology and Experimental Therapeutics, 267(2), 703-712.
- Jacobson, K. A., et al. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, (200), 151-199.
- Spina, D., & Page, C. P. (2017). Xanthines and Phosphodiesterase Inhibitors. Handbook of Experimental Pharmacology, 237, 63-91.
- A Systematic Review of 1,9-Dimethylxanthine Research: A Compar
- Bruns, R. F., et al. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(13), 4060-4064.
- Bergstrand, H. (1980). Phosphodiesterase inhibition and theophylline.
- Youssif, S., et al. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-378.
- Arnaud, M. J. (2011). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. Handbook of Experimental Pharmacology, (200), 33-91.
- Page, C. P., & Spina, D. (2017). Xanthines and Phosphodiesterase Inhibitors. Handbook of Experimental Pharmacology, 237, 63-91.
- Scott, N. R., et al. (1986). The pharmacokinetics of caffeine and its dimethylxanthine metabolites in patients with chronic liver disease. British Journal of Clinical Pharmacology, 22(5), 599-606.
- Palai, S., et al. (2022). Methylxanthines in COPD: yes to caffeine, no to theophylline.
- Rivera-Oliver, M., & Díaz-Ríos, M. (2019). Methylxanthines: Potential Therapeutic Agents for Glioblastoma. Cancers, 11(9), 1294.
- Methylxanthine Drugs - Basic Pharmacology of Agents Used in the Tre
- Dashko, S., et al. (2014). Methylxanthine production schemes.
- Scott, N. R., et al. (1986). The pharmacokinetics of caffeine and its dimethylxanthine metabolites in patients with chronic liver disease. British Journal of Clinical Pharmacology, 22(5), 599-606.
- Scalable, Chromatography-Free Synthesis of 1,7-dimethylxanthine. (n.d.).
- Process for the manufacture of 1-allyl-3.7-dimethylxanthine. (n.d.).
Sources
- 1. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Theophylline - Wikipedia [en.wikipedia.org]
- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Theophylline [priory.com]
- 7. ClinPGx [clinpgx.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. What is the mechanism of Theophylline? [synapse.patsnap.com]
- 12. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsjournals.org [atsjournals.org]
- 15. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Guide to the Independent Replication and Comparative Pharmacological Analysis of 3,9-Dimethylxanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent replication of the synthesis of 3,9-Dimethylxanthine and a comparative analysis of its potential pharmacological properties. As a lesser-studied isomer of dimethylxanthine, understanding its unique biological activity is crucial for expanding the structure-activity relationship knowledge of this important class of compounds. This document outlines the original synthesis, proposes standardized protocols for pharmacological evaluation, and presents comparative data from well-characterized isomers to provide context for future findings.
Introduction: The Unexplored Isomer
The methylxanthine family, which includes well-known compounds like caffeine and theophylline, are staples in pharmacology due to their diverse effects, primarily as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[1][2] These actions lead to a range of physiological responses, from central nervous system stimulation to smooth muscle relaxation.[2] While isomers such as theophylline (1,3-dimethylxanthine) and theobromine (3,7-dimethylxanthine) have been extensively studied, this compound remains largely uncharacterized in the pharmacological literature.
In 2002, Youssif et al. published a novel synthetic route to 3,9-dialkylxanthines, including this compound, starting from 1-methyl-6-chlorouracil.[3] However, a review of the subsequent literature reveals a significant gap: there is a notable absence of published independent replications of this synthesis and, more importantly, a lack of data on the compound's biological activity. This guide aims to bridge that gap by providing a clear, actionable framework for researchers to validate the original findings and to characterize the pharmacological profile of this compound for the first time.
Replicating the Synthesis of this compound
The foundation of any new pharmacological investigation is the reliable synthesis of the compound of interest. The following protocol is an adaptation of the multi-step synthesis described by Youssif et al.[3] Independent replication of this synthesis is the first critical step in validating the original work and producing material for biological assays.
Proposed Synthetic Workflow
The synthesis involves a four-step process starting from 1-methyl-6-chlorouracil. Each step must be carefully executed and the intermediates characterized to ensure the final product's purity.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
1-Methyl-6-chlorouracil
-
Methylamine solution
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Formic acid
-
Standard laboratory glassware and purification apparatus (e.g., for recrystallization, chromatography)
Procedure:
-
Synthesis of 1-Methyl-6-(methylamino)uracil:
-
React 1-methyl-6-chlorouracil with an excess of methylamine in a suitable solvent (e.g., ethanol) under reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration. Purify by recrystallization.
-
Causality: The nucleophilic substitution of the chlorine atom at the C6 position by methylamine is a standard method for introducing an amino group to the uracil ring.
-
-
Synthesis of 1-Methyl-5-nitroso-6-(methylamino)uracil:
-
Dissolve the product from Step 1 in acetic acid.
-
Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise.
-
Stir the reaction mixture at a low temperature. The formation of a colored precipitate indicates the nitroso product.
-
Isolate the product by filtration and wash with cold water.
-
Causality: Nitrosation at the C5 position is a common reaction for activated uracil rings and is a key step towards introducing an amino group at this position.
-
-
Synthesis of 5-Amino-1-methyl-6-(methylamino)uracil:
-
Suspend the nitroso compound from Step 2 in water.
-
Add sodium dithionite portion-wise while maintaining a controlled temperature. The disappearance of the color indicates the reduction of the nitroso group.
-
Isolate the resulting diamino compound by filtration.
-
Causality: Sodium dithionite is a powerful reducing agent used here to convert the nitroso group to a primary amine, creating the necessary precursor for cyclization.
-
-
Synthesis of this compound:
-
Reflux the diamino product from Step 3 in formic acid.
-
This step achieves both formylation of the C5-amino group and subsequent dehydrocyclization to form the imidazole ring of the xanthine core.
-
After cooling, the product should precipitate. Isolate by filtration and purify by recrystallization.
-
Causality: Formic acid serves as the source for the C8 carbon of the xanthine ring, enabling the final ring closure to form the purine system.
-
Validation: The structure and purity of the final product should be confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. These results should be compared with any available data from the original publication.
Proposed Pharmacological Characterization
Once this compound is successfully synthesized and purified, its pharmacological profile can be determined. Based on the known mechanisms of other methylxanthines, the primary targets for investigation are adenosine receptors and phosphodiesterase enzymes.[4][5]
Signaling Pathways of Interest
The canonical signaling pathway for methylxanthines involves the inhibition of phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP), and the antagonism of adenosine receptors, which blocks the inhibitory effects of adenosine on adenylyl cyclase.
Caption: Key signaling pathways potentially modulated by this compound.
Comparative Pharmacodynamics: A Framework for Analysis
To understand the unique properties of this compound, its activity should be compared against well-known isomers. The following table presents a template for summarizing the experimental data, with placeholder values for the yet-to-be-determined activity of this compound.
| Compound | Adenosine A₁ Receptor Affinity (Kᵢ, nM) | Adenosine A₂ₐ Receptor Affinity (Kᵢ, nM) | PDE Inhibition (IC₅₀, µM) (Non-selective) |
| This compound | To be determined | To be determined | To be determined |
| Theophylline (1,3-isomer) | ~8,500[6] | ~25,000[6] | ~100-500[7] |
| Paraxanthine (1,7-isomer) | ~21,000[6] | ~41,000[6] | Data varies |
| 1,9-Dimethylxanthine | Weak antagonist[4] | Weak antagonist[4] | Not extensively characterized[4] |
Proposed Experimental Protocols
1. Adenosine Receptor Binding Assay (Competitive Radioligand Binding)
This assay will determine the binding affinity (Kᵢ) of this compound for specific adenosine receptor subtypes (e.g., A₁ and A₂ₐ).
-
Objective: To quantify the potency of this compound as an adenosine receptor antagonist.
-
Materials:
-
Membrane preparations expressing human recombinant A₁ or A₂ₐ adenosine receptors.
-
Radioligand (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).
-
This compound and reference compounds (e.g., theophylline).
-
Assay buffers, glass fiber filters, and a scintillation counter.[8]
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
2. Phosphodiesterase (PDE) Inhibition Assay
This assay will measure the ability of this compound to inhibit the activity of PDE enzymes. A non-selective assay using a mixture of PDE isoforms is a good starting point.
-
Objective: To determine the IC₅₀ value of this compound as a PDE inhibitor.
-
Materials:
-
Purified PDE enzyme preparation (e.g., from bovine brain).
-
Substrate: cAMP.
-
This compound and a reference inhibitor (e.g., IBMX or theophylline).
-
Assay buffer and detection reagents to quantify the amount of hydrolyzed substrate (AMP).[9]
-
-
Procedure:
-
Incubate the PDE enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding cAMP.
-
After a set incubation period, terminate the reaction.
-
Quantify the amount of AMP produced.
-
Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the PDE activity.
-
Conclusion and Future Directions
The study of this compound presents a unique opportunity to contribute new knowledge to the well-established field of methylxanthine pharmacology. The immediate priorities are the independent replication of its synthesis and the initial characterization of its activity at adenosine receptors and phosphodiesterases. The protocols and comparative framework provided in this guide offer a clear path for researchers to undertake this work.
Future research should aim to:
-
Determine Receptor Subtype Selectivity: Investigate the binding affinity of this compound across all adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) and its inhibitory potency against a panel of specific PDE isoforms.
-
Conduct In Vitro Functional Assays: Move beyond binding assays to functional assays to determine if this compound acts as an antagonist, agonist, or partial agonist at adenosine receptors.
-
Investigate In Vivo Effects: Should in vitro studies yield promising results, in vivo studies in animal models could explore its effects on the central nervous system, respiratory function, and cardiovascular system.
By systematically addressing these research questions, the scientific community can fully elucidate the pharmacological profile of this compound and understand its potential as a novel therapeutic agent or research tool.
References
- BenchChem. (2025). A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). The Pharmacology of 1,9-Dimethylxanthine: A Technical Guide. BenchChem.
- Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986).
- Francis, S. H., Blount, M. A., & Corbin, J. D. (2011).
- Katsel, P., et al. (2017).
- LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines - Part One. LITFL.
- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. PubMed Central.
- National Center for Biotechnology Inform
- Youssif, S., El-Kafrawy, A., Bayoumy, B., & El-Bahaie, S. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-380.
- Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. PNAS.
- Snyder, S. H., et al. (1981). Adenosine receptors and behavioral actions of methylxanthines. PinPick.
- Taylor, E. C., & Garcia, E. E. (1965). A New Purine Synthesis. Journal of the American Chemical Society, 87(8), 1990-1991.
- Taylor, E. C., & Sowinski, F. (1975). Dehydrocyclization of 4-Amino-5-arylamidopyrimidines to Purines with Polyphosphoric Acid1a,b. The Journal of Organic Chemistry, 40(17), 2321-2329.
-
Theophylline. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link].
- Youssif, S. A. K. (n.d.). Shaker Abbas Khalil Youssif. Google Scholar.
- Zarrindast, M. R., & Khakpour, S. (2012).
- Zhang, Y., et al. (2019). Development of Xanthine Based Inhibitors Targeting Phosphodiesterase 9A. Bentham Science.
- (2022). RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW.
- (2023). DFT Study and Biological Activity of Some Methylxanthines.
- (1965). Studies on Condensed Pyrimidine Systems. X. Some 1,3-Oxazolo(5,4-d)pyrimidines. Journal of the American Chemical Society, 87(8), 1991-1992.
- (2010). Synthesis of a Novel Heterocyclic System: Oxazolo[3,2- c ]pyrimidine.
- (2021). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central.
Sources
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brainkart.com [brainkart.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Theophylline - Wikipedia [en.wikipedia.org]
- 6. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 3,9-Dimethylxanthine: A Novel Regioselective Approach vs. the Traditional Traube Synthesis
For researchers and professionals in drug development, the efficient and precise synthesis of target molecules is paramount. 3,9-Dimethylxanthine, a less common isomer of the well-known methylxanthines, presents unique synthetic challenges, primarily concerning the regioselective introduction of methyl groups onto the xanthine scaffold. This guide provides an in-depth comparison between the conventional Traube synthesis and a novel, multi-step approach that offers significant advantages in control and purity. We will delve into the mechanistic rationale behind each route, present detailed experimental protocols, and offer a quantitative comparison of their performance.
The Challenge: Regioselectivity in Xanthine Alkylation
The xanthine core possesses four nitrogen atoms (N1, N3, N7, and N9) that can potentially undergo alkylation. The acidity and nucleophilicity of these nitrogens are influenced by the tautomeric forms of the xanthine molecule, leading to a mixture of isomers upon methylation. Direct methylation of xanthine or monomethylxanthines is often unselective, necessitating complex purification steps and resulting in low yields of the desired isomer.[1] The traditional Traube synthesis, while a cornerstone of purine chemistry, can also present regioselectivity issues depending on the chosen starting materials and methylation strategies.
Traditional Approach: The Traube Synthesis
The Traube synthesis, first reported in 1900, is the most established method for constructing the purine ring system.[2] It involves the cyclization of a 4,5-diaminopyrimidine derivative. To synthesize this compound via this route, one would ideally start with a pre-methylated pyrimidine to control the substitution pattern. A plausible Traube synthesis for this compound is outlined below.
Conceptual Traube Pathway for this compound
The logical starting point for a Traube synthesis of this compound would be 6-amino-1-methyluracil. The synthesis would proceed through the following key steps:
-
Nitrosation: Introduction of a nitroso group at the C5 position.
-
Reduction: Reduction of the nitroso group to an amino group, yielding a 5,6-diaminouracil derivative.
-
Cyclization: Reaction with a one-carbon unit (e.g., formic acid) to form the imidazole ring.
-
Methylation: Introduction of the second methyl group at the N9 position.
A significant challenge in this pathway is the final methylation step. Methylation of the intermediate 3-methylxanthine can occur at N7 or N9, leading to a mixture of 3,7-dimethylxanthine (theobromine) and the desired this compound, necessitating chromatographic separation.
A Novel, Regioselective Synthesis Route
A more recent and controlled synthesis of 3,9-dialkylxanthines has been developed, which elegantly circumvents the issue of regioselectivity by building the molecule in a stepwise fashion with strategically introduced methyl groups.[3] This method starts with 1-methyl-6-chlorouracil and proceeds through a series of transformations to yield the desired this compound with high purity.
Experimental Protocol for the Novel Synthesis of this compound
This protocol is based on the work of Youssif, S. et al. (2002).[3]
Step 1: Synthesis of 1-Methyl-6-(methylamino)uracil
-
A solution of 1-methyl-6-chlorouracil in ethanol is treated with an excess of methylamine.
-
The reaction mixture is stirred at room temperature.
-
The solvent is evaporated, and the residue is treated with water to precipitate the product.
-
Yield: High
Step 2: Synthesis of 1-Methyl-5-nitroso-6-(methylamino)uracil
-
1-Methyl-6-(methylamino)uracil is dissolved in a mixture of water and acetic acid.
-
A solution of sodium nitrite in water is added dropwise while maintaining a low temperature.
-
The resulting purple precipitate is filtered and washed.
-
Yield: High
Step 3: Synthesis of 5-Amino-1-methyl-6-(methylamino)uracil
-
The nitroso compound from the previous step is suspended in water.
-
Sodium dithionite is added portion-wise until the purple color disappears.
-
The reaction mixture is cooled, and the product is collected by filtration.
-
Yield: High
Step 4: Synthesis of 5-Formamido-1-methyl-6-(methylamino)uracil
-
The 5-amino derivative is heated under reflux with formic acid.
-
The excess formic acid is removed under reduced pressure.
-
The product is crystallized from water.
-
Yield: High
Step 5: Synthesis of this compound
-
The 5-formamido derivative is heated at a high temperature (e.g., in an oil bath) to effect dehydrocyclization.
-
The crude product is then recrystallized to yield pure this compound.
-
Yield: Good
Causality Behind the Experimental Choices
The key to the success of this novel route lies in the strategic introduction of the methyl groups. Starting with 1-methyl-6-chlorouracil ensures that the N1 position is already methylated. The subsequent reaction with methylamine introduces the precursor to the N9 nitrogen and its methyl group. The final dehydrocyclization step forms the imidazole ring, with the methyl groups locked in the desired 3 and 9 positions (after tautomerization of the uracil ring). This stepwise approach completely avoids the regioselectivity issues inherent in the direct methylation of a xanthine precursor.
Comparative Analysis
| Parameter | Traditional Traube Synthesis (Conceptual) | Novel Synthesis Route |
| Starting Material | 6-Amino-1-methyluracil | 1-Methyl-6-chlorouracil |
| Key Steps | Nitrosation, Reduction, Cyclization, Methylation | Nucleophilic Substitution, Nitrosation, Reduction, Formylation, Dehydrocyclization |
| Regioselectivity | Potentially problematic in the final methylation step, leading to isomeric mixtures. | Excellent, controlled by the stepwise construction of the ring system. |
| Purification | Likely requires chromatographic separation of isomers. | Primarily involves recrystallization of intermediates and the final product. |
| Overall Yield | Expected to be moderate due to potential side products and purification losses. | Reported to be good to high across the multi-step process.[3] |
| Scalability | Can be challenging due to purification requirements. | More amenable to scale-up due to higher purity of intermediates. |
Workflow Diagrams
Traditional Traube Synthesis Pathway
Caption: Conceptual workflow of the traditional Traube synthesis for this compound.
Novel Regioselective Synthesis Pathway
Caption: Workflow of the novel regioselective synthesis of this compound.
Conclusion and Future Perspectives
The novel synthesis route starting from 1-methyl-6-chlorouracil represents a significant advancement in the preparation of this compound.[3] Its primary advantage is the circumvention of the challenging regioselective methylation step, which often plagues traditional xanthine syntheses. This leads to a more controlled, higher-yielding, and more easily scalable process. For researchers requiring high-purity this compound for applications in medicinal chemistry and drug development, this novel route is demonstrably superior.
Future research may focus on optimizing the reaction conditions of this novel route, perhaps through the use of microwave-assisted synthesis to reduce reaction times, or by exploring alternative, greener solvents.[4] Additionally, the application of this strategy to the synthesis of other specifically substituted xanthine derivatives could be a fruitful area of investigation. The principles of controlled, stepwise construction demonstrated here provide a valuable blueprint for the synthesis of other complex heterocyclic molecules.
References
-
Kapri, A., Gupta, N., & Nain, S. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica (Cairo), 2022, 8239931. [Link]
-
Gulevskaya, A. V., & Pozharskii, A. F. (1991). Synthesis of N-substituted xanthines (review). Chemistry of Heterocyclic Compounds, 27(5), 457-478. [Link]
-
Shejul, P. B., Kadam, N. H., Vyavahare, A. V., Kasawar, G. B., & Panpaliya, P. (n.d.). Synthesis of Xanthine Derivatives by Ring Closure Reaction. Asian Journal of Chemistry. [Link]
-
Subramanian, M., Algharrawi, K. H., Perry, S. C., Summers, R. M., & Brune, D. E. (2022). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 23(22), 14373. [Link]
-
Youssif, S. (2016). (PDF) ChemInform Abstract: A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. ResearchGate. [Link]
-
Algharrawi, K. H., Subramanian, M., Summers, R. M., & Brune, D. E. (2015). Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. BMC Biotechnology, 15, 119. [Link]
-
Popov, G., Tsvetkova, B., & Svinyarov, I. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 27(19), 6296. [Link]
-
Youssif, S., El-Kafrawy, A., Bayoumy, B., & El-Bahaie, S. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bulletin of the Korean Chemical Society, 23(3), 374-378. [Link]
-
Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343. [Link]
-
Traube, W. (1900). Ueber eine neue Synthese des Guanins und Xanthins. Berichte der deutschen chemischen Gesellschaft, 33(1), 1371-1383. [Link]
-
Chen, J., et al. (2022). Scalable, Chromatography-Free Synthesis of 1,7-dimethylxanthine. Letters in Organic Chemistry, 19(1), 73-77. [Link]
-
Daly, J. W., Jacobson, K. A., & Ukena, D. (1987). Adenosine receptors: development of selective agonists and antagonists. Progress in brain research, 73, 19-29. [Link]
-
Yoneda, F., & Sakuma, Y. (1978). Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. Journal of the Chemical Society, Perkin Transactions 1, 175-178. [Link]
-
Brown, D. J., & Mason, S. F. (1956). Improved syntheses in the pyrimidine series. II. The preparation of 4: 5-diaminopyrimidine. Journal of the Chemical Society (Resumed), 3443-3444. [Link]
-
El-Gazzar, A. B. A., Gaafar, A. M., & Youssif, S. (2010). Novel 2-Thioxanthine and Dipyrimidopyridine Derivatives: Synthesis and Antimicrobial Activity. Molecules, 15(12), 9123-9134. [Link]
-
Burbiel, J. C., Hockemeyer, J., & Müller, C. E. (2006). Synthesis of xanthine derivatives by microwave-assisted ring closure reaction. ARKIVOC, 2006(2), 77-82. [Link]
Sources
A Head-to-Head Comparison of 3,9-Dimethylxanthine and Its Isomers: A Guide for Researchers
This guide provides an in-depth, head-to-head comparison of 3,9-Dimethylxanthine and its structural isomers. As researchers and drug development professionals know, the positioning of methyl groups on the xanthine core can dramatically alter the pharmacological profile of these compounds. While isomers like theophylline and paraxanthine are well-documented, this compound remains a less-explored entity. This document aims to synthesize the available experimental data for the well-known isomers and provide a scientifically grounded, comparative context for the lesser-studied this compound, empowering researchers to make informed decisions in their work.
The Xanthine Scaffold: More Than Just a Stimulant
Xanthine and its methylated derivatives are a cornerstone of pharmacology, best known for the stimulant effects of caffeine. However, their therapeutic potential extends far beyond this, encompassing bronchodilatory, anti-inflammatory, and even potential neuroprotective effects.[1] These actions are primarily mediated through two key mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[2][3] The number and placement of methyl groups on the bicyclic purine structure are critical determinants of a molecule's affinity for these targets and its overall pharmacokinetic profile.
The dimethylxanthine isomers, with the chemical formula C₇H₈N₄O₂, are particularly illustrative of this structure-activity relationship.[4] This guide will focus on the following key isomers:
-
Theophylline (1,3-Dimethylxanthine): Widely used in the treatment of respiratory diseases like asthma and COPD.[5][6]
-
Theobromine (3,7-Dimethylxanthine): Found in cocoa and known for its diuretic and vasodilatory effects.[6]
-
Paraxanthine (1,7-Dimethylxanthine): The primary metabolite of caffeine in humans, exhibiting significant physiological effects.[7][8]
-
This compound: A less common and less-studied isomer.
Comparative Pharmacodynamics: A Tale of Two Targets
The primary pharmacological effects of dimethylxanthines stem from their interaction with adenosine receptors and phosphodiesterase enzymes. The subtle shift in methyl group position from N-1, N-3, N-7, to N-9 significantly impacts these interactions.
Adenosine Receptor Antagonism
Adenosine is a crucial neuromodulator that generally exerts inhibitory effects in the central nervous system by binding to A₁ and A₂A receptors.[2] Methylxanthines competitively antagonize these receptors, leading to stimulant effects.[3] The potency of this antagonism is highly dependent on the substitution pattern.
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[9] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to effects such as smooth muscle relaxation (bronchodilation) and cardiac stimulation.[3][10] Different isomers exhibit varying degrees of inhibitory activity against different PDE isoforms.
Below is a summary of the available quantitative data for the key dimethylxanthine isomers.
| Compound | Isomer | Adenosine A₁ Receptor Kᵢ (µM) | Adenosine A₂A Receptor Kᵢ (µM) | General PDE Inhibition | Key Pharmacological Effects |
| Theophylline | 1,3-Dimethylxanthine | ~10-20 | ~20-50 | Moderate | Bronchodilation, respiratory stimulation, anti-inflammatory.[5][6] |
| Theobromine | 3,7-Dimethylxanthine | >100 (Weak) | >100 (Weak) | Weak | Diuretic, vasodilator, cardiac stimulant.[6] |
| Paraxanthine | 1,7-Dimethylxanthine | ~20-30 | ~30-50 | Moderate | CNS stimulant, lipolytic, potential for reduced anxiety compared to caffeine. |
| This compound | This compound | Data not available | Data not available | Data not available | Largely uncharacterized. |
Note: Kᵢ values are compiled from multiple sources and represent approximate values for comparative purposes. Actual values can vary based on experimental conditions.
Structure-Activity Relationship Insights for this compound
While direct experimental data for this compound is scarce, we can infer its likely activity based on established structure-activity relationships within the methylxanthine class.
-
Adenosine Receptor Affinity: Methylation at the N-1 and N-3 positions is generally associated with stronger adenosine receptor antagonism.[11] The absence of a methyl group at the N-1 position in this compound, similar to theobromine (3,7-dimethylxanthine), suggests it is likely a weak adenosine receptor antagonist.
-
Phosphodiesterase Inhibition: The bronchodilatory effects of many xanthines are linked to PDE inhibition, with substitution at the N-3 position considered important for this activity.[1] The presence of a methyl group at N-3 in this compound might confer some PDE inhibitory activity, though its potency relative to other isomers is unknown without direct experimental evidence.
Comparative Pharmacokinetics
The bioavailability, metabolism, and half-life of dimethylxanthines are also influenced by their structure.
| Compound | Isomer | Bioavailability (Oral) | Half-life (hours) | Primary Metabolizing Enzymes | Key Notes |
| Theophylline | 1,3-Dimethylxanthine | High (~100%) | 7-9 | CYP1A2 | Narrow therapeutic index.[5] |
| Theobromine | 3,7-Dimethylxanthine | Variable | 6-10 | CYP1A2, CYP2E1 | Slower onset and longer duration of action than caffeine. |
| Paraxanthine | 1,7-Dimethylxanthine | High | 3-7 | CYP1A2, CYP2E1 | The primary metabolite of caffeine in humans, accounting for ~84% of caffeine metabolism. |
| This compound | This compound | Data not available | Data not available | Data not available | Expected to be metabolized by cytochrome P450 enzymes. |
Experimental Protocols for Comparative Analysis
To facilitate further research into this compound and its isomers, detailed, self-validating protocols for key in vitro assays are provided below.
Adenosine Receptor Binding Assay
This protocol determines the affinity of a test compound for adenosine receptors through competitive binding with a radiolabeled ligand.
Objective: To determine the Kᵢ values of this compound and its isomers for adenosine A₁ and A₂A receptors.
Materials:
-
Membrane preparations from cells expressing human adenosine A₁ or A₂A receptors.
-
Radioligand: [³H]CCPA for A₁ receptors or [³H]CGS 21680 for A₂A receptors.
-
Test compounds (dimethylxanthine isomers) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM NECA).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membrane preparation, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound in the incubation buffer.
-
Control Wells: Include wells for total binding (no competitor) and non-specific binding (saturating concentration of a non-labeled ligand).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the target receptor allows for sensitive detection of competitive binding. The rapid filtration and washing steps are crucial to minimize the dissociation of the radioligand-receptor complex, ensuring an accurate measurement of bound radioactivity.
Workflow Diagram:
Conclusion and Future Directions
The pharmacological landscape of dimethylxanthines is a clear demonstration of how subtle structural modifications can lead to significant changes in biological activity. While theophylline, theobromine, and paraxanthine have well-defined profiles, this compound remains an enigmatic member of this family. Based on established structure-activity relationships, it is likely a weak adenosine receptor antagonist, with potential for some PDE inhibitory activity.
To fully elucidate the pharmacological profile of this compound, further research is imperative. The experimental protocols provided in this guide offer a robust framework for such investigations. A comprehensive characterization of its binding affinities for all adenosine receptor subtypes and its inhibitory profile across the PDE superfamily will be instrumental in understanding its potential therapeutic applications and will contribute valuable knowledge to the broader field of methylxanthine pharmacology.
References
- Francis, S. H., et al. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handb Exp Pharmacol, (200), 45-63.
- Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handb Exp Pharmacol, (200), 33-91.
-
Wikipedia. (n.d.). Paraxanthine. Retrieved from [Link]
- Monteiro, J., et al. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974.
-
PDR. (2022). Caffeine vs Theobromine vs Theophylline. Retrieved from [Link]
- Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handb Exp Pharmacol, (200), 151-199.
- Saeed, M., et al. (2018). An Overview of Methylxanthine as Adenosine Receptor Antagonists.
- Ukena, D., et al. (1993). Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes. Biochem Pharmacol, 45(4), 941-946.
- SupplySide Network. (2023). From alertness to brain health, paraxanthine holds myriad potential benefits. SupplySide Supplement Journal.
- Sharma, S., et al. (2019). Xanthine scaffold: scope and potential in drug development. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1606-1639.
- Arnaud, M. J. (2011). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man.
- Ferré, S., et al. (2013). Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Neuropharmacology, 67, 246-251.
-
Grokipedia. (n.d.). Dimethylxanthine. Retrieved from [Link]
- BenchChem. (2023). A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. BenchChem.
- Bruns, R. F., et al. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists.
-
LITFL. (2019). Phosphodiesterase Inhibitors / Methylxanthines. Retrieved from [Link]
- Wells, J. N., & Miller, J. R. (1988). Methylxanthine inhibitors of phosphodiesterases. Methods Enzymol, 159, 489-496.
- BenchChem. (2023). The Pharmacology of 1,9-Dimethylxanthine: A Technical Guide. BenchChem.
- Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC.
- Lugnier, C., et al. (1993).
- Carney, J. M., et al. (1985).
-
Quora. (2020). Does coffee contain theophylline or theobromine?. Retrieved from [Link]
- Daly, J. W., et al. (1985). Xanthines as adenosine receptor antagonists. J Med Chem, 28(5), 487-492.
- Youssif, S., et al. (2002). A Novel Synthesis of 3,9-Dialkyl and 8-Aryl-3,9-dimethylxanthines. Bull. Korean Chem. Soc., 23(3), 374-378.
- Snyder, S. H., et al. (1981). Adenosine receptors and behavioral actions of methylxanthines.
- Cisneros, B. T., & Devaraj, N. K. (2015). Heterologous expression of methylxanthine synthesis enzymes in mammalian cells and their use as reporter proteins. ACS Synth Biol, 4(12), 1309-1317.
- Huidobro, F. (1945). A comparative study of the effectiveness of 1,3,7 trimethylxanthine and certain dimethylxanthines (1,3 dimethylxanthine and 3,7 dimethylxanthine) against fatigue. J Pharmacol Exp Ther, 84, 380-386.
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Caffeine and Other Xanthines on Amaze HD Column. Retrieved from [Link]
-
Quora. (2014). What are the differences in mechanism of action between caffeine and theobromine (both found in chocolate) in humans?. Retrieved from [Link]
- BenchChem. (2023). The Pharmacology of 1,9-Dimethylxanthine: A Technical Guide. BenchChem.
-
GSRS. (n.d.). This compound. Retrieved from [Link]
- Daly, J. W., et al. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. J Med Chem, 29(7), 1305-1308.
- Chen, G., et al. (2006). Separation methods for pharmacologically active xanthones. J Pharm Biomed Anal, 41(5), 1471-1478.
- Stańczyk, D., et al. (2012). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. J Chromatogr B Analyt Technol Biomed Life Sci, 907, 127-133.
-
Wikipedia. (n.d.). Theophylline. Retrieved from [Link]
- Bruns, R. F. (1981). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Life Sci, 29(25), 2535-2544.
-
Stenutz. (n.d.). 1,9-dimethylxanthine. Retrieved from [Link]
-
PubChem. (n.d.). Theophylline. Retrieved from [Link]
- BenchChem. (2023). A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. BenchChem.
- Cunha, R. A., et al. (1994). 1,3,8- and 1,3,7-substituted xanthines: relative potency as adenosine receptor antagonists at the frog neuromuscular junction. Br J Pharmacol, 113(3), 703-710.
-
Wikipedia. (n.d.). Dimethylxanthine. Retrieved from [Link]
- Katzung, B. G. (2017). Basic & Clinical Pharmacology.
- Al-Abdullah, N. H., et al. (2020). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 25(18), 4192.
-
Wikipedia. (n.d.). Theophylline. Retrieved from [Link]
- Müller, C. E., et al. (1993). Synthesis of paraxanthine analogs (1,7-disubstituted xanthines) and other xanthines unsubstituted at the 3-position: structure-activity relationships at adenosine receptors. J Med Chem, 36(22), 3341-3349.
- Guthrie, D. B. (1958). U.S. Patent No. 2,827,461. U.S.
Sources
- 1. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Theophylline - Wikipedia [en.wikipedia.org]
- 6. brainkart.com [brainkart.com]
- 7. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. partone.litfl.com [partone.litfl.com]
- 11. pnas.org [pnas.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,9-Dimethylxanthine
Part 1: Hazard Assessment and Immediate Safety Precautions
The foundational principle of chemical disposal is a thorough understanding of the substance's potential hazards. Based on data from closely related dimethylxanthine isomers, 3,9-Dimethylxanthine should be handled as a hazardous substance. Theophylline, for instance, is classified as acutely toxic if swallowed and is suspected of damaging fertility or the unborn child. Therefore, treating this compound with the same level of caution is a critical first step in risk mitigation.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Before handling this compound in any form, including as a waste product, the use of appropriate PPE is mandatory to minimize exposure.[1]
-
Eye/Face Protection: Wear chemical safety glasses with side shields or goggles.
-
Skin Protection: A standard laboratory coat and chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: If there is a risk of generating dust from the solid compound, a NIOSH/MSHA-approved respirator should be used.[1]
-
-
Material Incompatibility: Store this compound waste separately from strong oxidizing agents, with which it may be incompatible.[2][3] Dimethylxanthines can also degrade in the presence of strong acids or bases.[4]
-
Environmental Protection: Under no circumstances should this chemical be released into the environment.[2][5] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewer disposal of hazardous waste pharmaceuticals.[6][7]
| Safety Parameter | Guideline | Rationale |
| Primary Hazards | Acute Oral Toxicity, Potential Reproductive Hazard (inferred from isomers) | Prevents accidental poisoning and long-term health effects. Assumes a conservative risk profile due to structural similarities. |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat. Respirator if dust is present.[1] | Creates a barrier to prevent exposure through dermal contact, eye contact, or inhalation, the primary routes of chemical exposure. |
| Storage Incompatibility | Strong Oxidizing Agents, Strong Acids, Strong Bases.[2][3][4] | Prevents potentially hazardous chemical reactions that could lead to fire, explosion, or the release of toxic gases. |
| Disposal Method | Collection as Hazardous Waste for professional disposal, likely via high-temperature incineration.[1][8] | Ensures the complete destruction of the compound in a controlled manner, preventing environmental contamination and ensuring compliance. |
Part 2: Step-by-Step Waste Collection and Containment Protocol
Proper containment is the cornerstone of safe chemical waste management. This protocol ensures that this compound waste is collected, sealed, and labeled correctly, preventing leaks and ensuring regulatory compliance.
Methodology for Waste Collection:
-
Container Selection:
-
Designate a primary container specifically for this compound waste. This container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition, free from leaks or damage.[9][10]
-
The container must have a properly fitting, screw-top cap to ensure a secure seal. Makeshift covers such as parafilm are not acceptable for transport and final disposal.[1]
-
-
Waste Transfer (Solid):
-
Carefully transfer solid this compound waste, including contaminated items like weighing papers or disposable spatulas, into the designated waste container.
-
Perform this transfer in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. Avoid any actions that could generate dust.[1][5]
-
-
Contaminated Materials:
-
Labeling the Waste Container:
-
Proper labeling is a critical safety and regulatory requirement. Affix a completed hazardous waste label to the container immediately upon adding the first piece of waste.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
An indication of the hazards (e.g., "Toxic," "Handle with Care").[1]
-
The date of initial waste accumulation.
-
-
Part 3: On-Site Storage and Final Disposal
Once collected and labeled, the waste container must be stored appropriately until it can be collected by certified professionals.
Storage and Disposal Workflow:
-
Designated Storage Area:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central waste storage facility, as directed by your institution's policies.[1]
-
The storage area must be cool, dry, and well-ventilated.[1] Ensure it is away from general laboratory traffic and incompatible chemicals.
-
-
Contacting Environmental Health & Safety (EHS):
-
Documentation:
-
Professional Disposal:
-
Your EHS department will coordinate with a licensed hazardous waste management firm for the final disposal. The standard and most environmentally sound method for this type of pharmaceutical waste is high-temperature incineration.[8]
-
Visualized Workflow: this compound Disposal Decision Tree
The following diagram illustrates the logical steps from waste generation to final disposal, ensuring a compliant and safe process.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Protocol: Small Spill Management
In the event of an accidental spill of solid this compound, follow these steps immediately:
-
Evacuate and Ventilate: Keep non-essential personnel away from the spill area. Ensure the area is well-ventilated.[5]
-
Wear Full PPE: Before cleaning, don all required PPE, including respiratory protection.
-
Contain and Collect: Carefully sweep up the solid material and place it into a labeled hazardous waste container. Avoid actions that create dust.[2][5]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
References
-
Caffeine and paraxanthine in aquatic systems: Global exposure distributions and probabilistic risk assessment . PubMed Central, National Library of Medicine. [Link]
-
Dimethylxanthine - Grokipedia . Grokipedia. [Link]
-
The NIH Drain Discharge Guide . National Institutes of Health. [Link]
-
Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks . PubMed Central, National Library of Medicine. [Link]
-
Hazardous Waste - EHSO Manual . University of Oklahoma. [Link]
-
EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals . American Pharmaceutical Review. [Link]
-
Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . Federal Register. [Link]
-
Hazardous Waste Pharmaceuticals Rule . U.S. Environmental Protection Agency. [Link]
-
EPA Subpart P Regulations . PharmWaste Technologies, Inc. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies . U.S. Environmental Protection Agency. [Link]
-
WASTE DISPOSAL MANUAL . University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. fishersci.fi [fishersci.fi]
- 6. waste360.com [waste360.com]
- 7. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. louisville.edu [louisville.edu]
A Researcher's Guide to Handling 3,9-Dimethylxanthine: PPE and Safety Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous, proactive approach to safety. This guide provides an in-depth operational plan for handling 3,9-Dimethylxanthine, a member of the methylxanthine class. While specific toxicological data for the 3,9-isomer is limited, we will proceed with a conservative safety protocol grounded in the known hazards of its close structural isomers, such as Theophylline (1,3-Dimethylxanthine). The causality behind these protocols is to ensure that we mitigate risks associated with a compound class known for significant biological activity.
Important Note: Safety Data Sheets for the closely related compound Theophylline (1,3-Dimethylxanthine) classify it as acutely toxic if swallowed and as a substance that may damage fertility or an unborn child (Reproductive Toxicity Category 1B).[1][2] Given these serious potential hazards, a high degree of caution is required. All handling procedures must be based on the assumption that this compound presents similar risks.
Hazard Assessment and Risk Mitigation
Understanding the potential hazards is the critical first step in designing a safe handling plan. The primary risks associated with dimethylxanthines, particularly when handled as a crystalline solid or powder, include inhalation of airborne particles, accidental ingestion, and skin or eye contact.[2][3]
Primary Engineering Control: The Chemical Fume Hood The single most effective measure to prevent inhalation exposure is to conduct all manipulations of this compound powder within a certified chemical fume hood.[2] This primary engineering control captures airborne particles at the source, protecting the user and the surrounding lab environment. Operations such as weighing, transferring, and preparing solutions should occur exclusively within this ventilated space.
Hazard Summary Table
| Potential Hazard | Route of Exposure | Associated Risk | Primary Mitigation Strategy |
| Acute Oral Toxicity | Ingestion | Toxic or fatal if swallowed.[1][2][4] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Use of proper PPE. |
| Reproductive Toxicity | Ingestion, Inhalation, Skin Contact | May damage fertility or the unborn child.[1] | Use of a chemical fume hood. Full PPE protocol to prevent any direct contact. Obtain special instructions before use. |
| Respiratory Irritation | Inhalation | May cause respiratory irritation upon inhalation of dust.[1] | Handle exclusively in a chemical fume hood. If not possible, an appropriate respirator is mandatory. |
| Skin & Eye Irritation | Skin/Eye Contact | Causes skin and serious eye irritation.[1] | Wear chemical safety goggles and appropriate protective gloves. |
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's hazards. The following PPE is mandatory for all procedures involving this compound.
-
Hand Protection: Wear nitrile gloves that have been inspected for tears or punctures before each use. For procedures involving larger quantities (>1 gram) or extended handling times, double-gloving is required. The outer glove should be removed and disposed of immediately following the procedure, while still in the fume hood.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times. When there is a risk of splash—such as during solubilization or transfer of liquids—a full-face shield must be worn over the safety goggles.
-
Body Protection: A clean, knee-length laboratory coat with long sleeves and snug-fitting cuffs is required. For tasks with a higher risk of contamination, such as cleaning up spills or handling larger quantities, a disposable, fluid-resistant gown is recommended.
-
Respiratory Protection: All work with solid this compound that could generate dust must be performed in a chemical fume hood. In the rare event that this is not feasible, or during a significant spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) is required.
Safe Handling and Operational Workflow
This section provides a step-by-step protocol for the common laboratory task of weighing and solubilizing this compound powder. This workflow is designed as a self-validating system, with safety checks integrated at each stage.
Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Don all required PPE (lab coat, safety goggles, single pair of nitrile gloves).
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Decontaminate the work surface inside the fume hood.
-
Assemble all necessary equipment (analytical balance, weigh paper, spatula, vials, solvent, vortexer).
-
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder from the stock container to weigh paper using a clean spatula.
-
Causality Check: Perform this action slowly and deliberately to minimize the generation of airborne dust. The fume hood sash should be kept at the lowest practical height.
-
Securely close the primary stock container immediately after dispensing.
-
-
Transfer and Solubilization:
-
Carefully fold the weigh paper and transfer the powder into the designated vial.
-
Add the appropriate solvent to the vial.
-
Cap the vial securely before removing it from the fume hood for vortexing or sonication.
-
-
Post-Procedure Cleanup:
-
Dispose of the contaminated weigh paper and any other disposable items into a designated hazardous waste container located inside the fume hood.
-
Wipe down the spatula, balance, and work surface with an appropriate decontaminating solution (e.g., 70% ethanol), disposing of the wipes as hazardous waste.
-
Remove gloves and dispose of them in the hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Workflow for Safe Handling of this compound Powder
Caption: A decision tree for proper segregation of waste contaminated with this compound.
By adhering to these rigorous safety and logistical protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Santa Cruz Biotechnology. (n.d.). 3-Methylxanthine Safety Data Sheet.
- Cayman Chemical. (2025, January 12). Theophylline Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Theophylline Safety Data Sheet.
- Fisher Scientific. (2023, September 29). Theophylline Safety Data Sheet.
- Chemoventory. (2020, December 18). Theophylline Safety Data Sheet.
- Fisher Scientific. (2025, December 25). 9,9-Dimethylxanthene Safety Data Sheet.
- Cayman Chemical. (2025, September 25). 8-Cyclopentyl-1,3-dimethylxanthine Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). Theophylline Safety Data Sheet.
- PubChem. (n.d.). Theophylline. National Institutes of Health.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
